molecular formula C15H11NO B188350 2-Phenylindolizine-3-carbaldehyde CAS No. 3672-41-1

2-Phenylindolizine-3-carbaldehyde

Cat. No.: B188350
CAS No.: 3672-41-1
M. Wt: 221.25 g/mol
InChI Key: HXCCGUNEMZFUFU-UHFFFAOYSA-N
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Description

2-Phenylindolizine-3-carbaldehyde is a high-value synthetic intermediate prized for its utility in constructing complex nitrogen-containing heterocycles central to drug discovery and materials science . Its core structure, featuring an indolizine scaffold and a reactive aldehyde group, makes it a versatile precursor for developing a diverse library of bioactive molecules. Researchers extensively use this compound to synthesize novel derivatives with potential biological activity, including antimicrobial and anticancer agents . The conjugated system of the indolizine ring also enables applications beyond pharmaceuticals; this compound shows significant promise in the development of advanced fluorescent probes for bioimaging and sensor technologies . In organic synthesis, it serves as a key building block for creating more complex molecular architectures, facilitating research into new functional materials . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-phenylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCCGUNEMZFUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355911
Record name 2-phenylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3672-41-1
Record name 2-phenylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylindolizine-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Phenylindolizine-3-carbaldehyde, a key heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The indolizine scaffold, a nitrogen-bridged aromatic system, imparts unique electronic and photophysical properties to its derivatives. This document details the synthesis, physical and spectroscopic characteristics, chemical reactivity, and potential applications of this compound, offering researchers and drug development professionals a thorough resource for leveraging this versatile molecule in their work.

Introduction to the Indolizine Scaffold

Indolizines are a class of N-fused bicyclic aromatic compounds consisting of a pyridine ring fused to a pyrrole ring, sharing a common nitrogen atom.[1] This unique arrangement results in a π-electron-rich 10-electron aromatic system that is isoelectronic with azulene. Unlike its isomer, indole, the indolizine nucleus does not occur widely in nature, but its derivatives have garnered substantial attention due to their diverse biological activities and intriguing photophysical properties.[1]

The indolizine core is considered a "privileged" structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Furthermore, the extended π-conjugated system often results in significant fluorescence, making these compounds valuable as organic light-emitting materials and biological probes.[3] this compound serves as a crucial synthetic intermediate, combining the stable 2-phenylindolizine core with a reactive aldehyde functionality, which opens a gateway to a vast array of chemical transformations and the development of novel functional molecules.

Synthesis of this compound

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is most effectively achieved via the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7] The Vilsmeier reagent is a mild electrophile that readily reacts with activated aromatic systems like 2-phenylindolizine.[8] The reaction proceeds via electrophilic substitution, preferentially at the electron-rich C-3 position of the indolizine's five-membered ring.

Reaction Mechanism

The synthesis involves two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack of this reagent on the 2-phenylindolizine substrate and subsequent hydrolysis.

Sources

An In-Depth Technical Guide to 2-Phenylindolizine-3-carbaldehyde: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Phenylindolizine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular attributes, detail a field-proven synthetic pathway with mechanistic insights, and discuss its spectroscopic signature. This document is structured to serve as a practical reference for professionals engaged in organic synthesis and drug discovery.

Core Molecular Structure and Properties

This compound is an aromatic heterocyclic compound built upon the indolizine scaffold. The indolizine core, an isomer of indole, consists of a fused pyridine and pyrrole ring system. In this specific derivative, a phenyl group is substituted at the C-2 position of the five-membered pyrrole ring, and a formyl (carbaldehyde) group is attached to the C-3 position.

The molecular formula of this compound is C₁₅H₁₁NO .[1] Its structure combines the planarity and aromaticity of the indolizine and phenyl rings, which contributes to its unique electronic and photophysical properties. The presence of the electron-withdrawing aldehyde group at C-3 significantly influences the reactivity of the indolizine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3672-41-1[1]
Molecular Formula C₁₅H₁₁NO[1]
Molecular Weight 221.26 g/mol [1]
Appearance Yellow crystalline solid
Melting Point 105-106 °C

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a robust, two-stage process. This pathway leverages two classic name reactions in heterocyclic chemistry: the Tschitschibabin Indolizine Synthesis to construct the core scaffold, followed by a Vilsmeier-Haack Formylation to introduce the aldehyde functionality.[1] This sequence is logical and efficient because the Tschitschibabin reaction provides a direct route to the electron-rich 2-phenylindolizine precursor, which is highly activated for electrophilic substitution at the C-3 position by the Vilsmeier-Haack reagent.

G cluster_0 Stage 1: Tschitschibabin Indolizine Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation start1 2-Methylpyridine intermediate1 Pyridinium Salt Intermediate start1->intermediate1 Quaternization reagent1 Phenacyl Bromide reagent1->intermediate1 product1 2-Phenylindolizine intermediate1->product1 1,5-Dipolar Cyclization & Aromatization reagent2 Base (e.g., NaHCO₃) reagent2->product1 start2 2-Phenylindolizine product1->start2 Purified Intermediate product2 This compound start2->product2 Electrophilic Aromatic Substitution at C-3 reagent3 POCl₃ + DMF intermediate2 Vilsmeier Reagent (Electrophile) reagent3->intermediate2 Reagent Formation intermediate2->product2 caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 2-Phenylindolizine (Tschitschibabin Reaction)

The Tschitschibabin reaction is a cornerstone of indolizine synthesis.[2] It proceeds via the formation of a pyridinium ylide, which undergoes an intramolecular cyclization.

Experimental Protocol:

  • Step 1: Quaternization of 2-Methylpyridine.

    • To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add phenacyl bromide (1.0 eq).

    • Reflux the mixture for 2-4 hours. The quaternization of the pyridine nitrogen by the α-bromo ketone results in the formation of the corresponding N-phenacyl-2-methylpyridinium bromide salt.

    • Cool the reaction mixture to room temperature. The pyridinium salt often precipitates and can be collected by filtration, washed with cold solvent, and dried.

  • Step 2: Cyclization and Aromatization.

    • Suspend the dried pyridinium salt in an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

    • Heat the mixture to reflux for 4-6 hours. The base abstracts an acidic proton from the methylene group adjacent to the carbonyl, generating a pyridinium ylide intermediate.

    • This ylide undergoes a 1,5-dipolar cyclization, followed by dehydration (elimination of water) to yield the aromatic 2-phenylindolizine.

    • After cooling, the crude product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Causality and Mechanistic Insight: The choice of phenacyl bromide is critical as it provides the carbon framework that will become the C-1, C-2, and phenyl substituent of the final product. The use of a mild base like NaHCO₃ is sufficient to generate the reactive ylide without promoting unwanted side reactions. The final aromatization is the thermodynamic driving force for the reaction.

Stage 2: Formylation of 2-Phenylindolizine (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic systems.[3][4] The indolizine ring is particularly activated towards electrophilic attack at the C-1 and C-3 positions. Due to steric hindrance from the pyridine ring, substitution is heavily favored at the C-3 position in 2-substituted indolizines.

Experimental Protocol: [1]

  • Step 1: Formation of the Vilsmeier Reagent.

    • In a flask cooled in an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃, approx. 2.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent.

    • Stir the mixture at this temperature for 30 minutes to allow for the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.

  • Step 2: Electrophilic Substitution.

    • Dissolve the 2-phenylindolizine (1.0 eq) from Stage 1 in a minimal amount of anhydrous DMF.

    • Add the solution of 2-phenylindolizine dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis and Work-up.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is alkaline (pH > 8). This step hydrolyzes the iminium salt intermediate to the final aldehyde.

    • The product, this compound, will typically precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality and Mechanistic Insight: The reaction between DMF and POCl₃ generates a highly reactive electrophile. The electron-rich pyrrole moiety of the 2-phenylindolizine acts as the nucleophile, attacking the Vilsmeier reagent. The subsequent hydrolysis step is crucial to convert the resulting iminium species into the final carbaldehyde product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aldehyde Proton (CHO): A sharp singlet in the downfield region, typically δ 9.5-10.5 ppm. Aromatic Protons: A complex series of multiplets between δ 7.0-8.8 ppm, corresponding to the protons on the phenyl and indolizine rings. The proton at C-5 of the indolizine ring is expected to be the most downfield of the ring protons due to its proximity to the bridgehead nitrogen.
¹³C NMR Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically δ 185-195 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm, corresponding to the carbons of the indolizine and phenyl rings.
Mass Spec (ESI) Molecular Ion Peak [M+H]⁺: Expected at m/z = 222.09, corresponding to the formula C₁₅H₁₂NO⁺.
FTIR Carbonyl Stretch (C=O): A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of an aromatic aldehyde. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Analysis of Precursor Spectrum (2-Phenylindolizine): The reported ¹H NMR spectrum of the precursor, 2-phenylindolizine, shows characteristic signals for the aromatic protons.[1] Upon formylation at the C-3 position, the singlet corresponding to the H-3 proton would disappear and be replaced by the characteristic downfield aldehyde proton signal. Furthermore, the electronic effect of the aldehyde group would induce slight downfield shifts in the adjacent protons of the indolizine ring. The mass spectrum of 2-phenylindolizine shows a molecular ion peak at m/z 193 (M+), and the addition of a formyl group (CHO, 28 Da) would be expected to increase this to m/z 221 for the product.[1]

Conclusion and Future Directions

This compound is a valuable synthetic intermediate accessible through a reliable and well-understood synthetic sequence. Its structure, confirmed through logical spectroscopic analysis, presents multiple avenues for further functionalization. The aldehyde group can be readily converted into other functional groups (e.g., alcohols, carboxylic acids, imines), making it a key building block for constructing more complex molecules. Given the known biological activities of the indolizine scaffold, including antimicrobial and anticancer properties, derivatives synthesized from this carbaldehyde are promising candidates for drug discovery programs.[5] Researchers are encouraged to utilize the protocols and insights within this guide to explore the rich chemistry of this compound and its potential applications in developing novel therapeutic agents and functional materials.

References

  • Design, Synthesis And Chemical Stability Of Indolizine Derivatives For Antihypertensive Activity. Rasayan J. Pharm. Bio. Chem. Sci.
  • SYNTHÈSE DE NOUVEAUX SYSTÈMES PHOSPHORÉS À CHIRALITÉ AXIALE ET LEURS APPLICATIONS. École Nationale Supérieure de Chimie de Montpellier.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chichibabin Reaction. Cambridge University Press.
  • Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]

  • Vilsmeier haack rxn. Slideshare.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Chichibabin reaction. Wikipedia. Available at: [Link]

  • Self-Assembly of Chiral Organoplatinum(IV) Complexes with Both...
  • Chichibabin reaction. Grokipedia.
  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evalu
  • Washington Liu Bachelor of Technology Master's Student at Northeast Forestry University.
  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation.
  • Formylation of indolizine 1 e by in situ generation of the Eschenmoser's salt.
  • 2-Phenylindolizine. PubChem. Available at: [Link]

  • List of synthesized 2-Phenylindolizine compounds.

Sources

The Advent and Evolution of 2-Phenylindolizines: A Legacy of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold

The indolizine core, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a cornerstone for the development of a diverse array of biologically active compounds. Among its many derivatives, the 2-phenylindolizine framework has garnered significant attention, serving as the foundation for molecules exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system-depressant effects. This guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for 2-phenylindolizine compounds, offering a technical resource for researchers engaged in their study and application.

The Genesis of a Heterocycle: From "Picolide" to a Foundational Synthesis

The story of the 2-phenylindolizine core is intrinsically linked to the broader history of indolizine chemistry. The journey began in 1912 when Scholtz reported the first synthesis of the parent indolizine.[1][2] By heating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures, he obtained a crystalline substance he named "picolide," which upon hydrolysis yielded the indolizine ring system.[1][2] However, it was the seminal work of Aleksei Chichibabin (often transliterated as Tschitschibabin) in 1927 that provided a more general and practical route to 2-alkyl and 2-aryl substituted indolizines, including the 2-phenyl variant.[3] This method, now famously known as the Tschitschibabin indolizine synthesis, became the cornerstone for accessing this important class of compounds.[3][4][5]

The Tschitschibabin reaction, in its classic form for synthesizing 2-phenylindolizine, involves the condensation of a 2-alkylpyridine, such as 2-picoline, with an α-halo ketone, specifically phenacyl bromide. The reaction proceeds through the initial formation of a quaternary pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to furnish the 2-phenylindolizine core. This elegant and relatively straightforward approach opened the door for systematic investigations into the structure-activity relationships of 2-phenylindolizine derivatives.

The Tschitschibabin Synthesis of 2-Phenylindolizine: A Mechanistic and Practical Overview

The enduring utility of the Tschitschibabin reaction lies in its reliability and the ready availability of its starting materials. The causality behind this robust synthesis can be understood by examining its mechanistic pathway.

Mechanism of the Tschitschibabin Indolizine Synthesis:

  • Quaternization: The synthesis commences with the nucleophilic attack of the nitrogen atom of 2-picoline on the electrophilic carbon of phenacyl bromide. This SN2 reaction forms the key intermediate, 1-phenacyl-2-methylpyridinium bromide.

  • Ylide Formation: In the presence of a base (classically sodium bicarbonate or an organic base), the acidic protons of the methyl group at the 2-position of the pyridinium salt are abstracted. This deprotonation generates a highly reactive pyridinium ylide.

  • Intramolecular Cyclization and Dehydration: The nucleophilic carbanion of the ylide then attacks the electrophilic carbonyl carbon of the phenacyl group in an intramolecular aldol-type condensation. The resulting intermediate readily undergoes dehydration to form the stable aromatic 2-phenylindolizine ring system.

Tschitschibabin_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-Picoline 2-Picoline Pyridinium_Salt 1-Phenacyl-2-methylpyridinium bromide 2-Picoline->Pyridinium_Salt Quaternization Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Pyridinium_Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base (e.g., NaHCO3) Cyclized_Intermediate Cyclized Intermediate Ylide->Cyclized_Intermediate Intramolecular Cyclization 2-Phenylindolizine 2-Phenylindolizine Cyclized_Intermediate->2-Phenylindolizine Dehydration

Figure 1: Mechanistic workflow of the Tschitschibabin synthesis of 2-phenylindolizine.

Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylindolizine

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-phenylindolizine based on the classic Tschitschibabin reaction.

Materials:

  • 2-Picoline (2-methylpyridine)

  • Phenacyl bromide (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

Part 1: Formation of 1-Phenacyl-2-methylpyridinium bromide

  • In a round-bottom flask, dissolve phenacyl bromide (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add 2-picoline (1.1 eq) dropwise with stirring at room temperature.

  • A white precipitate of the pyridinium salt should begin to form. Stir the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • The resulting 1-phenacyl-2-methylpyridinium bromide can be used in the next step without further purification.

Part 2: Cyclization to 2-Phenylindolizine

  • Suspend the 1-phenacyl-2-methylpyridinium bromide (1.0 eq) in a mixture of water and ethanol.

  • Add an excess of sodium bicarbonate (3-4 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylindolizine as a crystalline solid.

Data Presentation:

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point ~188-190 °C (literature value)
TLC (Hexane:EtOAc 4:1) Rf ≈ 0.4-0.5
Yield 60-80% (typical)

Modern Synthetic Approaches and the Broadening Horizon of Applications

While the Tschitschibabin reaction remains a valuable and historically significant method, contemporary organic synthesis has introduced a plethora of novel strategies for constructing the 2-phenylindolizine scaffold. These modern methods often offer advantages in terms of milder reaction conditions, greater functional group tolerance, and access to more complex derivatives.

Notable modern synthetic strategies include:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of pyridinium ylides with various dipolarophiles, such as alkynes and alkenes, to construct the indolizine ring in a highly convergent manner.

  • Transition-Metal-Catalyzed Cyclizations: Catalysts based on palladium, copper, gold, and other transition metals have enabled a wide range of cyclization reactions to form the indolizine core with high efficiency and selectivity.

  • Multi-component Reactions: These reactions allow for the assembly of complex 2-phenylindolizine derivatives from three or more starting materials in a single synthetic operation, offering significant advantages in terms of step-economy and diversity-oriented synthesis.

The development of these advanced synthetic methodologies has been driven by the ever-expanding range of applications for 2-phenylindolizine compounds. In the realm of drug discovery, these derivatives have shown promise as:

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.

  • Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines.

  • Central Nervous System (CNS) Modulators: Acting as depressants or stimulants, highlighting their potential for treating neurological disorders.

Furthermore, the unique photophysical properties of the 2-phenylindolizine core have led to its exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.

Conclusion: A Scaffold of Enduring Significance

From its historical roots in the pioneering work of Scholtz and Tschitschibabin to its current prominence in modern synthetic and medicinal chemistry, the 2-phenylindolizine core has proven to be a scaffold of enduring significance. The classical Tschitschibabin synthesis provided the initial gateway to this fascinating class of compounds, and its foundational principles continue to inform contemporary synthetic design. As researchers continue to devise innovative synthetic strategies and uncover novel biological activities, the rich history and versatile chemistry of 2-phenylindolizines will undoubtedly continue to inspire future discoveries in science and medicine.

References

  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Quimica Nova. Retrieved January 15, 2026, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Retrieved January 15, 2026, from [Link]

Sources

Spectroscopic Profile of 2-Phenylindolizine-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Phenylindolizine-3-carbaldehyde (CAS No. 3672-41-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis of indolizine derivatives is a well-established field, with various methods available for the construction of this versatile scaffold[1][2][3].

Molecular Structure and Significance

This compound possesses a unique fused bicyclic aromatic system known as indolizine, substituted with a phenyl group at the 2-position and a carbaldehyde group at the 3-position. This substitution pattern offers a rich scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The indolizine core itself is present in a variety of biologically active compounds[1][2].

A diagram illustrating the molecular structure and numbering of this compound is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer (e.g., Bruker 400 MHz). transfer->instrument shimming Shim the magnetic field to achieve high homogeneity. instrument->shimming tuning Tune and match the probe for the desired nucleus (¹H, ¹³C). shimming->tuning acquire Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC). tuning->acquire ft Apply Fourier transform to the raw FID data. acquire->ft phasing Phase the resulting spectrum. ft->phasing baseline Apply baseline correction. phasing->baseline referencing Reference the spectrum to the residual solvent peak or TMS. baseline->referencing

Figure 2. Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indolizine core, the phenyl ring, and the aldehyde group. The predicted chemical shifts (δ) are presented in the table below, with assignments based on the known spectrum of 2-phenylindolizine and the electronic effects of the aldehyde substituent.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.0 - 8.2s-
H-5~7.8 - 8.0d~7.0
H-8~7.5 - 7.7d~9.0
H-6, H-7~6.8 - 7.2m-
Phenyl-H~7.3 - 7.6m-
CHO~9.8 - 10.2s-

Interpretation:

  • Aldehyde Proton (CHO): A highly deshielded singlet is anticipated in the region of δ 9.8-10.2 ppm, a characteristic chemical shift for aldehyde protons. The electron-withdrawing nature of the carbonyl group and the aromatic ring system contributes to this significant downfield shift.

  • Indolizine Protons: The protons on the six-membered ring (H-5, H-6, H-7, H-8) are expected to appear in the aromatic region. H-5 is typically the most downfield proton of the pyridinyl portion of the indolizine system. The introduction of the aldehyde group at C-3 will likely influence the chemical shift of the proton at C-1.

  • Phenyl Protons: The protons of the phenyl group at C-2 will likely appear as a complex multiplet in the range of δ 7.3-7.6 ppm.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are tabulated below.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~185 - 195
C-2~135 - 140
C-3~125 - 130
C-5~120 - 125
C-8a~130 - 135
C-1, C-6, C-7, C-8~110 - 120
Phenyl-C~125 - 135
Phenyl-C (ipso)~130 - 135

Interpretation:

  • Carbonyl Carbon (C=O): The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing in the δ 185-195 ppm range.

  • Indolizine Carbons: The chemical shifts of the indolizine carbons are influenced by the nitrogen atom and the fused ring system. The bridgehead carbons (C-8a and C-3a) and the carbons bearing substituents (C-2 and C-3) will have distinct chemical shifts.

  • Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, with the ipso-carbon (the carbon attached to the indolizine ring) showing a characteristic chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and C-N bonds.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of the solid sample directly on the ATR crystal. background Collect a background spectrum of the empty ATR crystal. place_sample->background sample_spectrum Collect the sample spectrum. background->sample_spectrum correction The instrument software automatically performs background subtraction and ATR correction. peak_picking Identify and label the major absorption bands. correction->peak_picking

Figure 3. Standard workflow for ATR-FTIR data acquisition.

IR Spectroscopy Data

The expected characteristic IR absorption bands for this compound are summarized in the following table.

Wavenumber (cm⁻¹)Functional GroupDescription
~3100 - 3000C-H (aromatic)Stretching vibration
~2850 and ~2750C-H (aldehyde)Fermi resonance doublet, characteristic of aldehydes
~1680 - 1660C=O (aldehyde)Carbonyl stretching, conjugated
~1600 - 1450C=C (aromatic)Ring stretching vibrations
~1350 - 1000C-NStretching vibration

Interpretation:

  • Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the C=O stretching vibration, which is expected to be strong and sharp, and the two C-H stretching bands around 2850 and 2750 cm⁻¹. The conjugation of the carbonyl group with the indolizine ring system is expected to lower the C=O stretching frequency compared to a non-conjugated aldehyde.[4]

  • Aromatic System: The presence of the indolizine and phenyl rings will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds.

Workflow for EI-MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition introduce Introduce a small amount of sample into the ion source (e.g., via a direct insertion probe or GC inlet). ionize Ionize the sample using a high-energy electron beam (typically 70 eV). introduce->ionize analyze Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer. ionize->analyze detect Detect the ions to generate the mass spectrum. analyze->detect

Figure 4. Standard workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data

The mass spectrum of this compound (C₁₅H₁₁NO) is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/zIonDescription
221[M]⁺•Molecular ion
220[M-H]⁺Loss of a hydrogen atom from the aldehyde
192[M-CHO]⁺Loss of the formyl radical
165[C₁₃H₉]⁺Further fragmentation

Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺• at m/z 221 would confirm the molecular weight of the compound. The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.

  • Fragmentation Pattern: A significant fragment ion is expected at m/z 220, corresponding to the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion. Another major fragmentation pathway would involve the loss of the entire formyl radical (•CHO), resulting in a peak at m/z 192, which corresponds to the 2-phenylindolizine cation. This fragmentation pattern is a strong indicator of the presence of a carbaldehyde group on the 2-phenylindolizine core. Further fragmentation of the 2-phenylindolizine cation would lead to other smaller fragments.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offer a valuable reference for researchers working with this and related indolizine derivatives. Experimental verification of this data will further solidify our understanding of the chemical properties of this important heterocyclic compound.

References

  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link] [1]2. ResearchGate. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. [Link] [2]3. PubChem. (n.d.). 2-Phenylindolizine. National Center for Biotechnology Information. Retrieved from [Link]

  • Paz, J., et al. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. AFINIDAD, 75(582), 118-131. [Link] [3]12. ResearchGate. (n.d.). List of synthesized 2‐Phenylindolizine compounds. [Link]

Sources

The Biological Versatility of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of indolizine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for the synthesis of these promising compounds. This guide is structured to offer not only a comprehensive overview but also actionable, field-proven insights to facilitate the advancement of indolizine-based therapeutics.

Introduction: The Indolizine Scaffold - A Moiety of Significant Interest

Indolizine, an isomer of indole, is a bicyclic aromatic compound composed of a fused pyridine and pyrrole ring. This unique structural arrangement confers upon it a distinct electronic and conformational profile, making it an attractive scaffold for the design of novel therapeutic agents.[1][2] The inherent versatility of the indolizine nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[3] The growing body of research highlights the potential of indolizine derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide will systematically explore these activities, providing the technical foundation necessary for their further investigation and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Indolizine derivatives have demonstrated significant potential in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5]

Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis

A primary mechanism through which certain indolizine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[4] Tubulin, a key component of microtubules, is essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site of β-tubulin, these derivatives disrupt microtubule dynamics, leading to a cascade of events that culminate in cell death.[4]

This disruption of the microtubule network triggers a cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis.[3][4] Prolonged arrest at this checkpoint activates the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

anticancer_pathway cluster_cell Cancer Cell Indolizine Indolizine Derivative Tubulin β-Tubulin (Colchicine Site) Indolizine->Tubulin Inhibition Microtubules Microtubule Dynamics Indolizine->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates

Caption: Anticancer mechanism of indolizine derivatives via tubulin inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Indolizine Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 8e CAL-27 (Oral)0.047[4]
BT-20 (Breast)0.117[4]
HGC-27 (Gastric)0.065[4]
Compound 8h CAL-27 (Oral)0.052[4]
BT-20 (Breast)0.098[4]
HGC-27 (Gastric)0.049[4]
cis-4g DU-145 (Prostate)36.93[5]
cis-4f MDA-MB-231 (Breast)35.59[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indolizine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][6]

Mechanism of Action

The precise mechanisms of antimicrobial action for many indolizine derivatives are still under investigation. However, some studies suggest that these compounds may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis.[7] Their structural similarity to other heterocyclic antimicrobials suggests potential for multiple modes of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the indolizine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Indolizine Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Derivative XXI Staphylococcus aureus25[6]
Compound 11i S. aureus ATCC 259234[8]
S. aureus ATCC 43300 (MRSA)16.12[8]
Compound 9f S. aureus ATCC 259238[8]
Ethyl group at C2 Mycobacterium tuberculosis (susceptible)5.5[6]
Mycobacterium tuberculosis (MDR)11.3[6]

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Indolizine derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[3][9]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

A major mechanism underlying the anti-inflammatory activity of many indolizine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][10] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[11] By inhibiting COX-2, these compounds reduce the production of PGs, thereby alleviating pain, swelling, and other symptoms of inflammation.[12] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable trait, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[1]

anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Indolizine Indolizine Derivative Indolizine->COX2 Inhibition

Caption: Anti-inflammatory mechanism of indolizine derivatives via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the indolizine derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantitative Data: Anti-inflammatory Activity of Indolizine Derivatives
Compound/DerivativeAssayResultReference
Compound 5a COX-2 InhibitionIC₅₀ = 5.84 µM[10][13]
Indomethacin (Reference) COX-2 InhibitionIC₅₀ = 6.84 µM[10][13]
INM (Mefenamic acid derivative) Carrageenan-induced paw edemaSignificant inhibition[9]

Other Notable Biological Activities

Beyond the major areas discussed above, indolizine derivatives have shown promise in several other therapeutic fields.

  • Antidiabetic Activity: Certain indolizine derivatives have demonstrated the ability to lower blood glucose levels in animal models of diabetes.[14][15][16] Some of these compounds may act as prodrugs for metformin, enhancing its bioavailability.[11] The proposed mechanisms often involve the inhibition of mitochondrial complex I, similar to metformin, leading to the activation of AMP-activated protein kinase (AMPK).[16][17][18]

  • Antiviral Activity: The antiviral potential of indolizine derivatives is an emerging area of research. Some compounds have shown inhibitory activity against influenza virus, potentially by targeting the viral neuraminidase, an enzyme crucial for viral release from infected cells.[19][20][21][22]

  • Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, some indolizine derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[1][5][10][14] By preventing the formation of toxic Aβ oligomers and fibrils, these compounds may offer a therapeutic strategy to slow disease progression.

Synthesis of Indolizine Derivatives: Key Methodologies

The synthesis of the indolizine scaffold can be achieved through several established methods. Two of the most common and versatile approaches are the Tschitschibabin reaction and 1,3-dipolar cycloaddition.

Tschitschibabin Reaction

This classic reaction involves the base-catalyzed condensation of a pyridine derivative with an α-halocarbonyl compound. The reaction proceeds through the formation of a pyridinium ylide, which then undergoes an intramolecular cyclization to form the indolizine ring.

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkyne or alkene. This cycloaddition reaction directly constructs the five-membered ring of the indolizine system.

Conclusion and Future Perspectives

The indolizine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, antiviral, and neuroprotective effects, underscores its significance in medicinal chemistry. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the development of efficient and scalable synthetic routes will be crucial for translating the therapeutic potential of indolizine derivatives into clinical applications. This guide has provided a comprehensive technical foundation to aid researchers and drug development professionals in this endeavor.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules. [Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). RSC Advances. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). PubMed. [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). ResearchGate. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (2022). PubMed. [Link]

  • (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2025). ResearchGate. [Link]

  • What are the mechanisms of action of the antivirals?. (n.d.). National Center for Biotechnology Information. [Link]

  • A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization. (n.d.). scielo.br. [Link]

  • Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. (2025). Journal of Pharmaceutical Research. [Link]

  • Antiviral agents active against influenza A viruses. (n.d.). National Center for Biotechnology Information. [Link]

  • Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. (2012). Influenza and Other Respiratory Viruses. [Link]

  • The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA. (n.d.). Frontiers. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

  • The mechanisms of action of metformin. (2017). Diabetologia. [Link]

  • Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). Taylor & Francis Online. [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). Taylor & Francis Online. [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. [Link]

  • Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which.... (n.d.). ResearchGate. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). sciencedirect.com. [Link]

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An In-depth Technical Guide to 2-Phenylindolizine-3-carbaldehyde and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This guide focuses on a particularly promising derivative, 2-phenylindolizine-3-carbaldehyde, and its structural analogs. We will delve into the synthetic strategies for accessing this core, with a special emphasis on the Vilsmeier-Haack formylation. Furthermore, this document will provide a comprehensive overview of the structure-activity relationships (SAR) of these compounds, particularly concerning their anticancer and antimicrobial activities. We will explore their potential mechanisms of action, including the well-documented role of related structures as tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights into this exciting class of molecules.

Introduction: The 2-Phenylindolizine Core - A Privileged Scaffold

The indolizine ring system, an isomer of the more common indole, is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom. This unique structural feature imparts distinct electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a phenyl group at the 2-position and a carbaldehyde at the 3-position gives rise to this compound, a versatile intermediate and a pharmacophore of interest in its own right.

The presence of the phenyl ring offers opportunities for substitution to modulate lipophilicity and target interactions. The carbaldehyde group is a key functional handle, allowing for a wide range of chemical modifications to generate diverse libraries of structural analogs for biological screening. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies: Accessing the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic routes. The most direct and widely applicable method for the introduction of the C3-aldehyde functionality onto the 2-phenylindolizine core is the Vilsmeier-Haack reaction .

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic iminium species then attacks the electron-rich indolizine ring, leading to the introduction of a formyl group.

Vilsmeier_Haack_Mechanism

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methodologies for the Vilsmeier-Haack formylation of related heterocyclic systems. Optimization may be required for specific substrates.

Materials:

  • 2-Phenylindolizine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 2-phenylindolizine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The 2-phenylindolizine scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] The carbaldehyde group at the 3-position serves as a crucial point for derivatization, allowing for the exploration of SAR.

Table 1: Anticancer Activity of Selected 2-Phenylindolizine Analogs

Compound IDR1 (at C6)R2 (at C7)R3 (at C3)Cell LineIC₅₀ (µM)Reference
I HH-CHO---
II CH₃NO₂-C(O)C(O)NH-Ph-3-COOCH₃Colo-20568.62[6]
III CH₃NO₂-C(O)C(O)NH-Ph-4-FMDA-MB-23146.34[6]
IV CH₃NO₂-C(O)C(O)NH-Ph-4-ClColo-20554.23[6]

Note: The IC₅₀ values for compounds II, III, and IV are for acetamide derivatives synthesized from the corresponding 2-phenylindolizine core, where the carbaldehyde is a precursor to the oxoacetamide linkage.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens, can enhance potency.

  • Modifications at the C3-Position: Derivatization of the 3-carbaldehyde into various functionalities, such as hydrazones, thiosemicarbazones, and acetamides, has been a successful strategy to improve anticancer activity.[6] These modifications can introduce additional hydrogen bonding and hydrophobic interactions with biological targets.

  • Substitution on the Indolizine Core: The introduction of substituents on the indolizine ring system, such as methyl and nitro groups, has been shown to modulate the biological activity of these compounds.[6]

SAR_Anticancer

Antimicrobial Activity

Derivatives of 2-phenylindolizine have also shown promising activity against a range of bacterial and fungal pathogens.[7] The ability to modify the core structure allows for the fine-tuning of their antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected 2-Phenylindolizine Analogs

Compound IDR1 (at C6)R2 (at C7)R3 (at C3)OrganismMIC (µg/mL)Reference
V CH₃NO₂-C(O)C(O)NH-Ph-4-OCH₃S. aureus-[2]
VI CH₃NO₂-C(O)C(O)NH-Ph-4-FE. coli-[2]
VII CH₃NO₂-C(O)C(O)NH-Ph-4-ClS. pneumoniae-[2]
VIII HH-CO-NH-(CH₂)₂-N(CH₃)₂E. coli-[7]
IX HH-CO-NH-(CH₂)₃-N(C₂H₅)₂P. aeruginosa-[7]

Note: Specific MIC values for some of the listed compounds were not available in the cited literature, but the studies reported significant antibacterial activity.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity and Charge: The introduction of basic side chains, such as dialkylaminoalkyl groups, at the C3 position can enhance antibacterial activity, likely by facilitating interaction with and disruption of the bacterial cell membrane.[7]

  • Substitution Pattern: The overall substitution pattern on both the indolizine and phenyl rings influences the antimicrobial spectrum. Some analogs exhibit broad-spectrum activity, while others are more specific for Gram-positive or Gram-negative bacteria.

Mechanism of Action

While the precise molecular targets for many 2-phenylindolizine derivatives are still under investigation, a significant body of evidence points towards the inhibition of tubulin polymerization as a key mechanism for their anticancer effects.

Inhibition of Tubulin Polymerization

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. It is hypothesized that 2-phenylindolizine analogs may also exert their anticancer effects through a similar mechanism. Molecular docking studies have suggested that these compounds can bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.

Tubulin_Inhibition_Pathway

Future Perspectives and Conclusion

This compound and its structural analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The straightforward synthesis of the core scaffold, coupled with the ease of functionalization at the C3 position, makes this an attractive platform for the generation of diverse chemical libraries.

Future research in this area should focus on:

  • Elucidation of Precise Mechanisms of Action: While tubulin inhibition is a likely mechanism for the anticancer activity of some analogs, further studies are needed to identify and validate the specific molecular targets for a broader range of derivatives.

  • Expansion of SAR Studies: The synthesis and biological evaluation of a wider array of analogs with systematic variations in substitution patterns will provide a more comprehensive understanding of the structure-activity relationships and guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

  • Dallemagne, P., & Rochais, C. (2015). Recent Advances in Phenanthroindolizidine and Phenanthroquinolizidine Derivatives With Anticancer Activities. Current Medicinal Chemistry, 22(23), 2728–2743. [Link]

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  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

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A Technical Guide to Theoretical and Computational Exploration of Indolizine Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indolizine Scaffold – An Uncharted Territory of Privileged Chemistry

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The indolizine core, a heterocyclic aromatic system comprising a fused pyridine and pyrrole ring, is a quintessential example of such a scaffold.[1][2] As a structural isomer of the well-explored indole, indolizine and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-tubercular, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

Despite this potential, indolizine-based drugs have yet to reach the market, distinguishing it from its indole counterparts which are staples in commercial therapeutics.[5][7] This gap presents a compelling opportunity. The strategic application of theoretical and computational chemistry offers a powerful lens to systematically unravel the structure-activity relationships (SAR), predict molecular properties, and rationally design novel indolizine-based therapeutic agents.

This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the computational methodologies applied to the indolizine system. We will move beyond mere procedural descriptions to elucidate the underlying causality—the "why"—behind the selection of specific computational models and workflows. Our journey will begin with the quantum mechanical heart of the indolizine molecule, progress to the simulation of its interactions with biological systems, and culminate in a holistic view of its potential in modern, computationally-driven drug discovery.

Part I: Quantum Chemical Foundations – Decoding the Electronic Soul of Indolizine

Before one can predict how a molecule will behave in a complex biological environment, one must first understand its intrinsic electronic properties. Quantum chemical calculations provide the fundamental parameters that govern the reactivity, stability, and spectroscopic identity of the indolizine core.

The Causality of Method Selection: DFT and Ab Initio Approaches

The primary goal of quantum chemical studies on indolizine is to obtain an accurate description of its electron distribution. For this, Density Functional Theory (DFT) has become the workhorse of computational chemistry.

  • Why DFT? DFT offers an exceptional balance between computational cost and accuracy for systems of this size. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This makes it feasible to study a library of substituted indolizine derivatives. The B3LYP functional is a popular choice as it combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for a wide range of organic molecules.[8][9]

  • The Role of Basis Sets: The choice of basis set, such as 6-31+G(d), is critical. It defines the set of mathematical functions used to build the molecular orbitals. The "+" indicates the inclusion of diffuse functions, which are essential for accurately describing systems with lone pairs or anions, while the "(d)" adds polarization functions, allowing for non-spherical electron density distribution, a key feature in π-conjugated systems like indolizine.[8]

  • When to Use Ab Initio? For higher accuracy benchmarks or studying specific phenomena like protonation, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.[10] These methods are more computationally demanding but provide a more rigorous solution to the Schrödinger equation.

Aromaticity, Reactivity, and Frontier Molecular Orbitals (FMO)

Indolizine is an aromatic 10-π electron system, isoelectronic with naphthalene and its isomer, indole. However, the bridgehead nitrogen atom fundamentally alters its electronic landscape.

  • Reactivity Hotspots: Molecular Orbital (MO) calculations consistently show that the highest electron density in indolizine is located on the five-membered pyrrole ring.[11] Consequently, electrophilic substitution reactions preferentially occur at the C-3 position, and to a lesser extent, at the C-1 position.[6][11] This is a direct consequence of the resonance structures that place a partial negative charge on these carbons.

  • FMO Theory in Action: The reactivity can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an electrophilic attack, the reaction is favored at the site where the HOMO has the largest coefficient. For indolizine, this is the C-3 position. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[12] Theoretical studies have shown that the HOMO-LUMO gap of indolizine is significantly smaller than that of indole, which helps explain its distinct reactivity profile.[12]

This protocol outlines the fundamental steps for calculating the electronic properties of a substituted indolizine molecule.

  • Step 1: Molecular Structure Generation: Construct the 3D structure of the indolizine derivative using a molecular builder (e.g., Avogadro, GaussView).

  • Step 2: Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is crucial as all subsequent properties depend on the correct geometry.

    • Method: DFT (e.g., B3LYP functional)

    • Basis Set: e.g., 6-31+G(d)

  • Step 3: Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • To obtain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and predict the IR spectrum.

  • Step 4: Single-Point Energy and Population Analysis: With the optimized geometry, perform a final, more accurate single-point energy calculation. This step is used to:

    • Calculate electronic properties like HOMO-LUMO energies and the energy gap.

    • Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine atomic charges and analyze orbital interactions, which can provide deep insights into the electronic structure.[9][13]

    • Generate the Molecular Electrostatic Potential (MEP) map, which visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (DFT/B3LYP/6-31+G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_energy 4. Single-Point Energy & Population Analysis freq_calc->sp_energy homo_lumo HOMO/LUMO Energies sp_energy->homo_lumo mep MEP Map sp_energy->mep nbo NBO Charges sp_energy->nbo

Caption: A typical workflow for DFT calculations on an indolizine derivative.

Part II: Application in Drug Design – From Scaffold to Lead Compound

With a solid quantum mechanical understanding, we can now apply computational tools to simulate how indolizine derivatives interact with biological targets and predict their potential as drug candidates.

Molecular Docking: Visualizing the Ligand-Target Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., an indolizine derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex.[14] This method is instrumental in hypothesis-driven drug design.

  • The "Why" of Docking: The primary purpose is to identify plausible binding modes and estimate the strength of the interaction, typically quantified by a scoring function that approximates the binding free energy (ΔG).[15] A more negative score indicates a more favorable interaction. Docking allows us to:

    • Screen virtual libraries of indolizine derivatives against a specific target.

    • Understand the key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the complex.

    • Guide SAR studies by suggesting which functional groups on the indolizine scaffold are critical for binding and which can be modified to improve potency or selectivity.

  • Field-Proven Insights: Studies have successfully used docking to rationalize the anti-tubercular activity of indolizines by modeling their binding to the enoyl-acyl carrier protein reductase (InhA).[3][15][16] Similarly, docking simulations have elucidated the binding mode of indolizine derivatives in the active site of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[17] In these studies, the computational results consistently correlate well with experimental inhibitory activities.

  • Step 1: Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • "Clean" the structure: remove water molecules and non-interacting ions, add hydrogen atoms, and assign correct protonation states for amino acid residues. This step is critical for ensuring the accuracy of the electrostatic and hydrogen bonding calculations.

  • Step 2: Ligand Preparation:

    • Generate the 3D conformer of the indolizine derivative.

    • Perform an energy minimization using a force field (e.g., MMFF94) or a semi-empirical quantum method.

    • Assign partial atomic charges.

  • Step 3: Defining the Binding Site:

    • Identify the active site or binding pocket on the receptor. This can be done based on the location of a co-crystallized ligand in the PDB file or using pocket-finding algorithms.

    • Define a "grid box" or "docking sphere" that encompasses this site, constraining the search space for the docking algorithm.

  • Step 4: Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock, GOLD, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site.

    • The program calculates a score for each generated "pose" based on its scoring function.

  • Step 5: Analysis of Results:

    • Rank the poses based on their docking scores. The top-scoring pose is the most probable binding mode.

    • Visually inspect the top poses to analyze the key intermolecular interactions with the receptor's amino acid residues. This analysis provides the structural basis for the ligand's activity.[18]

Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis protein Protein Structure (from PDB) prep_protein Receptor Prep: Add H, Assign Charges protein->prep_protein ligand Indolizine Ligand (3D Structure) prep_ligand Ligand Prep: Minimize Energy ligand->prep_ligand define_site Define Binding Site (Grid Box) prep_protein->define_site prep_ligand->define_site run_dock Run Docking Algorithm define_site->run_dock analyze_poses Analyze Poses & Scores run_dock->analyze_poses binding_mode Identify Key Interactions (H-bonds, π-stacking) analyze_poses->binding_mode sar Guide SAR binding_mode->sar

Caption: A generalized workflow for molecular docking of an indolizine ligand.
QSAR and ADMET Prediction: Building Predictive Models for Drug-Likeness

While docking predicts binding affinity to a specific target, a successful drug must possess a balanced profile of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[19]

    • The "Why" of QSAR: For a series of indolizine analogs, a QSAR model can predict the activity of untested compounds, helping to prioritize which derivatives to synthesize next. The model is built by calculating a set of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from DFT) and correlating them with experimentally measured activity (e.g., IC₅₀ values).[14]

  • ADMET Prediction: Computational models can now predict a wide range of pharmacokinetic and toxicological properties. For indolizine derivatives, key predictions include:

    • Lipinski's Rule of Five: A set of simple physicochemical property filters (e.g., molecular weight < 500, logP < 5) to assess "drug-likeness" and potential oral bioavailability.[14]

    • Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system, such as those for Alzheimer's disease.[14]

    • Toxicity: In silico models can flag potential liabilities like mutagenicity or cardiotoxicity early in the discovery process.[3]

These predictive models act as crucial filters, allowing researchers to focus experimental efforts on compounds with the highest probability of success, saving significant time and resources.

Compound IDTargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted logPLipinski Violations
IND-001InhA-9.8TYR158, GLY963.50
IND-002InhA-7.2GLY964.10
IND-003EGFR-10.5MET793, LYS7452.80
IND-004EGFR-8.1LYS7455.21 (logP > 5)

This table is illustrative and does not represent real experimental data.

Conclusion and Future Outlook

The indolizine scaffold remains a treasure trove of chemical diversity and therapeutic potential. Theoretical and computational studies provide an indispensable toolkit for navigating this landscape. By integrating quantum mechanics, molecular simulations, and predictive modeling, we can move beyond serendipity-based discovery towards the rational design of novel indolizine-based therapeutics.

The synergy between in silico prediction and experimental validation is the cornerstone of modern drug discovery. As computational power increases and algorithms become more sophisticated, the role of these methods will only grow. Future research will likely focus on employing more advanced techniques like molecular dynamics (MD) simulations to study the dynamic behavior of indolizine ligands in protein binding sites[15] and leveraging machine learning and AI to build more accurate QSAR and ADMET models from larger datasets. For the medicinal chemist, the computational study of indolizine is not just an academic exercise; it is a strategic imperative for unlocking the full therapeutic promise of this privileged scaffold.

References

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  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. (2025). ResearchGate. Available at: [Link]

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  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). Acta Crystallographica Section C Structural Chemistry, 77(Pt 9), 481-492. Available at: [Link]

  • Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. (2022). Beilstein Journal of Organic Chemistry, 18, 1146-1153. Available at: [Link]

  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (2022). Journal of Chemical Sciences, 134(3). Available at: [Link]

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Methodological & Application

Synthesis of 2-Phenylindolizine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenylindolizine-3-carbaldehyde Derivatives

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] As isomers of the well-known indole ring, indolizine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The 2-phenyl substituted indolizine, in particular, forms the core of many pharmacologically active molecules.[3][4]

Among these derivatives, this compound stands out as a highly versatile synthetic intermediate. The presence of a reactive aldehyde group at the electron-rich C3 position allows for a multitude of subsequent chemical transformations, making it a valuable building block for generating libraries of complex, functionally diverse molecules for drug discovery and development.[7][8]

This guide provides a detailed exploration of the primary synthetic routes to this compound, offering both classic and modern methodologies. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, providing researchers with the insights needed to adapt and troubleshoot these protocols effectively.

Strategic Approaches to Synthesis

The construction of this compound can be broadly categorized into two distinct strategies:

  • Sequential Synthesis: This classic and highly reliable approach involves the initial construction of the 2-phenylindolizine core, followed by a separate functionalization step to introduce the carbaldehyde group at the C3 position. This method offers distinct checkpoints for purification and characterization.

  • One-Pot Multicomponent Synthesis: Reflecting modern advancements in synthetic efficiency, this strategy involves the simultaneous reaction of multiple starting materials in a single vessel to directly form the target molecule. This approach is prized for its atom economy and reduced operational time.[9]

We will explore a primary protocol for each of these strategies in detail.

Methodology 1: Sequential Synthesis via Tschitschibabin Reaction and Vilsmeier-Haack Formylation

This robust two-step method is the most established route and provides a solid foundation for understanding indolizine chemistry.

Part A: Synthesis of the 2-Phenylindolizine Core via Tschitschibabin Reaction

Expertise & Experience: The Tschitschibabin (or Chichibabin) reaction is a cornerstone of indolizine synthesis.[1][7] Its success hinges on a two-stage mechanism. First, a pyridine derivative is quaternized with an α-halo ketone to form a stable pyridinium salt. The choice of phenacyl bromide ensures the introduction of the desired phenyl group at the C2 position. In the second stage, a base is used to deprotonate the acidic methylene group adjacent to the carbonyl, generating a pyridinium ylide intermediate. This ylide is the key reactive species; it undergoes a 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic 2-phenylindolizine ring system.[10][11][12] The stability of the ylide and the efficiency of the cyclization are critical for achieving high yields.

Reaction Mechanism: Tschitschibabin Indolizine Synthesis

Tschitschibabin Tschitschibabin Reaction Mechanism cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3 & 4: Cyclization & Aromatization Pyridine 2-Methylpyridine Salt Pyridinium Salt Pyridine->Salt SN2 Pyridine->Salt PhenacylBr Phenacyl Bromide PhenacylBr->Salt Base Base (e.g., NaHCO₃) Ylide Pyridinium Ylide (Intermediate) Salt->Ylide Base->Ylide Deprotonation Cyclized Cyclized Intermediate Ylide->Cyclized 1,5-Dipolar Cyclization Ylide->Cyclized Product 2-Phenylindolizine Cyclized->Product Dehydration (-H₂O) Cyclized->Product

Caption: Mechanism of 2-Phenylindolizine synthesis.

Experimental Protocol: Synthesis of 2-Phenylindolizine

  • Reagents & Setup:

    • 2-Methylpyridine (1.0 eq)

    • Phenacyl bromide (1.0 eq)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 2-methylpyridine and phenacyl bromide in ethanol in the round-bottom flask.

    • Heat the mixture to reflux and maintain for 3-4 hours to ensure complete quaternization to the pyridinium salt. The salt may precipitate from the solution.

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium bicarbonate in water to the flask.

    • Heat the resulting mixture to reflux and maintain for an additional 4-6 hours. The color of the solution will typically darken as the indolizine forms.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-phenylindolizine.

Part B: Formylation of 2-Phenylindolizine via Vilsmeier-Haack Reaction

Expertise & Experience: The indolizine ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[13] The Vilsmeier-Haack reaction is the method of choice for formylation because it employs a relatively mild electrophile, the Vilsmeier reagent (a chloroiminium ion).[14][15] This reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[16] Due to the electronic properties of the indolizine nucleus, electrophilic attack occurs preferentially at the C3 position of the five-membered ring, leading to the desired 3-carbaldehyde derivative with high regioselectivity.

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indolizine 2-Phenylindolizine Iminium Iminium Salt Intermediate Vilsmeier->Iminium Indolizine->Iminium Attack at C3 Product 2-Phenylindolizine- 3-carbaldehyde Iminium->Product Iminium->Product Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

  • Reagents & Setup:

    • 2-Phenylindolizine (1.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

    • Phosphorus oxychloride (POCl₃) (1.2 eq)

    • Sodium acetate solution (aqueous, saturated)

    • Three-neck round-bottom flask, dropping funnel, nitrogen inlet, and magnetic stirrer.

  • Safety Precautions:

    • The Vilsmeier-Haack reaction must be performed in a well-ventilated fume hood.[17]

    • POCl₃ is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[17]

  • Procedure:

    • Place 2-phenylindolizine in the flask and dissolve it in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

    • Add POCl₃ dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Finally, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor reaction completion by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • CAUTION: The quenching step is highly exothermic. Slowly and carefully add the reaction mixture to a beaker of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7. A precipitate of the product should form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Methodology 2: One-Pot Aminocatalyzed [3+2] Cyclization

This approach exemplifies a modern, efficient strategy for directly assembling the target molecule from simple precursors.

Expertise & Experience: Recent advancements have led to one-pot syntheses that construct the substituted indolizine ring in a single operation.[7] One such state-of-the-art method involves an aminocatalyzed [3+2] cyclization.[7] In this reaction, a heteroaryl ketone (e.g., 2-acetylpyridine) reacts with an α,β-unsaturated aldehyde in the presence of an aminocatalyst and an acid co-catalyst. The acid serves to activate the substrates and facilitate the key cyclization steps. This method avoids the isolation of intermediates and often proceeds with high efficiency, directly yielding the desired indolizine-2-carbaldehyde framework, although the specific example in the literature focuses on indolizine-2-carbaldehydes, the principles can be adapted.[7] This strategy is powerful for rapidly creating molecular diversity.

Experimental Workflow: One-Pot Synthesis

OnePot One-Pot Synthesis Workflow Start Starting Materials: - 2-Acetylpyridine - Cinnamaldehyde - Aminocatalyst - Acid Co-catalyst Vessel Reaction Vessel (One Pot) Start->Vessel Reaction [3+2] Cyclization Cascade Vessel->Reaction Conditions Heat (e.g., 80 °C) Conditions->Reaction Workup Work-up & Purification Reaction->Workup Product 2-Phenylindolizine- 3-carbaldehyde (Final Product) Workup->Product

Caption: Workflow for one-pot synthesis of indolizines.

Experimental Protocol: One-Pot Synthesis (General Procedure)

This protocol is adapted from a reported procedure for similar structures and serves as a representative example.[7]

  • Reagents & Setup:

    • α,β-Unsaturated aldehyde (e.g., Cinnamaldehyde) (1.0 eq)

    • Heteroaryl ketone (e.g., 2-acetylpyridine) (2.5 eq)

    • Aminocatalyst (e.g., recyclable stereoauxiliary catalyst) (20 mol%)

    • Acetic Acid (AcOH) (2.0 eq)

    • Solvent (e.g., CF₃CH₂OH)

    • Inert atmosphere (Argon or Nitrogen)

    • Sealed reaction vial.

  • Procedure:

    • To a reaction vial under an inert atmosphere, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, and solvent.

    • Add the acetic acid co-catalyst to the mixture.

    • Seal the vial tightly and place it in a preheated oil bath or heating block at 80 °C.

    • Stir the reaction for the required time (e.g., 18-36 hours), monitoring progress by TLC.

  • Work-up & Purification:

    • After completion, cool the reaction to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the final product.

Data Summary and Comparison

Table 1: Comparison of Synthetic Methodologies

ParameterMethod 1: Sequential SynthesisMethod 2: One-Pot Synthesis
Overall Yield Good to Excellent (highly optimized)Moderate to High (dependent on catalyst)
Number of Steps Two distinct synthetic stepsOne operational step
Reaction Time Longer (two reactions + workups)Shorter overall process time
Key Advantages Highly reliable, well-established, allows for intermediate purification.High efficiency, atom economy, reduced waste, rapid library generation.
Key Disadvantages More time-consuming, generates more waste.May require specialized catalysts, optimization can be complex.

Table 2: Characterization Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₁₁NO[18]
Molecular Weight 221.25 g/mol [18]
Appearance Yellow to orange solidN/A
Melting Point 101-102 °C (representative)[19]
¹H NMR (CDCl₃, δ ppm) ~9.8 (s, 1H, -CHO), ~9.6 (d, 1H, H-5), ~7.2-7.8 (m, 8H, Ar-H), ~6.8 (t, 1H, H-6)[19]
¹³C NMR (CDCl₃, δ ppm) ~185.0 (CHO), ~115-140 (Ar-C)[19]
IR (KBr, cm⁻¹) ~1640-1660 (C=O stretch of aldehyde)N/A

(Note: Exact spectroscopic shifts may vary slightly based on solvent and instrumentation.)

Conclusion

The synthesis of this compound is readily achievable through well-documented and reliable chemical pathways. The classic two-step approach, combining the Tschitschibabin reaction with Vilsmeier-Haack formylation, remains a robust and valuable method for researchers requiring high purity and clearly defined synthetic stages. For applications demanding higher throughput and efficiency, modern one-pot multicomponent strategies offer a powerful alternative, enabling the rapid construction of this key intermediate. The choice of methodology will ultimately depend on the specific goals of the research program, available resources, and desired scale. Both routes provide access to a versatile molecular scaffold poised for further elaboration in the ongoing search for novel therapeutics and advanced materials.

References

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.
  • Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Synthesis of indolizines. Organic Chemistry Portal.
  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition.
  • Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. PubMed.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides †.
  • A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. PubMed Central.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evalu
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Technical Support Center: Synthesis of Indolizine-2-carbaldehyde. Benchchem.
  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. PubMed Central.
  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research.
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • 2-Phenylindole-3-carboxaldehyde. PubChem.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROM
  • Application Notes and Protocols: One-Pot Synthesis of Substituted Indolizines Using Indolizine-2-carbaldehyde. Benchchem.
  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society.

Sources

Application Notes and Protocols: The Versatility of 2-Phenylindolizine-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine scaffold, a fused bicyclic aromatic system with a bridging nitrogen atom, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutic agents. Among the various functionalized indolizines, 2-phenylindolizine-3-carbaldehyde stands out as a particularly valuable synthetic intermediate. The presence of the aldehyde group at the 3-position provides a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological activity.

The 2-Phenylindolizine Scaffold: A Gateway to Bioactivity

The 2-phenylindolizine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a phenyl group at the 2-position often enhances the biological efficacy of the indolizine nucleus, likely through increased lipophilicity and potential for π-π stacking interactions with biological targets. The further incorporation of a carbaldehyde group at the 3-position transforms this scaffold into a powerful platform for medicinal chemists.

Synthetic Strategies for 2-Phenylindolizine Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery process. The following protocols provide a robust framework for the preparation of these compounds.

Protocol: Synthesis of 2-Phenylindolizine

The Tschitschibabin reaction is a classical and reliable method for the synthesis of the indolizine core.[4] This protocol outlines a typical procedure for the synthesis of 2-phenylindolizine.

Experimental Protocol: Synthesis of 2-Phenylindolizine

StepProcedureRationale
1 In a round-bottom flask, dissolve 2-picoline (1 equivalent) and 2-bromoacetophenone (1 equivalent) in acetone.Acetone serves as a suitable solvent for the reactants.
2 Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The refluxing provides the necessary energy for the quaternization of the pyridine nitrogen by 2-bromoacetophenone.
3 After completion, cool the reaction mixture to room temperature. The pyridinium salt will precipitate.The pyridinium salt is typically a solid and less soluble in cold acetone.
4 Filter the precipitate and wash with cold acetone to obtain the crude 1-(2-oxo-2-phenylethyl)pyridin-1-ium-2-methyl bromide.This step isolates the key intermediate for the subsequent cyclization.
5 Dissolve the pyridinium salt in a saturated aqueous solution of sodium bicarbonate.The basic conditions facilitate the deprotonation of the methyl group, leading to the formation of a pyridinium ylide.
6 Heat the mixture at 80-90 °C for 2-3 hours.The elevated temperature promotes the intramolecular 1,3-dipolar cycloaddition to form the indolizine ring.
7 Cool the reaction mixture and extract the product with dichloromethane (DCM).2-phenylindolizine is soluble in organic solvents like DCM, allowing for its separation from the aqueous phase.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This removes residual water and solvent to yield the crude product.
9 Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.This final step affords the pure 2-phenylindolizine.
Protocol: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, making it ideal for the introduction of a carbaldehyde group at the C3 position of the 2-phenylindolizine core.

Experimental Protocol: Synthesis of this compound

StepProcedureRationale
1 In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).Anhydrous conditions are crucial to prevent the decomposition of the Vilsmeier reagent.
2 Cool the DMF to 0 °C in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring.This exothermic reaction forms the electrophilic Vilsmeier reagent (chloromethylenedimethylammonium chloride).
3 Stir the mixture at 0 °C for 30 minutes.This allows for the complete formation of the Vilsmeier reagent.
4 Dissolve 2-phenylindolizine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.The electron-rich indolizine ring attacks the electrophilic Vilsmeier reagent.
5 Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor by TLC.Heating drives the electrophilic aromatic substitution to completion.
6 Cool the reaction mixture and pour it onto crushed ice.This quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.
7 Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.The aldehyde is typically a solid that is insoluble in the aqueous medium.
8 Filter the solid, wash with cold water, and dry under vacuum.This isolates the crude this compound.
9 Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography for higher purity.This provides the pure target compound.

Applications in Anticancer Drug Discovery

The 2-phenylindolizine scaffold has been extensively investigated for its anticancer potential.[5][6][7][8] Derivatives of this compound have shown promising activity against a range of cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms through which 2-phenylindolizine derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[9][10][11] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Mechanism of Action A This compound B Condensation with Amines/Hydrazines A->B C Wittig Reaction A->C D Schiff Base/Hydrazone Derivatives B->D E Stilbene-like Analogs C->E F Anticancer Screening (e.g., MTT Assay) D->F Test Compounds E->F G Tubulin Polymerization Assay F->G Active Hits H Cell Cycle Analysis G->H J Inhibition of Tubulin Polymerization I Apoptosis Assays H->I L Cell Cycle Arrest (G2/M Phase) M Induction of Apoptosis K Microtubule Disruption J->K K->L L->M

Caption: Workflow for Anticancer Drug Discovery using this compound.

Protocol: Synthesis of a Schiff Base Derivative and In Vitro Anticancer Evaluation

Schiff base derivatives, formed by the condensation of the carbaldehyde with primary amines, are a common strategy to enhance the biological activity of a lead compound.

Experimental Protocol: Synthesis of a 2-Phenylindolizine-3-yl-methylene Schiff Base

StepProcedureRationale
1 Dissolve this compound (1 equivalent) and a substituted aniline (e.g., 4-methoxyaniline) (1.1 equivalents) in ethanol.Ethanol is a common solvent for Schiff base formation. A slight excess of the amine drives the reaction to completion.
2 Add a catalytic amount of glacial acetic acid (2-3 drops).The acid catalyzes the nucleophilic addition of the amine to the carbonyl group and the subsequent dehydration.
3 Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.The reaction is typically complete within this timeframe.
4 Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.The product is usually a crystalline solid with lower solubility in cold ethanol.
5 Filter the precipitate, wash with cold ethanol, and dry to obtain the pure Schiff base derivative.This isolates the final product.

Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]

StepProcedureRationale
1 Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.This allows the cells to adhere and enter the exponential growth phase.
2 Prepare serial dilutions of the synthesized 2-phenylindolizine derivative in the appropriate cell culture medium.A range of concentrations is necessary to determine the IC₅₀ value.
3 After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).This exposes the cells to the test compound.
4 Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.This allows sufficient time for the compound to exert its cytotoxic effects.
5 After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
6 Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.DMSO solubilizes the formazan crystals, producing a colored solution.
7 Measure the absorbance at 570 nm using a microplate reader.The absorbance is directly proportional to the number of viable cells.
8 Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).The IC₅₀ value is a standard measure of a compound's cytotoxicity.

Table 1: Representative Anticancer Activity of 2-Phenylindolizine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 7eColo-20568.62[5][7]
Derivative 7hMDA-MB-23146.34[5][7]
Derivative 4fHCT116< 10[8]

Applications in Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous need for novel anti-inflammatory agents.[14][15] The 2-phenylindolizine scaffold has also shown promise in this therapeutic area.[1]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2-phenylindolizine derivatives are believed to be mediated through the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX).

A Inflammatory Stimulus (e.g., LPS) B Macrophage Activation A->B C NF-κB Pathway B->C D Pro-inflammatory Cytokine Production (TNF-α, IL-6) C->D E COX-2 Expression C->E H Inflammation D->H F Prostaglandin Synthesis E->F F->H G 2-Phenylindolizine Derivative G->C Inhibition G->E Inhibition

Sources

Application Notes and Protocols for 2-Phenylindolizine-3-carbaldehyde as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indolizine Scaffolds in Fluorescence Sensing

The indolizine core, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of novel fluorophores.[1] Its electron-rich nature and planar structure give rise to intriguing photophysical properties, making it an attractive platform for the development of sensitive and versatile fluorescent probes.[1] This application note provides a comprehensive guide to the synthesis, characterization, and application of a specific indolizine derivative, 2-Phenylindolizine-3-carbaldehyde , as a fluorescent probe for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore its potential in key applications such as pH sensing and cellular imaging.

The unique architecture of the indolizine ring system allows for strategic functionalization at various positions, enabling the fine-tuning of its absorption and emission characteristics. The introduction of a phenyl group at the 2-position and a carbaldehyde (aldehyde) group at the 3-position of the indolizine core creates a donor-π-acceptor (D-π-A) system. This electronic arrangement is pivotal to its function as a fluorescent probe, as it gives rise to an intramolecular charge transfer (ICT) phenomenon upon photoexcitation. The efficiency and emission wavelength of this ICT process are highly sensitive to the surrounding environment, forming the basis for its application as a sensor.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a two-step process commencing with the synthesis of the 2-phenylindolizine precursor, followed by the introduction of the aldehyde group at the 3-position via a Vilsmeier-Haack formylation reaction.

Step 1: Synthesis of 2-Phenylindolizine

The 2-phenylindolizine scaffold can be synthesized via a well-established cycloaddition reaction. A common method involves the reaction of a pyridinium ylide with an activated alkyne. A detailed protocol for the synthesis of 2-phenylindolizine derivatives can be found in the literature.[2][3][4]

Step 2: Vilsmeier-Haack Formylation of 2-Phenylindolizine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] In this reaction, a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the formyl group being introduced at the most electron-rich position of the aromatic ring. For the indolizine core, the C-3 position is the most nucleophilic and, therefore, the preferred site of electrophilic attack.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Phenylindolizine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylindolizine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Photophysical Properties and Sensing Mechanism

The fluorescence of this compound is governed by an intramolecular charge transfer (ICT) process. Upon excitation with light of an appropriate wavelength, an electron is promoted from the electron-donating indolizine ring (the donor) to the electron-withdrawing aldehyde group (the acceptor). The excited state thus has a larger dipole moment than the ground state.

Diagram 2: Intramolecular Charge Transfer (ICT) Mechanism

ICT cluster_ground Ground State (S0) cluster_excited Excited State (S1) Donor (Indolizine) Donor (Indolizine) Acceptor (Aldehyde) Acceptor (Aldehyde) Donor (Indolizine)->Acceptor (Aldehyde) π-bridge Donor+ (Indolizine) Donor+ (Indolizine) Acceptor- (Aldehyde) Acceptor- (Aldehyde) Donor+ (Indolizine)->Acceptor- (Aldehyde) π-bridge Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) hν (Absorption) Excited State (S1)->Ground State (S0) hν' (Fluorescence)

Caption: ICT mechanism in this compound.

The energy of the ICT excited state, and consequently the emission wavelength, is highly dependent on the polarity of the surrounding environment. In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission. This phenomenon, known as solvatochromism, is a key characteristic of this probe.

[8][9][10]#### pH Sensing Mechanism

The aldehyde group in this compound can be protonated under acidic conditions. Protonation of the carbonyl oxygen increases its electron-withdrawing ability, which in turn enhances the ICT process. This enhanced ICT leads to a further stabilization of the excited state and a more pronounced red-shift in the fluorescence emission. Conversely, in a more basic environment, the aldehyde group remains unprotonated. This change in fluorescence in response to pH makes this compound a potential ratiometric fluorescent probe for pH.

Table 1: Expected Photophysical Properties of this compound

PropertyExpected Value/Characteristic
Absorption Maximum (λabs)~350-400 nm
Emission Maximum (λem)~450-550 nm (environment-dependent)
Stokes ShiftModerate to large
Quantum Yield (ΦF)Moderate (sensitive to solvent polarity and pH)
SolvatochromismPositive solvatochromism (red-shift in more polar solvents)
pH SensitivityExpected fluorescence changes in the acidic pH range

Application 1: Ratiometric Fluorescent Sensing of pH

The pH-dependent fluorescence of this compound can be exploited for the ratiometric measurement of pH. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths, which provides a more robust and reliable measurement that is less susceptible to variations in probe concentration, excitation intensity, and photobleaching.

Protocol 2: In Vitro pH Titration and Determination of pKa

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Buffer solutions of varying pH (e.g., citrate, phosphate, and borate buffers covering a pH range of 3-10)

  • Spectrofluorometer

Procedure:

  • Prepare a series of buffer solutions with precise pH values.

  • In a cuvette, add a specific volume of each buffer solution.

  • Add a small aliquot of the this compound stock solution to the cuvette to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid affecting the buffer pH.

  • Record the fluorescence emission spectrum of the solution by exciting at the absorption maximum (λabs).

  • Repeat steps 2-4 for all buffer solutions.

  • Plot the ratio of the fluorescence intensities at two selected emission wavelengths (one corresponding to the protonated form and one to the deprotonated form) as a function of pH.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.

Diagram 3: Workflow for pH Sensing

pHSensing cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Solution Prepare Probe Solution Mix Mix Probe and Buffer Probe_Solution->Mix Buffer_Solutions Prepare Buffers of Varying pH Buffer_Solutions->Mix Measure_Fluorescence Record Emission Spectra Mix->Measure_Fluorescence Ratio Calculate Intensity Ratio Measure_Fluorescence->Ratio Plot Plot Ratio vs. pH Ratio->Plot pKa Determine pKa Plot->pKa

Caption: Workflow for in vitro pH sensing using the fluorescent probe.

Application 2: Cellular Imaging and Intracellular pH Measurement

The lipophilic nature of the this compound scaffold suggests that it may be cell-permeable, allowing for its use in live-cell imaging. Its potential pH sensitivity in the acidic range makes it a candidate for visualizing acidic organelles such as lysosomes.

Protocol 3: Live-Cell Imaging and Intracellular pH Measurement

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, NIH-3T3) cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filter sets and an environmentally controlled chamber

  • Calibration buffers with known pH containing ionophores (e.g., nigericin and valinomycin)

Procedure:

A. Cell Staining:

  • Culture cells to an appropriate confluency (e.g., 60-70%) on glass-bottom dishes or coverslips.

  • Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.

  • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

B. Fluorescence Microscopy:

  • Place the stained cells on the stage of the fluorescence microscope equipped with an environmental chamber to maintain 37 °C and 5% CO₂.

  • Excite the cells at the appropriate wavelength and capture fluorescence images using two different emission filters to collect the signals from the protonated and deprotonated forms of the probe.

  • Acquire images at different time points to monitor any dynamic changes in intracellular pH.

C. Intracellular pH Calibration:

  • To obtain a quantitative measurement of intracellular pH, a calibration curve must be generated. 2[11][12][13][14][15]. Prepare a set of calibration buffers with known pH values (e.g., from 5.0 to 7.5).

  • Add ionophores such as nigericin (a K⁺/H⁺ antiporter) and valinomycin (a K⁺ ionophore) to the calibration buffers to equilibrate the intracellular and extracellular pH.

  • Replace the imaging medium with the calibration buffers sequentially, from high pH to low pH.

  • For each calibration buffer, acquire fluorescence images at the two emission wavelengths after a short incubation period (e.g., 5-10 minutes).

  • Calculate the ratio of the fluorescence intensities for each pH value and plot the ratio against the pH to generate a calibration curve.

  • Use the calibration curve to convert the fluorescence intensity ratios from the experimental samples into intracellular pH values.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. For the synthesis, characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity. For the application protocols, the in vitro pH titration serves to validate the pH-sensing capability of the probe and to determine its pKa, which is crucial for interpreting intracellular measurements. The intracellular pH calibration is a critical step to ensure the accuracy of the quantitative data obtained from cellular imaging experiments.

Conclusion and Future Perspectives

This compound represents a promising fluorescent probe with potential applications in pH sensing and cellular imaging. Its synthesis is achievable through well-established organic reactions, and its photophysical properties are rooted in the principles of intramolecular charge transfer. The detailed protocols provided in this application note offer a starting point for researchers to explore the utility of this and similar indolizine-based probes in their own studies. Future work could involve further derivatization of the indolizine scaffold to tune its photophysical properties, enhance its cell permeability and organelle-specific targeting, and expand its applications to the detection of other biologically relevant analytes.

References

  • A Protocol for Measurement of Intracellular pH. Bio-protocol4 (2), e1032 (2014). [Link]

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica8 (19), 38-46 (2016). [Link]

  • Synthesis of 2‐Phenylindolizine scaffolds (7a–i). ResearchGate (2024). [Link]

  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity21 (5), e202400075 (2024). [Link]

  • Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cellular Neuroscience13 , 573 (2019). [Link]

  • Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra... ResearchGate (2021). [Link]

  • Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols3 (2), 101323 (2022). [Link]

  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. RSC Advances11 (52), 32935-32939 (2021). [Link]

  • Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate (2024). [Link]

  • Simultaneous pH Measurement In Endocytic & Cytosolic Compartments In Living Cells l Protocol Preview. YouTube (2022). [Link]

  • Cell staining. Bio-protocol. [Link]

  • Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy61 (6), 1195-1200 (2005). [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies (2015). [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. YouTube (2021). [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B43B (1), 181-184 (2004). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Sci-Hub. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research5 (5), 2320-2328 (2013). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances13 (39), 27481-27503 (2023). [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports13 , 15197 (2023). [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances13 (19), 12971-12981 (2023). [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista de Chimie69 (2), 365-395 (2018). [Link]

  • 2-Phenylindolizine. PubChem. [Link]

  • FLUORESCENCE QUENCHING IN PHENYLALANINE AND MODEL COMPOUNDS. Sci-Hub. [Link]

  • Fluorescence Quenching of Benzaldehyde in Water by Hydrogen Atom Abstraction. The Journal of Physical Chemistry B120 (8), 1615-1621 (2016). [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Indolizines

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the specific formylation of the indolizine scaffold. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, critical experimental parameters, and proven strategies for achieving high-yield synthesis of formylindolizines, which are pivotal intermediates in medicinal chemistry.

Foundational Principles: The Indolizine Scaffold and the Vilsmeier-Haack Reaction

The indolizine nucleus, a fused bicyclic heteroaromatic system with a bridgehead nitrogen, represents a unique electronic landscape. It is a 10π-electron aromatic system, isomeric with indole, but with a distinct charge distribution.[1] The five-membered pyrrole-like ring is π-excessive and thus highly activated toward electrophilic attack, while the six-membered pyridine-like ring is π-deficient.[1] This electronic dichotomy makes the indolizine core a fascinating substrate for regioselective functionalization.

The Vilsmeier-Haack reaction is a versatile and powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, a mild electrophile, which is typically generated in situ from an amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] Its mild nature makes it particularly suitable for activated systems like indolizines, often avoiding the harsh conditions required by other formylation methods.

The Reaction Mechanism: A Stepwise Deconstruction

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process can be logically divided into three key stages: formation of the electrophile, electrophilic attack on the indolizine ring, and final hydrolysis.

A. Generation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[3][5][6][7]

Caption: Formation of the electrophilic Vilsmeier reagent.

B. Regioselective Electrophilic Attack and Hydrolysis

The π-excessive nature of the indolizine's five-membered ring dictates the regioselectivity of the formylation. The C-3 position possesses the highest electron density, making it the primary site for electrophilic substitution.[1] If the C-3 position is sterically hindered or already substituted, the reaction typically proceeds at the C-1 position.[1][8] The Vilsmeier reagent attacks the C-3 position, forming an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up phase to yield the final 3-formylindolizine.[3][5]

Vilsmeier_Mechanism_Indolizine cluster_1 Reaction Pathway Indolizine Indolizine Substrate Iminium_Salt Iminium Salt Intermediate Indolizine->Iminium_Salt Electrophilic Attack at C-3 V_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Product 3-Formylindolizine Iminium_Salt->Product Hydrolysis H2O_Workup Aqueous Work-up (H₂O, Base)

Caption: Vilsmeier-Haack formylation of the indolizine core.

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the formylation of a model indolizine substrate. Researchers should consider this a starting point, as optimal conditions may vary based on the specific substituents on the indolizine ring.

Materials & Reagents
  • Indolizine substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate solvents for purification (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology

Workflow A 1. Vilsmeier Reagent Prep B 2. Substrate Addition A->B Add indolizine solution C 3. Reaction Monitoring B->C Stir at specified temp D 4. Quenching C->D Pour onto crushed ice E 5. Neutralization & Extraction D->E Add base, extract with organic solvent F 6. Drying & Concentration E->F Dry organic layer G 7. Purification F->G Recrystallization or Chromatography H Final Product G->H

Caption: Experimental workflow for indolizine formylation.

1. Preparation of the Vilsmeier Reagent (Perform in a fume hood)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is critical to control the highly exothermic reaction between DMF and POCl₃ and to prevent degradation of the reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a pale yellow to white solid or slurry.

2. Formylation of the Indolizine

  • Dissolve the indolizine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like DCE.

  • Add the indolizine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, remove the ice bath and allow the reaction to warm to room temperature. The mixture may then be heated (typically between 60-80 °C) and stirred for 2-6 hours.[2] Causality: Heating provides the necessary activation energy for the electrophilic attack on the indolizine ring. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

3. Reaction Quenching and Work-up

  • Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture into the beaker of crushed ice. Causality: This step quenches any remaining reactive POCl₃ and initiates the hydrolysis of the iminium intermediate. This process is highly exothermic and can release HCl gas; hence, it must be done slowly and with good ventilation.[5][9]

  • Continue stirring until all the ice has melted.

4. Product Isolation and Purification

  • Slowly neutralize the acidic aqueous solution by adding a saturated solution of NaHCO₃ or 1M NaOH until the pH is ~7-8. The formylated product usually precipitates as a solid.

  • Collect the crude product by vacuum filtration, washing the solid with cold water.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Summary of Key Reaction Parameters

ParameterDescriptionRationale & Field Insights
Substrate Electron-rich indolizines.Substrates with electron-donating groups (e.g., alkyl, alkoxy) at the C-2 position show enhanced reactivity. Electron-withdrawing groups will deactivate the ring.
Regioselectivity Primarily C-3, followed by C-1.The inherent electronic properties of the 10π system direct the electrophile to the most nucleophilic site, C-3.[1]
Reagents POCl₃ / DMFThis is the most common and cost-effective combination.[2] Other reagents like oxalyl chloride/DMF can be used but offer few advantages for this substrate class.
Stoichiometry Indolizine:POCl₃:DMF (1 : 1.2 : 3)A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. Excess DMF often serves as the solvent.
Temperature 0 °C to 80 °CReagent formation is performed at 0 °C. The formylation step may require heating to proceed at a reasonable rate. Optimization is key.[2]
Work-up Ice quench, followed by basification.This standard procedure hydrolyzes the intermediate and isolates the neutral aldehyde product.[9][10]
Typical Yields 60 - 95%Yields are generally good to excellent for activated, unsubstituted indolizines.

Spectroscopic Characterization of 3-Formylindolizine

A successful reaction can be confirmed by standard spectroscopic methods. The appearance of characteristic signals for the aldehyde group is definitive proof of formylation.

  • ¹H NMR: A sharp singlet in the downfield region of δ 9.5-10.5 ppm corresponding to the aldehyde proton (-CHO).

  • ¹³C NMR: A resonance in the region of δ 185-195 ppm attributed to the aldehyde carbonyl carbon.

  • IR Spectroscopy: A strong, sharp absorption band between 1660-1690 cm⁻¹ due to the C=O stretch of the aromatic aldehyde.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting indolizine plus 28.01 Da (mass of a -CHO group).

Safety & Troubleshooting

  • Safety: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat. The quenching step can release HCl gas and should be performed with caution.

  • Troubleshooting - Low Yield:

    • Moisture Contamination: Ensure all glassware is flame-dried and reagents are anhydrous. Water will rapidly destroy the Vilsmeier reagent.

    • Insufficient Activation: If the indolizine substrate is deactivated, higher temperatures and longer reaction times may be necessary.

    • Incomplete Hydrolysis: Ensure the pH is adequately adjusted during work-up to precipitate/extract the final product.

  • Troubleshooting - Side Products:

    • The Vilsmeier reagent can act as a chlorinating or dehydrating agent for certain sensitive functional groups.[5][6] If the substrate contains hydroxyl or other reactive moieties, protection may be required.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. ([Link])

  • Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Chemistry Steps. ([Link])

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. ([Link])

  • ResearchGate. (2012). Review Article on Vilsmeier-Haack Reaction. ([Link])

  • ACS Omega. (2022). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega, 7(42), 37829–37841. ([Link])

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. ([Link])

  • ResearchGate. (2016). Scope of C-6 substituted indolizines depending on an electrophile. ([Link])

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7176-7193. ([Link])

  • Chernega, A. N., Tolmachev, A. A., & Kukhar, V. P. (2003). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 8(1), 66-75. ([Link])

  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. ([Link])

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3, 25-30. ([Link])

  • Wikipedia. (n.d.). Vilsmeier reagent. ([Link])

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Application Notes and Protocols: Suzuki Coupling with Indolizine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Indolizine and its derivatives are privileged heterocyclic scaffolds found in a wide array of biologically active compounds and functional materials. The strategic formation of carbon-carbon (C-C) bonds at specific positions on the indolizine core is a cornerstone of modern medicinal chemistry and materials science, enabling the synthesis of novel analogues with tailored properties. Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as one of the most robust and versatile for creating C(sp²)–C(sp²) bonds.[1][2][3] Its operational simplicity, broad functional group tolerance, and the commercial availability of diverse boronic acid coupling partners make it an indispensable tool.[2][4]

This guide provides an in-depth exploration of the experimental procedures for the Suzuki coupling of indolizine substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights to empower researchers to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific indolizine systems.

Mechanism & Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7][8] Understanding this cycle is paramount for rational protocol design and troubleshooting.

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide (in this case, a halo-indolizine) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[5][6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][9] Aryl chlorides are the least reactive and often necessitate the use of highly active, electron-rich, and bulky phosphine ligands to facilitate this step.[5][9]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.[3][5][6][7] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[10] The choice of base is crucial and can significantly impact the reaction's success.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex.[5][6][7] This forms the new C-C bond in the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_intermediate Ar-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_intermediate->Transmetalation [R-B(OH)₃]⁻ PdII_coupled Ar-Pd(II)L_n-R Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product P Coupled Product ArX Halo-Indolizine (Ar-X) ArX->OxAdd BoronicAcid Organoboron (R-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Component Rationale
  • Palladium Precatalyst: While Pd(PPh₃)₄ can be used directly as a source of Pd(0), more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ are commonly employed.[5] These are reduced in situ to the active Pd(0) species. Palladacycles and PEPPSI-type precatalysts offer enhanced stability and activity, especially for challenging substrates.[5][6]

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope.[1][12][13] For electron-rich heteroaromatics like indolizines, or when using less reactive aryl chlorides, bulky and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[1][13][14][15] These ligands promote the oxidative addition step and prevent catalyst decomposition.[5][14]

  • Base: The base plays a multifaceted role. It activates the boronic acid for transmetalation, and can also influence the rate of reductive elimination.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[11] The strength of the base should be matched to the substrate; for instance, ester-containing substrates may be sensitive to strong bases, making a milder base like KF a better choice.[10][16]

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Aprotic solvents like dioxane, THF, and toluene, often in combination with water, are frequently used.[11] Water is often necessary for the dissolution of the base and to facilitate the formation of the active boronate species.[17] It is crucial to thoroughly degas the solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9][11]

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of halo-indolizines. It is essential to recognize that optimization is often necessary for novel substrates.

Protocol 1: General Procedure for C-3 Arylation of 2-Substituted-3-Bromoindolizines

This protocol is adapted from established methods for the arylation of various heterocycles and has been shown to be effective for indolizine substrates.[18]

Materials:

  • 2-Substituted-3-bromoindolizine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Potassium acetate (KOAc) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 2-substituted-3-bromoindolizine (1.0 equiv), arylboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and KOAc (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add NMP to create a 0.5 M solution with respect to the indolizine substrate. Then, add deionized water (2.0 equiv).

  • Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes.[19]

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[18]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[20]

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling for Challenging Substrates

For less reactive or sterically hindered indolizine substrates, microwave irradiation can significantly reduce reaction times and improve yields.[2]

Materials:

  • Halo-indolizine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.08 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the halo-indolizine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a cap and purge with argon for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Reaction: Place the vial in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Indolizine, Boronic Acid, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) C->D E Heat Reaction (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K caption General Experimental Workflow

Caption: A generalized workflow for Suzuki coupling experiments.

Data Summary Table

The following table summarizes typical reaction parameters. Note that these are starting points and may require optimization.

ParameterProtocol 1 (Conventional)Protocol 2 (Microwave)Rationale / Key Considerations
Pd Source PdCl₂(PPh₃)₂Pd₂(dba)₃Pd₂(dba)₃ with a Buchwald ligand is often more active for challenging substrates.[15]
Ligand PPh₃ (in precatalyst)SPhosBulky, electron-rich ligands like SPhos accelerate oxidative addition and are crucial for less reactive halides.[1][15]
Base KOAcK₃PO₄K₃PO₄ is a stronger base, often required for more difficult couplings. Cs₂CO₃ is another effective, albeit more expensive, option.[11][13]
Solvent NMP / H₂O1,4-Dioxane / H₂ODioxane is a common choice for Suzuki reactions; NMP is a polar aprotic solvent that can also be effective.[11][18]
Temperature 100 °C120-150 °CMicrowave heating allows for rapid heating to higher temperatures, accelerating the reaction.[2]
Time 1-3 hours15-60 minutesMicrowave irradiation significantly reduces reaction times.
Substrate Scope Electron-deficient aryl bromidesSterically hindered or electron-rich aryl halidesThe more active catalyst system in Protocol 2 broadens the substrate scope.

Expert Insights & Troubleshooting

Even with robust protocols, challenges can arise. Below are common issues and field-proven strategies to overcome them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination, impure solvents (e.g., peroxides in THF), or catalyst decomposition at high temperatures.[9]Ensure all reagents and solvents are pure and rigorously degassed.[11] Run the reaction under a strict inert atmosphere. Consider a lower reaction temperature for a longer duration.
Poor Substrate Reactivity: Aryl chloride used, or sterically hindered/electron-rich halide.Switch to a more active catalyst system, such as one employing a bulky, electron-rich ligand (e.g., XPhos, SPhos) or an NHC ligand.[1][5][15]
Ineffective Base/Boronic Acid Activation: Base is too weak, or poor solubility of the base.Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure adequate water is present to dissolve the base and facilitate boronate formation.[17]
Significant Side Products Protodeboronation: The boronic acid degrades, replacing the boron moiety with a hydrogen atom.[9]Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[9][11] Minimize reaction time and temperature where possible.
Homocoupling: The boronic acid couples with itself.This is often promoted by oxygen. Ensure thorough degassing. Lowering the catalyst loading may also help.
Dehalogenation: The starting halo-indolizine is reduced.This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and temperature. Ensure the base is not excessively strong for the substrate.
Poor Reproducibility Inconsistent Reagent Quality: Variable purity of boronic acid, base, or catalyst.Use reagents from a reliable source. Boronic acids, in particular, should be fresh or stored under inert conditions.[9]
Variable Water Content: Inconsistent amounts of water in the solvent or base (e.g., K₃PO₄ can be hygroscopic).Use anhydrous solvents and dry the base if necessary. Alternatively, add a specific, controlled amount of water to the reaction.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the functionalization of indolizine substrates. A thorough understanding of the reaction mechanism and the role of each component is crucial for developing successful and reproducible experimental procedures. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous experimental technique, researchers can efficiently synthesize a diverse range of novel indolizine derivatives for applications in drug discovery and materials science. The protocols and troubleshooting guidance provided herein serve as a comprehensive starting point for these synthetic endeavors.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Retrieved from [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. Retrieved from [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Retrieved from [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC - NIH. Retrieved from [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. Retrieved from [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review | Asian Journal of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Retrieved from [Link]

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The Versatile Building Block: Application Notes and Protocols for 2-Phenylindolizine-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Among these, heterocyclic aldehydes play a pivotal role, serving as key intermediates in the construction of complex molecular architectures with diverse biological and material properties. This guide focuses on 2-phenylindolizine-3-carbaldehyde, a privileged scaffold that has garnered significant attention for its utility in the synthesis of novel bioactive compounds and functional materials.

The indolizine core, a fused nitrogen-containing heterocyclic system, is a recurring motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The presence of a phenyl group at the 2-position and a reactive carbaldehyde function at the 3-position endows this compound with a unique combination of steric and electronic properties, making it an ideal substrate for a range of chemical transformations.

This document provides a comprehensive overview of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols. It is designed to be a practical resource for researchers in academia and industry, offering insights into the strategic use of this valuable building block.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 2-phenylindolizine precursor. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][6][7]

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C-3 position of the 2-phenylindolizine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[4][5]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indolizine 2-Phenylindolizine Iminium Iminium Salt Intermediate Indolizine->Iminium + Vilsmeier Reagent Aldehyde This compound Iminium->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-phenylindolizine.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Phenylindolizine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-phenylindolizine (1.0 eq) in anhydrous DMF (10 mL/g of indolizine) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a yellow crystalline solid.

Expected Yield: 70-85%

Characterization Data:

  • Melting Point: 105-106 °C[8]

  • Density: 1.12 g/cm³[8]

  • Appearance: Yellow crystalline solid[9]

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Applications in Organic Synthesis: A Versatile Aldehyde

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of complex molecules. Key transformations include the Wittig reaction for the synthesis of stilbene analogs and the Knoevenagel condensation for the preparation of chalcone-like compounds and other α,β-unsaturated systems.

Wittig Reaction: Access to Stilbene Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[10][11][12][13] By reacting this compound with various benzylphosphonium ylides, a diverse library of stilbene derivatives can be prepared. These compounds are of significant interest due to their wide range of biological activities and potential applications in materials science.[12][13]

Wittig_Reaction Aldehyde This compound Stilbene Stilbene Derivative Aldehyde->Stilbene + Ylide Ylide Phosphorus Ylide

Caption: Wittig reaction of this compound.

Materials:

  • This compound

  • Appropriate benzyltriphenylphosphonium halide

  • Strong base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the benzyltriphenylphosphonium halide (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere, add the strong base portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour to generate the ylide (a color change is often observed).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired stilbene derivative.

Table 1: Representative Wittig Reaction Conditions and Yields

Ylide PrecursorBaseSolventTemperature (°C)Time (h)ProductYield (%)
Benzyltriphenylphosphonium chlorideNaHTHFrt122-Phenyl-3-(2-phenylethenyl)indolizine75-90
(4-Methoxybenzyl)triphenylphosphonium bromideKOButDMFrt123-[2-(4-Methoxyphenyl)ethenyl]-2-phenylindolizine70-85
Knoevenagel Condensation: Synthesis of Chalcone Analogues and Other α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[14][15][16] This reaction is particularly useful for the synthesis of chalcone analogues and other electron-deficient alkenes, which are important pharmacophores in medicinal chemistry.

Knoevenagel_Condensation Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product + Active Methylene (Base catalyst) ActiveMethylene Active Methylene Compound

Caption: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetophenone)

  • Basic catalyst (e.g., piperidine, pyridine, or a solid-supported base)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Acetic acid (optional, as a co-catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.

Table 2: Representative Knoevenagel Condensation Conditions and Yields

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)ProductYield (%)
MalononitrilePiperidineEthanolReflux2-42-(2-Phenylindolizin-3-yl)methylene)malononitrile85-95
Ethyl cyanoacetatePiperidineTolueneReflux4-6Ethyl 2-cyano-3-(2-phenylindolizin-3-yl)acrylate80-90
AcetophenoneNaOH (aq)Ethanolrt12-24(E)-1-Phenyl-3-(2-phenylindolizin-3-yl)prop-2-en-1-one (Chalcone analogue)70-85

Biological and Material Significance of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a diverse range of derivatives with significant potential in drug discovery and materials science.

  • Antimicrobial and Anticancer Activity: Many indolizine derivatives have demonstrated potent antimicrobial and anticancer activities.[3][4][11][17] The ability to readily synthesize a variety of stilbene and chalcone analogues from this compound provides a platform for the development of new therapeutic agents.

  • Fluorescent Properties: The indolizine core is known to be a fluorescent scaffold.[18] Modification of the core through reactions at the aldehyde position can lead to the development of novel fluorescent probes and materials for applications in bioimaging and optoelectronics.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an ideal starting material for the construction of a wide array of complex molecules. The detailed protocols provided in this guide are intended to facilitate the use of this important intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. As research in these areas continues to expand, the utility of this compound as a key synthetic tool is expected to grow.

References

Click to expand
  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Khan, A. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(84), 53537-53565. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]

  • PubChem. (n.d.). 2-Phenylindolizine. National Center for Biotechnology Information. [Link]

  • NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-659. [Link]

  • PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • de Oliveira, C. S., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Química Nova, 39(3), 365-383. [Link]

  • Bansal, R. K., & Sharma, S. K. (2012). Recent progress in synthesis and bioactivity studies of indolizines. Heterocyclic Communications, 18(5-6), 221-236. [Link]

  • Sharma, A., & Kumar, V. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100834. [Link]

  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

  • Mori, Y., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(17), 7495-7505. [Link]

  • Honda, T. (2012). Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions. Chemical & Pharmaceutical Bulletin, 60(6), 687-705. [Link]

  • Al-Mokhtar, M. A., et al. (2023). Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Molecules, 28(15), 5786. [Link]

  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

  • Al-Omair, M. A., & Al-Warhi, T. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(23), 5576. [Link]

  • ResearchGate. (n.d.). List of synthesized 2-Phenylindolizine compounds. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. [Link]

  • Antonini, I., et al. (1977). 2-Phenylindolizines. Journal of Medicinal Chemistry, 20(3), 447-449. [Link]

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Application Notes & Protocols: Cell Imaging with Fluorescent Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of the Indolizine Scaffold in Bioimaging

For researchers and drug development professionals, the quest for novel fluorophores is relentless. We seek probes that are not just bright, but also small, photostable, and intelligently designed to report on specific biological events. The indolizine scaffold, a bicyclic aromatic N-heterocycle, has emerged as a formidable platform in this arena.[1] Unlike bulkier, traditional dyes, indolizine derivatives offer a compact footprint, enhancing cell permeability and minimizing potential steric hindrance when conjugated to biomolecules.[2]

Their true power, however, lies in their synthetic tractability. The electronic properties of the indolizine core are exquisitely sensitive to substitution, allowing for the rational design of probes with finely tuned photophysical characteristics.[3][4] This guide moves beyond a simple catalog of compounds. It provides the foundational logic, field-tested protocols, and data-driven insights necessary to effectively harness the potential of fluorescent indolizine derivatives in your cell imaging workflows. We will explore not just how to use these probes, but why specific designs are chosen for targeting organelles, sensing analytes, and achieving high-contrast imaging in living cells.

Part 1: The Indolizine Advantage - A Molecular Framework for Rational Design

The utility of any fluorescent probe begins with its core structure. The indolizine system provides a versatile and modifiable platform. A prime example of a rationally engineered indolizine framework is "Seoul-Fluor," where different positions on the scaffold can be independently modified to tune emission wavelengths or to add functional handles for bioconjugation without altering the core's spectral properties.[3]

The key to rational design is understanding the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This energy gap dictates the absorption and emission properties. For instance, in the pyrido[3,2-b]indolizine scaffold, placing an EDG at the R¹ position increases the HOMO energy, leading to a predictable red shift in the emission wavelength.[5] This principle of intramolecular charge transfer (ICT) is a powerful tool for creating a palette of colors from a single core structure and is fundamental to designing environment-sensing probes.[4]

Rational_Probe_Design cluster_0 Core Scaffold Selection cluster_1 Photophysical Tuning (ICT) cluster_2 Functionality & Targeting cluster_3 Final Probe Application Indolizine Indolizine Core (e.g., Seoul-Fluor, Pyridoindolizine) R1 Position R¹ (HOMO modulation) - Add EDG for Red Shift - Add EWG for Blue Shift Indolizine->R1 Substituent Modification R2 Position R² (LUMO modulation) - Add EWG for Red Shift Indolizine->R2 Substituent Modification R3 Position R³ (Functional Handle) - Linker for Bioconjugation - Targeting Moiety (e.g., TPP for Mitochondria) - Reactive Group (for Sensing) R1->R3 Add Functionality R2->R3 Add Functionality Application Targeted Imaging or Sensing R3->Application Final Synthesis

Figure 1: Workflow for the rational design of indolizine-based fluorescent probes.
Photophysical Properties of Representative Indolizine Derivatives

The ability to tune the emission across the visible spectrum is a hallmark of this compound class. The table below summarizes the properties of several recently developed indolizine derivatives, showcasing their spectral diversity.

Derivative Class Substituents λabs (nm) λem (nm) Quantum Yield (ΦF) Target/Application Reference
Pyrido[3,2-b]indolizineR¹=NO₂, R²=CO₂Et>400503-Lipid Droplets[5][6]
Pyrido[3,2-b]indolizineR¹=Et, R²=CO₂Et>400568-Lipid Droplets[5][6]
2-oxo-pyrano[2,3-b]indolizineVariedBlue-Green RegionBlue-Green Regionup to 0.92General Cell Staining
C-7 Acetyl IndolizineN,N-dimethylamino at C-3-525 (Blue-Green)-pH Sensor[4]
C-7 Aldehyde IndolizineN,N-dimethylamino at C-3-580 (Orange)-pH Sensor[4]
Indolizine-Cyanine HybridPolymethine chain624>7000.02Mitochondria/Nucleoli[7]
BMes₂-functionalizedVaried-428-495 (Blue/Green)0.27-0.68-[8]

Part 2: Application - Organelle-Specific Imaging

A key application of indolizine probes is the targeted visualization of subcellular organelles.[9][10] Their small size allows for the facile addition of targeting moieties without dramatically increasing the probe's mass or compromising its permeability.

Application Note 2.1: Staining Lipid Droplets with Fluorogenic Probes

Principle: Lipid droplets (LDs) are dynamic organelles with a highly nonpolar, lipid-rich core. This environment is ideal for fluorogenic probes, which exhibit low fluorescence in the aqueous cytoplasm but become brightly emissive upon partitioning into the hydrophobic LDs. A recently designed pyrido[3,2-b]indolizine derivative leverages this principle for wash-free imaging of LDs.[5][6]

Protocol: Wash-Free Staining of Lipid Droplets in Live Cells

This protocol is adapted from methodologies for live-cell staining and is designed to be self-validating through the inclusion of appropriate controls.

A. Materials

  • Indolizine LD Probe (e.g., Pyrido[3,2-b]indolizine derivative)[5]

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging vessel (e.g., glass-bottom 35 mm dish)

  • Positive Control: Nile Red (1 µg/mL)

  • Fluorescence Microscope with appropriate filter sets (e.g., FITC/GFP channel)

B. Probe Preparation (1 mM Stock Solution)

  • Calculate the required mass of the indolizine probe to prepare a 1 mM stock solution in DMSO.

  • Dissolve the probe in high-quality DMSO.

  • Vortex thoroughly until fully dissolved.

  • Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

C. Cell Preparation & Staining

  • Seed cells (e.g., HeLa, H9c2) onto a glass-bottom dish at a density that will result in 60-70% confluency on the day of imaging.

  • Culture cells overnight in a humidified incubator (37°C, 5% CO₂).

  • On the day of the experiment, prepare a working solution of the indolizine probe. Dilute the 1 mM stock solution in pre-warmed complete medium to a final concentration of 1-5 µM. Causality Note: The optimal concentration must be determined empirically. Start with a low concentration to minimize potential cytotoxicity.

  • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • No washing is required. Proceed directly to imaging.

D. Fluorescence Microscopy & Data Acquisition

  • Place the dish on the microscope stage. Use an environmental chamber to maintain temperature and CO₂ levels for time-lapse experiments.

  • Excite the probe using the appropriate wavelength (e.g., 488 nm laser line) and collect emission in the green/yellow channel (e.g., 500-600 nm).

  • Acquire images. The lipid droplets should appear as bright, distinct puncta against a dark cytoplasmic background.

  • Validation: In a parallel experiment, stain cells with Nile Red to confirm the localization of the indolizine probe to lipid droplets.

Application Note 2.2: Targeting Mitochondria and Nucleoli

Principle: Specific targeting can be achieved by conjugating the indolizine fluorophore to a known localization signal. For mitochondria, the triphenylphosphonium (TPP) cation is a common targeting moiety that exploits the large negative membrane potential of the inner mitochondrial membrane. Other structural features, such as in certain indolizine-cyanine hybrids, can confer an intrinsic affinity for RNA-rich structures like the nucleolus.[7]

Protocol: Staining of Mitochondria or Nucleoli

This protocol outlines a general procedure. The specific probe and its optimal concentration may require adjustment.

A. Materials

  • Targeted Indolizine Probe (e.g., Indolizine-Cyanine)[7]

  • DMSO, PBS, complete culture medium

  • Live-cell imaging vessel

  • Positive Control: MitoTracker™ Red CMXRos or SYTO™ RNASelect™ Green

  • Fluorescence Microscope

B. Probe Preparation

  • Prepare a 1 mM stock solution of the targeted indolizine probe in DMSO as described previously.

C. Cell Preparation & Staining

  • Seed and culture cells as described in the LD protocol.

  • Prepare a working solution of the probe in pre-warmed medium. A typical starting concentration is 100-500 nM. Causality Note: Cationic probes like those targeting mitochondria can be toxic at higher concentrations or with prolonged incubation. It is critical to use the lowest effective concentration.

  • Remove the culture medium, wash with PBS, and add the probe-containing medium.

  • Incubate for 20-40 minutes at 37°C.

  • Wash Step: Remove the probe solution and wash the cells twice with pre-warmed PBS or complete medium to remove unbound probe and reduce background fluorescence.

  • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

D. Fluorescence Microscopy

  • Image the cells using the appropriate excitation and emission settings for the specific probe.

  • Validation: Co-stain with a commercially available and validated organelle probe (e.g., MitoTracker for mitochondria) to confirm co-localization and the specificity of the indolizine probe.

Staining_Workflow cluster_prep cluster_stain cluster_image A 1. Seed Cells on Glass-Bottom Dish B 2. Culture Overnight (37°C, 5% CO₂) A->B C 3. Prepare Probe Working Solution (Dilute Stock in Medium) B->C D 4. Wash Cells with PBS C->D E 5. Add Probe Solution to Cells D->E F 6. Incubate (15-40 min) Protected from Light E->F G 7. Wash to Remove Unbound Probe (Required for non-fluorogenic probes) F->G H 8. Add Fresh Imaging Buffer G->H I 9. Acquire Images on Fluorescence Microscope H->I J 10. Analyze Co-localization with Control Probe I->J

Figure 2: Generalized experimental workflow for staining live cells with indolizine probes.

Part 3: Application - Sensing Biological Analytes

The ICT mechanism inherent to many indolizine designs makes them superb candidates for developing "turn-on" or ratiometric sensors for specific analytes.

Application Note 3.1: A Turn-On Fluorescent Probe for Sulfite

Principle: Sulfite is a biologically relevant anion. A turn-on probe for its detection was developed based on an indolizine scaffold (CRL-1) containing an aldehyde group. In the "off" state, the probe's fluorescence is quenched. The nucleophilic addition of sulfite to the electron-withdrawing aldehyde group disrupts the ICT pathway, blocking the quenching mechanism and causing a rapid increase in fluorescence intensity at 458 nm. This direct chemical reaction provides high selectivity for the target analyte.

Protocol: Detection of Sulfite in Live Cells

A. Cell Preparation

  • Culture cells (e.g., RAW 264.7 macrophages) in a glass-bottom dish to 60-70% confluency.

B. Probe Loading

  • Prepare a working solution of the sulfite probe (e.g., 10 µM CRL-1) in serum-free medium.

  • Wash cells with PBS and incubate with the probe solution for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove any excess probe.

C. Analyte Stimulation and Imaging

  • Acquire a baseline fluorescence image of the probe-loaded cells (Ex: ~405 nm, Em: ~458 nm).

  • Treat the cells with a solution of sodium sulfite or a biological stimulant known to produce sulfite (e.g., lipopolysaccharide).

  • Immediately begin time-lapse imaging to monitor the change in fluorescence intensity over time. A rapid increase in blue fluorescence indicates the detection of sulfite.

  • Controls: Perform parallel experiments on probe-loaded cells without sulfite stimulation (negative control) and on cells treated with other biologically relevant anions to confirm the probe's selectivity.

Figure 3: Logical diagram of the turn-on sensing mechanism for a sulfite-detecting indolizine probe.

Part 4: Concluding Remarks and Future Outlook

The indolizine framework represents a powerful platform for the development of next-generation fluorescent probes. Its synthetic accessibility and the clear, predictable relationship between structure and photophysical properties empower researchers to move beyond off-the-shelf dyes and create custom tools for specific biological questions.[3][4] Future developments are likely to focus on expanding the palette into the near-infrared (NIR) and shortwave infrared (SWIR) regions for deep-tissue imaging[11], and designing multi-analyte sensors and probes for advanced microscopy techniques like two-photon excitation microscopy. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to integrate these versatile fluorophores into their work.

References

  • Application of Indolizine-Based Probes in Cellular Imaging and Microscopy - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBK1b-CuxMWGvIMRb--iEKiODFh1BEhMMokrh6_Iv4_WlMcb90Mqm0oF5amI9rUC3ZEbEP3HmPyDZJD5MoAukgbiHDn7Y1MSnErRydee_6_ojaxKJTS-5HhDyFz89IwvuA2-TVpFj7WY0XCLzc1fLsO7qLuZ02SWvrD5rtZOrA-l4XTrdskpKIQ1bUjvb-LTBbsZc1TuBt0JYkd9TpkZXnYz6J7_8=]
  • Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26192394/]
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. [URL: https://www.cnr.it/en/node/12478]
  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging | JACS Au - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.4c00135]
  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11162024/]
  • One-Pot Synthesis of Brightly Fluorescent Mes2B-Functionalized Indolizine Derivatives via Cycloaddition Reactions | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01037]
  • A new fluorescent indolizine. Synthesis and spectral characterization - ResearchGate. [URL: https://www.researchgate.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. [URL: https://www.rsc.org/supporter/funding/funding-in-china/funding-opportunities-for-china/nsfc/rsc-nsfc-jointly-funded-projects/rsc-nsfc-2015/]
  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor | Accounts of Chemical Research - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00367]
  • Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041183/]
  • Strongly fluorescent indolizine-based coumarin analogs - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc01509h]
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704207/]
  • Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11445741/]
  • Fluorescent probes for organelle-targeted bioactive species imaging - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5915183/]
  • A turn-on fluorescent probe based on indolizine for the detection of sulfite - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01103d]
  • Examining intracellular organelle function using fluorescent probes: from animalcules to quantum dots - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17502969/]
  • Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35817877/]
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenylindolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Phenylindolizine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. The indolizine core is a key feature in many biologically active compounds, and its efficient synthesis is crucial for advancing research.[1]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and critical parameters that govern yield and purity. Here, we address common challenges encountered during synthesis in a practical, question-and-answer format, grounded in established chemical principles.

Part 1: Synthesis Overview & Core Challenges

The synthesis of this compound is typically achieved in a two-step process:

  • Tschitschibabin Indolizine Synthesis: This step involves the formation of the 2-phenylindolizine core. It begins with the quaternization of a pyridine derivative with an α-haloketone (like 2-bromoacetophenone) to form a pyridinium salt. Subsequent base-mediated intramolecular cyclization yields the indolizine ring system.[2][3]

  • Vilsmeier-Haack Formylation: This reaction introduces the aldehyde group (-CHO) onto the electron-rich indolizine ring, predominantly at the C-3 position.[4][5] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

While the route is well-established, achieving high yields consistently requires careful control over reaction conditions. Common issues include low yields in either step, formation of side products, and difficult purification. This guide provides troubleshooting strategies to mitigate these problems.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

Section A: Challenges in 2-Phenylindolizine Synthesis (Tschitschibabin Reaction)

Q1: My yield of 2-phenylindolizine is consistently low. What are the primary factors I should investigate?

Low yields in the Tschitschibabin reaction often stem from two critical stages: the initial quaternization of the pyridine ring and the subsequent base-induced cyclization. Incomplete reaction in the first step or inefficient formation of the pyridinium ylide intermediate in the second can significantly depress the overall yield.[2][3] Side reactions, such as polymerization or undesired rearrangements, can also compete with the desired cyclization pathway.

Q2: How can I ensure the quaternization of pyridine with 2-bromoacetophenone goes to completion?

Complete quaternization is essential for a successful cyclization. The key is to use anhydrous conditions, as water can interfere with the reaction.

  • Solvent Choice: Anhydrous acetone is an excellent solvent for this step as it readily dissolves the reactants while allowing the resulting pyridinium salt to precipitate upon formation, driving the reaction forward.[3]

  • Reaction Conditions: Refluxing the mixture for approximately 2-3 hours is typically sufficient to ensure complete reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Q3: What is the optimal base for the cyclization step, and why is the choice critical?

The base's role is to deprotonate the acidic methylene group of the pyridinium salt to generate a pyridinium ylide, the key intermediate for the 1,5-dipolar cyclization.[3] The choice of base is a trade-off between reactivity and selectivity.

  • Mild Bases (Recommended): Aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred. They are strong enough to facilitate ylide formation without promoting significant side reactions.

  • Stronger Bases (Use with Caution): Stronger bases like sodium hydroxide or alkoxides can lead to higher yields in some cases but may also promote the formation of dark, tar-like side products, complicating purification.

A slow, controlled addition of the base to the pyridinium salt solution at room temperature is recommended to maintain control over the reaction rate and minimize side product formation.

Section B: Optimizing the Vilsmeier-Haack Formylation

Q5: The formylation of my 2-phenylindolizine is inefficient, resulting in low yields of the desired 3-carbaldehyde. How can I improve this?

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich heterocycles like indolizine.[8][9] Inefficiency often points to issues with the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Reagent Stoichiometry: The ratio of POCl₃ to DMF is critical. A common practice is to use 1.5 to 2.0 equivalents of POCl₃ relative to the indolizine substrate, and 3.0 or more equivalents of DMF.[8] Using an excess of the Vilsmeier reagent ensures the reaction proceeds to completion.

  • Temperature Control: The formation of the Vilsmeier reagent (the chloroiminium salt) is exothermic and must be performed at 0°C with slow, dropwise addition of POCl₃ to DMF.[6][8] After the reagent is formed, the 2-phenylindolizine is added, and the reaction can be stirred at 0°C or allowed to warm to room temperature, depending on the substrate's reactivity. For less reactive substrates, gentle heating (40-60°C) may be necessary.[8]

Q6: I am observing formylation at positions other than C-3. How can I improve the regioselectivity?

The electronic structure of the indolizine ring dictates its reactivity. The five-membered pyrrole-like ring is more electron-rich than the six-membered pyridine ring. Within the five-membered ring, the C-3 position is the most nucleophilic and sterically accessible, making it the preferred site for electrophilic substitution.[4]

To maximize C-3 selectivity:

  • Maintain Low Temperatures: Running the reaction at 0°C or even lower temperatures favors the formation of the kinetic product, which is the C-3 formylated isomer. Higher temperatures can sometimes lead to the formation of thermodynamic byproducts or di-formylated species.

  • Controlled Addition: Add the 2-phenylindolizine solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile and can enhance selectivity.

Q7: The aqueous workup is problematic, leading to product loss and emulsions. What is the correct procedure?

A proper workup is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and for clean isolation.[6][7]

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water. This hydrolyzes the unreacted Vilsmeier reagent and the iminium intermediate. This step is highly exothermic and should be done in a well-ventilated fume hood.

  • Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is approximately 7-8. This is critical for precipitating the product and ensuring it is stable.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Section C: Purification and Characterization

Q9: What are the best methods to purify the final this compound product?

The crude product often contains unreacted 2-phenylindolizine and potentially some baseline impurities. The two most effective purification methods are:

  • Column Chromatography: This is the most common and effective method. A silica gel column using a gradient elution of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) typically provides excellent separation.[10]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining very pure material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often suitable.[11]

Q10: How can I definitively confirm the structure and purity of my product?

A combination of standard spectroscopic techniques is essential for unambiguous characterization.

Analytical TechniqueExpected Observations for this compound
¹H NMR A characteristic singlet for the aldehyde proton (CHO) between δ 9.5-10.5 ppm. Distinct signals for the protons on the indolizine and phenyl rings.
¹³C NMR A signal for the aldehyde carbonyl carbon (C=O) around δ 185-195 ppm. Signals corresponding to the carbons of the heterocyclic and aromatic rings.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the product (C₁₅H₁₁NO, MW: 221.26 g/mol ).
FT-IR Spectroscopy A strong C=O stretching vibration for the aldehyde group around 1660-1690 cm⁻¹.

Part 3: Visualization & Diagrams

G A Pyridine & 2-Bromoacetophenone B Quaternization (Anhydrous Acetone, Reflux) A->B C Pyridinium Salt B->C D Cyclization (aq. NaHCO₃) C->D E 2-Phenylindolizine D->E F Vilsmeier-Haack Formylation (POCl₃/DMF, 0°C) E->F G Iminium Salt Intermediate F->G H Aqueous Workup (Ice, NaHCO₃) G->H I Crude Product H->I J Purification (Column Chromatography) I->J K This compound J->K

Caption: Overall synthesis workflow.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0°C) POCl3 POCl₃ POCl3->Vilsmeier Indolizine 2-Phenylindolizine Iminium Iminium Salt Intermediate Indolizine->Iminium + Vilsmeier Reagent Product This compound Iminium->Product + H₂O Hydrolysis H₂O (Workup) Hydrolysis->Product G cluster_reagent Reagent Issues cluster_temp Temperature Issues cluster_workup Workup Issues Start Low Yield in Vilsmeier-Haack? CheckReagent Check Vilsmeier Reagent Prep Start->CheckReagent CheckTemp Review Reaction Temp Start->CheckTemp CheckWorkup Analyze Workup Procedure Start->CheckWorkup Anhydrous Ensure Anhydrous DMF/POCl₃ CheckReagent->Anhydrous Stoich Verify Stoichiometry (1.5-2.0 eq POCl₃) CheckReagent->Stoich Temp0 Add POCl₃ slowly at 0°C CheckReagent->Temp0 TooLow Reaction sluggish? Consider gentle warming (40°C) CheckTemp->TooLow TooHigh Side products? Maintain 0°C for selectivity CheckTemp->TooHigh pH Check pH after neutralization (7-8) CheckWorkup->pH Extract Increase # of extractions CheckWorkup->Extract Emulsion Add brine to break emulsions CheckWorkup->Emulsion

Caption: Troubleshooting decision tree.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindolizine
  • Quaternization: In a round-bottom flask, dissolve pyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in anhydrous acetone.

  • Reflux: Heat the mixture to reflux and stir for 2-3 hours. Monitor by TLC.

  • Isolation of Salt: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes. The precipitated pyridinium salt is collected by vacuum filtration and washed with cold acetone.

  • Cyclization: Dissolve the dried pyridinium salt in water. While stirring vigorously at room temperature, add a saturated solution of sodium bicarbonate dropwise over 30 minutes.

  • Product Formation: A precipitate will form as the reaction proceeds. Continue stirring for an additional 1-2 hours after the base addition is complete.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. The crude 2-phenylindolizine can be used in the next step or purified by recrystallization from ethanol.

Protocol 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 5°C. Stir for an additional 30 minutes at 0°C after the addition is complete.

  • Substrate Addition: Dissolve 2-phenylindolizine (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralization & Extraction: Neutralize the mixture to pH 7-8 with a cold, saturated NaHCO₃ solution or 2M NaOH solution. Extract the product with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

References

  • Cherkas, F., & Tverdokhlebov, A. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2529–2535. [Link]

  • Fujita, T., Takeda, S., & Abiko, A. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]

  • Cabrera-Rivera, F. A., et al. (2021). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista de la Sociedad Química de México, 65(3). [Link]

  • Patil, S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

  • ResearchGate. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF. [Link]

  • Kim, S., et al. (2020). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. RSC Advances, 10(42), 25035–25041. [Link]

  • ResearchGate. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PDF. [Link]

  • Wang, Y., et al. (2023). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. Nature Communications, 14(1), 1018. [Link]

  • ResearchGate. (n.d.). 2-Bromoacetophenone. Topic Page. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]

  • Kumar, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27400. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • ResearchGate. (2010). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. Request PDF. [Link]

  • da Silva, M. M., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(21), 5009. [Link]

  • Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylindolizine. PubChem Compound Database. [Link]

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  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. ResearchGate. [Link]

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Technical Support Center: Purification of 2-Phenylindolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Phenylindolizine-3-carbaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound and its derivatives. Here, we address common challenges encountered during purification and provide robust, field-proven solutions to ensure you achieve the desired purity and yield.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during separation processes.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₅H₁₁NO[1]Indicates a relatively non-polar, aromatic structure.
Molecular Weight 221.25 g/mol [1]Standard molecular weight for small organic molecules.
Melting Point 105-106 °C[2]A sharp melting point is a good indicator of purity. Broadening suggests impurities.
Appearance Typically a solid at room temperature.Color changes (e.g., yellowing) can indicate the presence of impurities or degradation.
Solubility Generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and poor solubility in water.This dictates the choice of solvents for both chromatography and recrystallization.

II. Troubleshooting and FAQs: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the purification of this compound.

FAQ 1: My crude product is a dark, oily residue. How do I proceed with purification?

Answer: An oily or dark-colored crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents, or colored impurities from the synthesis, which is a common issue in indolizine synthesis.[3] A multi-step purification approach is recommended.

Initial Work-up:

  • Solvent Trituration: Before attempting column chromatography, try triturating the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble. A cold non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture is often effective. This can often induce crystallization of the product.

  • Activated Carbon Treatment: If the color persists, it may be due to highly conjugated impurities. Dissolve the crude product in a suitable solvent (e.g., DCM or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite® to remove the carbon. Be aware that this can sometimes lead to a loss of the desired product.[4]

Workflow for Handling Oily Crude Product

G A Dark, Oily Crude Product B Solvent Trituration (e.g., cold diethyl ether or hexane) A->B C Solid Precipitate Formed? B->C D Filter and wash solid C->D Yes F Oil remains C->F No E Proceed to Recrystallization or Column Chromatography D->E G Dissolve in minimal DCM F->G H Activated Carbon Treatment G->H I Filter through Celite® H->I J Concentrate and proceed to Column Chromatography I->J

Caption: Decision workflow for initial purification of oily crude this compound.

FAQ 2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve separation during column chromatography?

Answer: Poor separation on TLC is a common challenge, especially with structurally similar impurities.[3] The key is to optimize the mobile phase and stationary phase.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Polarity Adjustment: Systematically vary the ratio of your hexane/ethyl acetate or chloroform/methanol mobile phase. Even small changes can significantly impact separation.[5]

    • Solvent Selectivity: If polarity adjustments are insufficient, introduce a third solvent to alter the selectivity. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can change the interactions between the analytes, stationary phase, and mobile phase.

    • Acidic/Basic Additives: For indolizine derivatives, which can have a basic nitrogen atom, adding a small amount of a modifier like triethylamine (for a basic compound) or acetic acid (if acidic impurities are present) to the mobile phase can improve peak shape and separation by suppressing ionization.[6]

  • Stationary Phase Considerations:

    • Silica Gel: This is the most common choice. Ensure you are using a high-quality silica gel with a consistent particle size.

    • Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.[4][6]

    • Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase (e.g., C18-silica) with a polar mobile phase like methanol/water or acetonitrile/water.

Recommended Mobile Phases for Silica Gel Chromatography:

Mobile Phase SystemTypical Ratio (v/v)Comments
Hexane / Ethyl Acetate9:1 to 7:3A good starting point for many indolizine derivatives.[7]
Chloroform / Methanol99:1 to 95:5Useful for more polar impurities.
Dichloromethane100%Can be effective for less polar compounds.
FAQ 3: My product appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the cause?

Answer: Broad NMR peaks, when the compound appears pure by other methods, can be due to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or residual palladium from synthesis) can cause significant line broadening.[4] To address this, try filtering a solution of your compound through a small plug of silica gel or Celite®.

  • Slow Conformational Exchange: The molecule may be undergoing slow conformational changes on the NMR timescale, leading to broadened signals. Acquiring the spectrum at a higher temperature can sometimes resolve this by increasing the rate of exchange.

  • Aggregation: The compound may be aggregating at the concentration used for NMR. Try acquiring the spectrum at a lower concentration.

FAQ 4: After column chromatography, my product is a yellow solid, but I expect it to be colorless. How can I remove the color?

Answer: A persistent yellow color after chromatography can be due to co-eluting impurities or slight product degradation on the silica gel.[4]

Decolorization Techniques:

  • Recrystallization: This is often the most effective method for removing colored impurities.[8][9]

  • Activated Carbon: As mentioned previously, a brief treatment with activated carbon can remove colored impurities. Use this method judiciously as it can reduce your overall yield.

III. Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography

G A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Product (Wet or Dry Loading) B->C D Elute with Mobile Phase Gradient (e.g., increasing Ethyl Acetate in Hexane) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Step-by-step workflow for the column chromatography purification of this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound (from chromatography)

  • Ethanol or Isopropanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are often good choices.

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

IV. References

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to isolate and purify indolizidine compounds? - ResearchGate. (2014, March 29). Retrieved January 15, 2026, from [Link]

  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed. (2024, May). Retrieved January 15, 2026, from [Link]

  • Synthesis of 2‐Phenylindolizine scaffolds (7a–i). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - ResearchGate. (2024, March 11). Retrieved January 15, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved January 15, 2026, from [Link]

  • 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • Purification Troubleshooting : r/chemistry - Reddit. (2024, May 16). Retrieved January 15, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Phenylindolizine | C14H11N | CID 96128 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 15, 2026, from [Link]

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes - PubMed Central. (2023, February 23). Retrieved January 15, 2026, from [Link]

  • Column Chromatography for Terpenoids and Flavonoids - ResearchGate. (2012, March 16). Retrieved January 15, 2026, from [Link]

  • (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Indolizine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indolizine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical laboratory experience. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indolizine derivatives?

A1: The synthesis of the indolizine core is versatile, with several established methods. The most common approaches include:

  • The Tschitschibabin (or Chichibabin) Reaction: This involves the cyclization of pyridinium salts bearing a reactive methylene group adjacent to the nitrogen atom.[1][2]

  • 1,3-Dipolar Cycloaddition: This is a powerful method that typically involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[3][4][5] This approach is highly valued for its ability to construct the indolizine skeleton in a single step.

  • Intramolecular Cyclization of Pyridine Derivatives: Appropriately functionalized pyridine precursors can undergo intramolecular cyclization to form the indolizine ring system.[6]

  • Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions, such as those using palladium, copper, or gold, to achieve efficient and selective indolizine synthesis.[7]

Q2: My indolizine synthesis is resulting in a low yield. What are the first things I should check?

A2: Low yields are a frequent issue in organic synthesis. For indolizine derivatization, start by systematically evaluating the following:

  • Purity of Starting Materials: Impurities in your pyridine derivatives, aldehydes, ketones, or alkynes can significantly hinder the reaction. Ensure all starting materials are pure and dry.

  • Reaction Temperature: The optimal temperature can be highly specific to the reaction type and substrates. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of reactants or products.[8][9]

  • Choice of Base and Solvent: The polarity of the solvent and the strength of the base are critical. These factors can influence the reaction rate, selectivity, and even the reaction pathway.[10]

  • Inert Atmosphere: Many organometallic catalysts and intermediates in indolizine synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if required.

Q3: I am observing the formation of multiple side products. What are some common culprits?

A3: Side product formation is often indicative of suboptimal reaction conditions or the presence of reactive functional groups. A common side reaction in indolizine synthesis, particularly when using ester-containing substrates, is transesterification .[11] This occurs when an alcoholic solvent or impurity reacts with the ester, leading to an exchange of the alkoxy group. Other potential side reactions can arise from the decomposition of starting materials or intermediates at elevated temperatures.

Q4: How do I choose the right catalyst for my indolizine synthesis?

A4: The choice of catalyst depends heavily on the specific reaction you are performing. For instance:

  • 1,3-Dipolar Cycloadditions: While some variations are catalyst-free, others may benefit from the use of a mild base to generate the pyridinium ylide in situ.

  • Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The choice of metal (e.g., Pd, Cu, Au, Rh) and ligand is crucial for achieving high yield and regioselectivity. The ligand can significantly influence the outcome of the reaction.[3]

  • Tschitschibabin Reaction: This reaction is typically base-catalyzed.

When developing a new derivatization, it is often necessary to screen a panel of catalysts and ligands to identify the optimal system for your specific substrates.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.

Potential Cause Explanation Recommended Solution
Inactive Catalyst For transition metal-catalyzed reactions, the catalyst may have degraded due to improper storage or handling.Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. For reactions involving iron powder as a reducing agent, pre-activation by washing with dilute acid can remove the passivating oxide layer.[8]
Suboptimal Temperature The reaction may have a narrow optimal temperature range. Too low, and the reaction is too slow; too high, and decomposition occurs.Perform a temperature screen in small-scale experiments to identify the optimal temperature for your specific substrates. Monitor reaction progress by TLC or LC-MS.[8][9]
Incorrect Solvent The polarity of the solvent can significantly impact the reaction rate and equilibrium.Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). In some cases, solvent-free conditions can lead to higher yields.[10][12]
Insufficient Base Many indolizine syntheses require a base to deprotonate a precursor or neutralize an acidic byproduct.Optimize the choice and concentration of the base. For instance, in a cascade Michael/SN2/aromatization reaction, Na2CO3 was found to be a more effective base than organic bases like DBU or Et3N.[13]

The following tables provide illustrative data on how different reaction parameters can influence the yield of an indolizine synthesis.

Table 1: Effect of Solvent Choice on a Generic Indolizine Synthesis

Solvent Dielectric Constant Indolizine Yield (%)
Toluene2.478
THF7.682
Acetonitrile37.585
Methanol32.765

This hypothetical data illustrates that aprotic polar solvents like acetonitrile can sometimes provide higher yields compared to nonpolar or protic solvents.

Table 2: Effect of Temperature on a Generic Indolizine Synthesis in DMF

Temperature (°C) Indolizine Yield (%)
6055
8088
10082 (with some decomposition)
12065 (significant decomposition)

This table demonstrates the importance of optimizing the reaction temperature to maximize yield while minimizing product degradation.

Issue 2: Formation of Transesterification Side Products

This is a common issue when working with ester-containing substrates in the presence of alcoholic solvents or impurities.[11]

Potential Cause Explanation Recommended Solution
Use of Alcoholic Solvents Solvents like methanol or ethanol can act as nucleophiles and participate in transesterification, especially under basic conditions.Switch to a non-alcoholic, aprotic solvent such as acetonitrile, THF, or toluene. Ensure the solvent is anhydrous.[11]
Residual Alcohol Impurities Trace amounts of alcohol from previous synthetic steps or in the reagents can lead to transesterification, particularly at elevated temperatures.Thoroughly dry all starting materials and solvents before use. Consider using molecular sieves to remove trace amounts of water and alcohol.[11]
Choice of Base Basic catalysts, especially alkoxides, can directly initiate transesterification.Use a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base such as potassium carbonate.[11]

Table 3: Effect of Solvent Choice on Transesterification

Solvent Indolizine Yield (%) Transesterification (%)
Methanol6530
Ethanol7025
Acetonitrile85< 2
THF82< 2

This data clearly shows that switching to an aprotic solvent can dramatically reduce the extent of the transesterification side reaction.[11]

Issue 3: Difficulty in Product Purification

Indolizine derivatives can sometimes be challenging to purify due to their polarity and potential for forming salts.

Potential Cause Explanation Recommended Solution
Product is a Salt If the reaction is performed under acidic conditions or if the product is a basic amine, it may exist as a salt, which can affect its solubility and chromatographic behavior.Consider a basic workup to neutralize the salt and extract the free amine into an organic solvent. For purification of salts, ion-exchange chromatography or reverse-phase chromatography with an acidic mobile phase may be effective.
Poor Solubility The product may have limited solubility in common organic solvents, making purification by column chromatography difficult.Screen a range of solvents to find a suitable system for dissolving your compound. For highly polar compounds, a mixed-solvent system (e.g., chloroform/methanol/ammonia) may be necessary for column chromatography.[14]
Co-eluting Impurities Impurities with similar polarity to the product can be difficult to separate by standard column chromatography.Optimize your chromatography conditions. This may involve trying different solvent systems (eluents), using a different stationary phase (e.g., alumina instead of silica gel), or employing techniques like gradient elution.[14]

Visualizations

General Reaction Mechanism: 1,3-Dipolar Cycloaddition

G cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization Pyridine Pyridine Derivative Ylide Pyridinium Ylide Pyridine->Ylide -H+ Base Base Base->Ylide Cycloadduct Cycloadduct Intermediate Ylide->Cycloadduct Dipolarophile Alkene/Alkyne Dipolarophile->Cycloadduct Indolizine Indolizine Product Cycloadduct->Indolizine -H2 or Oxidation Oxidant Oxidant (if needed) Oxidant->Indolizine

Caption: General mechanism for indolizine synthesis via 1,3-dipolar cycloaddition.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions If pure Check_Reagents Evaluate Catalyst/Base Activity Check_Conditions->Check_Reagents If correct Optimize_Solvent Screen Different Solvents Check_Reagents->Optimize_Solvent If active Optimize_Temp Optimize Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Catalyst Screen Catalysts/Bases Optimize_Temp->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success

Caption: A systematic workflow for troubleshooting low yields in indolizine synthesis.

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a general guideline for the synthesis of indolizine derivatives via a 1,3-dipolar cycloaddition reaction between a pyridinium salt and an electron-deficient alkene.

Materials:

  • Appropriate N-substituted pyridinium bromide (1.0 eq)

  • Electron-deficient alkene (e.g., methyl acrylate) (1.2 eq)

  • Base (e.g., triethylamine or potassium carbonate) (2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-substituted pyridinium bromide (1.0 eq) and the anhydrous solvent.

  • Add the base (2.0 eq) to the suspension and stir at room temperature for 15-30 minutes to generate the pyridinium ylide in situ.

  • To the resulting mixture, add the electron-deficient alkene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired indolizine derivative.

Protocol 2: General Procedure for Tschitschibabin Indolizine Synthesis

This protocol provides a general method for the synthesis of indolizines from pyridinium salts containing an active methylene group.[2]

Materials:

  • 2-Alkylpyridinium salt (e.g., 1-(phenacyl)-2-methylpyridinium bromide) (1.0 eq)

  • Base (e.g., sodium bicarbonate or potassium carbonate) (2.0 eq)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a round-bottom flask, dissolve the 2-alkylpyridinium salt (1.0 eq) in the chosen solvent.

  • Add the base (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure indolizine derivative.

References

  • Mechanism for the formation of indolizines 56. - ResearchGate. Available at: [Link]

  • Full reaction mechanism leading to the formation of indolizine scaffolds. Relative Gibbs energies in kcal/mol. - ResearchGate. Available at: [Link]

  • How to isolate and purify indolizidine compounds? - ResearchGate. Available at: [Link]

  • Synthesis of indolizines - Organic Chemistry Portal. Available at: [Link]

  • One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A. Available at: [Link]

  • Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00118K. Available at: [Link]

  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC - NIH. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]

  • Selective synthesis and reactivity of indolizines María José González Soria - Universidad de Alicante. Available at: [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Available at: [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed. Available at: [Link]

  • Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed. Available at: [Link]

  • A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles - ResearchGate. Available at: [Link]

  • Formation of indolizine isomer derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Available at: [Link]

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchGate. Available at: [Link]

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Available at: [Link]

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC - NIH. Available at: [Link]

  • Solvent effect over reaction selectivity affording the multicomponent... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ - American Chemical Society. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • Synthesis of 6-arylpyrimido[4,5- e ]indolizine-2,4(1 H ,3 H )-diones through InCl 3 -catalyzed cycloisomerization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00436E. Available at: [Link]

  • Chichibabin Reaction. Available at: [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Available at: [Link]

Sources

Stability issues of 2-Phenylindolizine-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2-Phenylindolizine-3-carbaldehyde in Solution

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the stability challenges you may face when working with this compound in solution. Indolizine derivatives are π-electron-rich heterocyclic compounds known for their unique chemical and fluorescent properties, but this reactivity also makes them susceptible to degradation if not handled correctly.[1][2] This guide moves beyond simple protocols to explain the underlying chemistry, helping you ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your research, providing explanations and actionable solutions.

Q1: My solution of this compound is rapidly changing color from colorless/pale yellow to a darker yellow or brown. What is causing this?

This is the most common indicator of compound degradation. The color change is typically due to the formation of oxidized or polymerized species. The indolizine ring system is electron-rich, making it susceptible to oxidation, and the aldehyde group can also be a site of reactivity.[2][3]

  • Causality:

    • Oxidation: The primary cause is often oxidation by dissolved atmospheric oxygen in your solvent. This can be exacerbated by exposure to light or trace metal impurities, which can catalyze the process. The aldehyde moiety (-CHO) is particularly prone to oxidation to the corresponding carboxylic acid (2-phenylindolizine-3-carboxylic acid). While this initial oxidation product may be colorless, subsequent degradation of the indolizine ring can lead to colored polymeric byproducts.

    • Solvent Reactivity: Certain solvents, particularly those that are not fresh or are of lower purity, may contain peroxides or other reactive impurities that can initiate degradation.

    • Photodecomposition: Indolizines are often fluorescent, meaning they absorb UV-Vis light.[1] This absorbed energy can promote the molecule to an excited state, increasing its reactivity and making it more susceptible to degradation pathways, including oxidation and polymerization.

  • Troubleshooting & Preventative Measures:

    • Use High-Purity, Degassed Solvents: Always use HPLC-grade or anhydrous solvents. Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using the freeze-pump-thaw method.

    • Work Under an Inert Atmosphere: When preparing and handling solutions, especially for long-term storage or sensitive reactions, do so under a blanket of nitrogen or argon.

    • Protect from Light: Prepare and store solutions in amber glass vials or wrap standard vials in aluminum foil. Minimize exposure to ambient lab light during experiments where possible.

    • Prepare Solutions Fresh: The most reliable practice is to prepare solutions of this compound immediately before use. If a stock solution is required, prepare a smaller volume and monitor its integrity frequently.

Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis after storing my stock solution for a few days. What are these impurities?

The appearance of new peaks is a clear quantitative sign of degradation. Based on the structure of this compound, the most likely initial degradation products are the result of oxidation or hydrolysis.

  • Likely Degradation Products:

    • 2-Phenylindolizine-3-carboxylic acid: This is the product of the aldehyde group's oxidation. In an LC-MS analysis, you would expect to see a new peak with a mass corresponding to an additional oxygen atom (M+16). This product will also have a different retention time, likely more polar, than the parent compound.

    • Products of Ring Cleavage: More severe degradation, driven by prolonged exposure to oxygen, light, or reactive species, can lead to the cleavage of the heterocyclic ring system. These products are often complex and can result in multiple smaller peaks in the chromatogram.

  • Diagnostic Workflow:

    • Analyze by LC-MS: This is the most effective tool. Check the mass of the new peaks to see if they correspond to expected degradation products (e.g., M+16 for oxidation).

    • Forced Degradation Study: To confirm your hypothesis, you can perform a forced degradation study. Take a small aliquot of a fresh solution and intentionally expose it to harsh conditions (e.g., bubbling air through it, leaving it uncapped under bright light, or adding a drop of hydrogen peroxide). Analyze the resulting solution by HPLC. If the peaks from the forced degradation match the impurity peaks in your stored solution, it confirms the degradation pathway.

    • Purity Check via TLC: A quick way to monitor stability is to run a thin-layer chromatogram of your solution. The appearance of new spots or streaking over time indicates degradation.

Q3: The yield of my reaction using a this compound solution is inconsistent and often lower than expected. Could its stability be the problem?

Absolutely. If the compound degrades in solution, its effective concentration decreases, leading to lower reaction yields. This is especially critical in reactions that are sensitive to stoichiometry or require long reaction times.

  • Mechanism of Impact:

    • Reduced Molar Equivalents: If 10% of your starting material has degraded, you are effectively starting your reaction with 10% less material than calculated, which will directly impact the theoretical maximum yield.

    • Inhibition by Byproducts: Degradation products can sometimes interfere with or inhibit the desired reaction, further reducing the yield. For example, a carboxylic acid byproduct could alter the pH of the reaction mixture or react with basic reagents.

  • Best Practices for Maximizing Yield:

    • Quantify Before Use: If you must use a stock solution that has been stored, re-quantify its concentration using a UV-Vis spectrophotometer (if you have a standard curve) or qNMR (quantitative NMR) before use.

    • Fresh is Best: As a golden rule for sensitive reactions, always prepare the solution of this compound immediately prior to adding it to the reaction mixture.

    • Control the Headspace: For reactions running over several hours, ensure they are conducted under an inert atmosphere to prevent degradation during the reaction itself.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

To maximize shelf-life, solutions should be stored under conditions that minimize exposure to oxygen, light, and heat.

  • Temperature: Store at -20°C or -80°C. Lower temperatures slow the rate of all chemical reactions, including degradation.

  • Atmosphere: Store in vials with an inert gas (argon or nitrogen) in the headspace.

  • Light: Use amber vials to protect from light.[4]

  • Solvent: Use a high-purity, aprotic solvent. (See Q2 for details).

  • Concentration: More concentrated stock solutions are often more stable than highly diluted ones. Prepare a concentrated stock and dilute it just before use.

Q2: Which solvents are recommended for preparing stable stock solutions of this compound?

The choice of solvent is critical. The ideal solvent should fully dissolve the compound without reacting with it or promoting its degradation. Aprotic solvents are generally preferred for long-term stability.

Solvent TypeRecommended SolventsRationale & Considerations
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), DioxaneExcellent Choice. These solvents are polar enough to dissolve the compound but lack reactive protons. THF and Dioxane must be checked for peroxides, especially if bottles have been open for a long time.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good, with Caution. Generally good solvents, but DMF can contain amine impurities or degrade to formic acid. DMSO is hygroscopic and can be difficult to remove. Use high-purity, anhydrous grades.
Aprotic Non-Polar Toluene, Dichloromethane (DCM)Acceptable for Short-Term. Solubility may be lower. Ensure DCM is fresh and free from acidic impurities. Toluene is a good choice for reactions run under inert conditions.
Protic Methanol, EthanolNot Recommended for Long-Term Storage. The aldehyde can potentially form an acetal/hemiacetal in the presence of alcohols, especially with acid or base catalysis. While suitable for running reactions, they are not ideal for stock solutions.
Aqueous/Buffers Water with BuffersPoor Choice. The compound has low aqueous solubility. Furthermore, the stability of the indolizine ring can be pH-dependent.[5] Avoid aqueous solutions unless required for an assay, in which case they must be prepared fresh.

Q3: How does pH affect the stability of this compound?

The pH of the solution can significantly influence stability. While some indolizine derivatives show good stability at acidic (pH 1.2) and near-neutral (pH 6.8) conditions, they can undergo mild hydrolysis at slightly alkaline pH (7.4).[5]

  • Acidic Conditions (pH < 4): Strong acidic conditions could potentially lead to protonation of the indolizine nitrogen, which may alter its electronic properties and reactivity. However, mildly acidic conditions are generally tolerated.

  • Neutral Conditions (pH 6-7.5): This is likely the range of greatest stability, provided that oxygen and light are excluded.

  • Basic Conditions (pH > 8): Strongly basic conditions should be avoided. The aldehyde proton can be abstracted, potentially leading to aldol-type side reactions or Cannizzaro reactions. The indolizine ring itself may also be susceptible to degradation under harsh basic conditions.

Q4: Is this compound sensitive to light?

Yes, it is highly likely to be sensitive to light. Indolizines are known for their fluorescent properties, which means they strongly absorb light, typically in the UV or near-UV range.[1][2] This absorption process is the first step in photodecomposition. Therefore, all standard precautions for handling light-sensitive compounds should be strictly followed.

Q5: How can I perform a simple, routine check on the stability of my stock solution?

A routine stability check is a good laboratory practice. A simple HPLC-based method is most effective.

Protocol: Routine Stability Monitoring via HPLC
  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution, inject an aliquot into an appropriate HPLC system (e.g., a C18 column with an ACN/water gradient). Record the chromatogram, noting the retention time and peak area of the main peak. This is your baseline reference.

  • Storage: Store the stock solution under your chosen optimal conditions (e.g., -20°C, amber vial, under argon).

  • Follow-up Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), remove the stock solution from storage, allow it to come to room temperature, and inject the same volume into the HPLC under the identical method.

  • Data Comparison: Compare the new chromatogram to the T=0 reference.

    • Calculate Purity: Purity (%) = (Area of Main Peak) / (Total Area of All Peaks) * 100.

    • Assess Degradation: A decrease in the purity percentage or the appearance of new impurity peaks indicates degradation. Set a threshold for your experiments (e.g., do not use if purity falls below 98%).

Visualized Workflows and Pathways

To further clarify these concepts, the following diagrams illustrate a potential degradation pathway and a stability testing workflow.

A This compound B 2-Phenylindolizine-3-carboxylic acid A->B Oxidation (O2, Light) C Ring-Opened Products & Polymeric Species A->C Direct Photodecomposition (High-Energy Light) B->C Further Degradation (Harsh Conditions)

Caption: A simplified proposed degradation pathway for this compound in solution.

cluster_prep Preparation cluster_analysis Analysis Workflow A Prepare fresh solution in high-purity, degassed solvent B Analyze at T=0 via HPLC/LC-MS (Establish baseline purity) A->B C Store solution under proposed conditions (Dark, Cold, Inert) B->C D Re-analyze at T=X (e.g., 1 week, 1 month) C->D E Compare chromatograms: Calculate purity decrease Identify new peaks D->E F Decision: Solution is stable (e.g., Purity >98%) E->F No significant change G Decision: Solution is degraded (Prepare fresh for experiments) E->G Purity loss or new peaks

Caption: Experimental workflow for monitoring the stability of a stock solution.

References
  • Patil, S., Devaraj, V. R., & Naik, P. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link][5]

  • Tejero, J., González-Soria, M. J., & Alonso, F. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 113(2), 365-397. [Link][1]

  • Gulea, M. (2018). Indolizine derivatives: Recent advances and potential pharmacological activities. Topics in Heterocyclic Chemistry, 52, 1-46. [Link]

  • González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]

  • El-Sayed, A. A.-H. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 85-99. [Link][2]

  • Chernyak, D., Skontos, C., & Gevorgyan, V. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6176-6190. [Link]

  • Shaikh, I. A., & Siddiqui, M. A. (2021). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. In Current Organic Synthesis (Vol. 18, Issue 5). [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9230, Indolizine. Retrieved from [Link].

  • Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link][7]

  • El-Sayed, A. A.-H. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 85. [Link][3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96128, 2-Phenylindolizine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613305, 2-Phenylindole-3-carboxaldehyde. Retrieved from [Link].

  • Zacharias, C. G., & Sakkas, V. A. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136471. [Link][8]

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Technical Support Center: Overcoming Poor Solubility of Indolizine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of indolizine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of N-fused heterocyclic scaffolds. Our goal is to provide you with a comprehensive resource, blending fundamental principles with actionable, field-proven strategies to help you navigate the experimental hurdles of indolizine chemistry.

Introduction: The Indolizine Solubility Challenge

Indolizine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. However, their often-planar, aromatic structure and crystalline nature frequently lead to poor aqueous solubility. This low solubility can severely hamper biological assays, limit in vivo bioavailability, and create significant roadblocks in preclinical and clinical development.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshooting common solubility issues. We will explore the underlying causes of poor solubility and offer a tiered strategy, from simple solvent screening to advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a newly synthesized indolizine compound that is poorly soluble in my primary aqueous buffer. Where do I start?

This is the most common challenge. A systematic, tiered approach is recommended to efficiently identify a suitable solvent system.

Tier 1: Initial Solvent Screening

The first step is to determine the compound's basic solubility profile in a range of common organic solvents. This will inform subsequent co-solvent and formulation strategies.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of your indolizine compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent. Start with common laboratory solvents.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If not dissolved, continue adding the solvent in measured increments (e.g., 100 µL) and vortexing until the compound dissolves or a practical volume limit is reached.

  • Quantification: Calculate the approximate solubility in mg/mL.

Table 1: Typical Solvent Screening Panel for Indolizine Compounds

Solvent CategoryExamplesTypical Solubility for Planar HeterocyclesNotes
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateDMSO is a common first choice for creating stock solutions.[3] However, be mindful of its potential cellular toxicity and interference in certain biological assays at higher concentrations.[4][5][6]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to LowUseful for initial wetting of the compound and as co-solvents with aqueous buffers.
Non-Polar Dichloromethane (DCM), Chloroform, TolueneGenerally Low (unless highly substituted)Less relevant for biological assays but can provide information about the compound's lipophilicity.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris-HClVery LowThe target for final assay conditions. Initial low solubility here is the problem to be solved.

Workflow for Initial Solubility Troubleshooting

A Start: Poorly Soluble Indolizine Compound B Tier 1: Solvent Screening (DMSO, DMF, EtOH, etc.) A->B C Is it soluble in a biocompatible organic solvent? B->C D Yes: Prepare Concentrated Stock Solution C->D Yes E No: Proceed to Tier 2 (pH or Co-solvent) C->E No F Dilute Stock into Aqueous Buffer (Final concentration of organic solvent <1%) D->F G Does it precipitate upon dilution? F->G H Yes: Proceed to Tier 2 G->H Yes I No: Problem Solved for In Vitro Assay G->I No

Caption: Tier 1 approach to addressing indolizine solubility.

Q2: My indolizine compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a classic "solvent-shift" precipitation problem. The high concentration of the organic solvent keeps the compound in solution, but upon dilution into an aqueous environment, the solubility limit is exceeded.[7]

Tier 2: Co-Solvents and pH Adjustment

A. Co-Solvent Systems

The strategy here is to maintain a certain percentage of an organic solvent in the final aqueous solution to keep the compound soluble.[8]

Experimental Protocol: Co-Solvent Titration

  • Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO or another suitable organic solvent.

  • Prepare Co-Solvent Blends: Create a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 15%, 20% DMSO in PBS).

  • Dilution Test: Add a small volume of your stock solution to each co-solvent blend to reach your desired final compound concentration.

  • Observation: Observe for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the relevant temperature. The lowest percentage of co-solvent that prevents precipitation is your optimal choice.

Commonly Used Biocompatible Co-solvents:

  • DMSO: Generally, keep the final concentration below 0.5% to minimize toxicity in cell-based assays, though some cell lines can tolerate up to 1%.[4][5] Primary cells are often more sensitive.[4]

  • Ethanol: Often used in vivo, but can also have biological effects.[]

  • Polyethylene Glycol (PEG) 300/400: A water-miscible polymer that can significantly enhance the solubility of hydrophobic compounds.[10]

  • Propylene Glycol (PG): Another common solubilizing agent.[]

B. pH Modification

Many indolizine derivatives have basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.

Causality: The protonated, ionic form of the molecule is more polar, leading to more favorable interactions with water molecules.[11]

Experimental Protocol: pH-Dependent Solubility

  • Identify pKa: If possible, determine the pKa of your compound computationally or experimentally. The target pH for solubilization should ideally be 1-2 units below the pKa of the basic center.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Test Solubility: Add your compound directly to each buffer and assess solubility as described in the initial screening.

  • Validation: Ensure that the altered pH does not affect your experimental assay or the stability of your compound.[12]

Logical Flow for Tier 2 Interventions

A Precipitation upon dilution from organic stock B Is the compound ionizable? (Contains basic N or acidic H) A->B C Yes: Attempt pH Modification B->C Yes D No / pH change not viable: Attempt Co-Solvent System B->D No E Adjust buffer pH to 1-2 units away from pKa to form a salt C->E F Titrate co-solvents (PEG, PG, etc.) into the aqueous buffer D->F G Is compound soluble and stable? E->G F->G H Problem Solved G->H Yes I Proceed to Tier 3 G->I No

Caption: Tier 2 decision tree for solubility enhancement.

Q3: I've tried co-solvents and pH adjustments, but my indolizine compound is still not soluble enough for in vivo studies. What are the more advanced options?

When simple methods fail, particularly for in vivo applications where solvent concentrations are highly restricted, advanced formulation strategies are necessary.

Tier 3: Advanced Formulation Technologies

These methods aim to create stable, dispersible systems that increase the apparent solubility and often improve the bioavailability of the compound.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.[][14]

  • How it Works: The lipophilic indolizine molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water.[15]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high water solubility and low toxicity.[16][17][18][19][20][21][22][23]

Experimental Protocol: Cyclodextrin Formulation Screening

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 5%, 10%, 20% w/v).

  • Add Compound: Add an excess of your indolizine compound to each solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the solutions to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Phase Solubility Diagram: Plot the concentration of the dissolved indolizine compound against the concentration of the cyclodextrin. A linear increase (A L-type diagram) indicates the formation of a soluble 1:1 complex.[24][25][26][27]

B. Solid Dispersions

This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[28] Amorphous solid dispersions can prevent the drug from crystallizing, thereby increasing its dissolution rate and apparent solubility.[29]

  • How it Works: The high-energy amorphous state of the drug is thermodynamically more soluble than the stable crystalline form. The polymer carrier prevents recrystallization.[29]

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[28][30]

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent and then evaporate the solvent.[10]

    • Melt Extrusion: Mix the drug and carrier and heat them until they melt, then cool rapidly.

C. Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[31]

  • How it Works: According to the Ostwald-Freundlich equation, reducing particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and saturation solubility.[32][33][34][35][36]

  • Preparation Methods: [37]

    • Top-Down (Media Milling): High-energy milling of larger drug crystals in the presence of a stabilizer.

    • Bottom-Up (Precipitation): Dissolving the drug in a solvent and then precipitating it in a controlled manner in the presence of a stabilizer.

Table 2: Comparison of Advanced Formulation Strategies

TechniqueMechanismAdvantagesDisadvantagesBest For
Cyclodextrins Encapsulation of the drug molecule in a soluble host.[][14]Simple to prepare in the lab; low toxicity (especially HP-β-CD, SBE-β-CD).[16][19][22][38]Can be expensive; potential for drug displacement; limited loading capacity.Early-stage in vivo studies; parenteral formulations.[39]
Solid Dispersions Stabilization of the drug in a high-energy amorphous state.[40]Significant solubility enhancement; can improve oral bioavailability.[28]Can be physically unstable (recrystallization); requires specialized equipment.[30]Oral solid dosage form development.
Nanosuspensions Increased surface area and saturation solubility due to small particle size.[31][41]High drug loading is possible; applicable to multiple administration routes.Can be prone to instability (particle growth); manufacturing can be complex.Parenteral, oral, and pulmonary delivery.[37]

Advanced Formulation Decision Pathway

A Tier 2 methods failed Need for in vivo formulation B What is the intended route of administration? A->B C Parenteral (IV, IP, SC) B->C D Oral B->D E Consider Cyclodextrins (e.g., SBE-β-CD) C->E F Consider Nanosuspensions C->F D->F G Consider Solid Dispersions (for solid dosage forms) D->G H Perform Phase Solubility Study E->H I Screen milling or precipitation methods with stabilizers F->I J Screen polymers and preparation methods (e.g., solvent evap) G->J K Optimize Formulation & Conduct Stability and In Vivo Studies H->K I->K J->K

Caption: Tier 3 strategies for advanced formulation.

References

  • Nanosuspension: An approach to enhance solubility of drugs.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Universal Publishing.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0. InvivoChem.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace.
  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences.
  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Bentham Science.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations.
  • Types of phase-solubility diagrams according to Higuchi and Connors...
  • Hydroxypropyl Beta Cyclodextrin: Enhanced Pharmaceutical Solubilization and Stability for Advanced Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Numerical modeling of the dissolution of drug nanocrystals and its application to industrial product development.
  • Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations.
  • Hydroxypropyl-β-cyclodextrin.
  • A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace.
  • SBE-β-CD (captisol) | CAS 182410-00-0. InvivoChem.
  • DMSO usage in cell culture. LifeTein.
  • Ostwald-Freundlich equation: Significance and symbolism. Health Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • What the concentration of DMSO you use in cell culture assays?
  • Maximum DMSO concentr
  • A BRIEF REVIEW ON CAPTISOL. JETIR.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Unveiling the complexation mechanism of phloretin with Sulfobutylether–β–cyclodextrin (Captisol®) and its impact on anticancer activity. Pharma Excipients.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Sulfobutylether-β-cyclodextrin.
  • Ostwald–Freundlich equation | 4 Publications | 24 Cit
  • Cyclodextrins as pharmaceutical solubilizers. Ovid.
  • Phase solubility diagrams and their classification according to Higuchi...
  • Solubilization techniques used for poorly water-soluble drugs.
  • Ostwald–Freundlich diffusion-limited dissolution kinetics of nanoparticles.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Co-solvency and anti-solvent method for the solubility enhancement. IPEX.
  • Role of Precipitating Solute Curvature on Microdrops and Nanodrops during Concentrating Processes: The Nonideal Ostwald–Freundlich Equation.
  • Solubility Enhancement of Drugs.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • pH Adjustment and Co-Solvent Optimiz
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom.

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Technical Support Center: Refinement of Spectroscopic Analysis for Indolizine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectroscopic analysis of indolizine and its derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who work with this versatile heterocyclic scaffold. Indolizines are of significant interest due to their diverse biological activities and unique photophysical properties, making their precise characterization paramount.

This resource provides in-depth, question-and-answer-based troubleshooting for common challenges encountered during spectroscopic analysis. It is structured to not only offer solutions but also to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous structural elucidation of indolizine derivatives.[1] However, the unique electronic nature of the indolizine core can present specific challenges in spectral interpretation.

Frequently Asked Questions & Troubleshooting

Q1: My ¹H NMR spectrum shows significant peak broadening, especially for protons on the pyridine ring. What's causing this and how can I fix it?

A1: Peak broadening in the NMR spectra of nitrogen-containing heterocycles like indolizine is a common issue that can arise from several factors:

  • Chemical Exchange: Protons on or near the nitrogen atom can undergo chemical exchange, especially in the presence of acidic impurities or water. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals.[2][3]

    • Solution: Ensure your NMR solvent is of high purity and sufficiently dry. For particularly sensitive samples, consider using a solvent from a freshly opened ampule or drying the solvent over molecular sieves. Adding a small amount of D₂O can sometimes sharpen exchangeable proton signals by replacing them with deuterium.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent proton signals.[2] This effect is intrinsic to the molecule's structure.

    • Solution: While you cannot eliminate this effect, acquiring the spectrum at a higher magnetic field strength can sometimes improve resolution. Additionally, variable temperature NMR can be employed; changing the temperature can alter the rate of molecular tumbling and potentially sharpen the signals.[2][3]

  • Aggregation: Indolizine derivatives, particularly those with planar aromatic systems, can self-aggregate in solution, leading to broader peaks due to restricted molecular motion.[4]

    • Solution: Try acquiring the spectrum at a lower concentration. If solubility permits, use a more polar, non-coordinating solvent that can disrupt intermolecular hydrogen bonding or π-stacking interactions.[4]

Q2: I'm having trouble assigning the chemical shifts for the protons on the indolizine core. Are there any general guidelines?

A2: Yes, the electronic environment of the indolizine ring system leads to a characteristic pattern of chemical shifts. The 10π-electron system results in distinct regions of shielding and deshielding.

Proton PositionTypical Chemical Shift (δ, ppm)Rationale
H-5 ~9.65 - 10.01Highly deshielded due to the anisotropic effect of the adjacent nitrogen atom.
H-8 ~8.77 - 8.92Deshielded, often appearing as a doublet or doublet of doublets.
H-6 ~7.82 - 7.98Appears as a doublet of doublets due to coupling with H-5 and H-8.
H-1, H-2, H-3 ~6.28 - 7.74Protons on the five-membered ring, with their exact shifts highly dependent on substituents.[5]

These are approximate values and can vary significantly based on substituents and the solvent used.[6]

For unambiguous assignment, 2D NMR techniques are indispensable:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrrole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming substituent positions.

Experimental Protocol: Variable Temperature (VT) NMR for Studying Dynamic Processes
  • Sample Preparation: Prepare your indolizine sample in a suitable deuterated solvent (e.g., Toluene-d₈, DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.

  • Heating: If no significant changes are observed upon cooling, carefully increase the temperature above room temperature in similar increments.

  • Data Analysis: Analyze the series of spectra to observe changes in chemical shifts, peak multiplicity, and linewidth. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc), which can be used to calculate the energy barrier of the dynamic process.[3]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of your indolizine derivatives and gaining insights into their structure through fragmentation analysis.[7][8]

Frequently Asked Questions & Troubleshooting

Q1: What are the expected fragmentation patterns for indolizine derivatives in Electron Ionization (EI) Mass Spectrometry?

A1: The fragmentation of indolizines under EI conditions is influenced by the stability of the aromatic system. Common fragmentation pathways include:

  • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the indolizine core.

  • Ring Cleavage: Fragmentation of the heterocyclic rings can occur, though the aromatic nature of the core provides significant stability.

  • Specific Fragmentation for Nitroindolizines: For nitro-substituted indolizines, a characteristic fragmentation is the loss of a hydroxyl radical ([M-OH]⁺), which is dependent on the relative positions of the nitro and methyl groups.[9] The nitro-nitrite rearrangement leading to the loss of NO is also a possibility.[9]

Q2: My indolizine derivative is a salt, and I'm struggling to get a good signal with ESI-MS. What can I do?

A2: Electrospray Ionization (ESI) is generally well-suited for pre-charged molecules like indolizinium salts. If you are having trouble, consider the following:

  • Solvent System: Ensure your solvent system is compatible with ESI. A mixture of acetonitrile and water with a small amount of formic acid or acetic acid usually works well for positive ion mode. The acid helps to maintain a stable spray.

  • Concentration: High concentrations can lead to ion suppression. Try diluting your sample significantly.

  • Instrument Parameters: Optimize the ESI source parameters, such as the capillary voltage, cone voltage, and desolvation gas flow and temperature. A higher cone voltage can sometimes induce in-source fragmentation, which can be useful for structural confirmation.

Diagram: General MS Fragmentation Workflow

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Output Sample Indolizine Derivative Ionization EI or ESI Sample->Ionization M_ion Molecular Ion (M+) Ionization->M_ion Fragments Fragment Ions M_ion->Fragments Fragmentation Detector Detector M_ion->Detector Fragments->Detector Spectrum Mass Spectrum Detector->Spectrum

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indolizine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot, or industrial-scale production. Indolizine scaffolds are privileged structures in medicinal chemistry and materials science, but their journey from a round-bottom flask to a multi-liter reactor is often fraught with challenges.[1][2][3]

This document moves beyond simple protocols to address the fundamental "why" behind common scale-up issues. We will explore the causality of experimental outcomes and provide robust, field-proven troubleshooting strategies to ensure your scale-up is efficient, safe, and successful.

Section 1: Core Synthesis Strategies & Key Scale-Up Considerations

The two most prevalent strategies for constructing the indolizine core are the Tschitschibabin (Chichibabin) reaction and the 1,3-dipolar cycloaddition.[4][5] The choice between them at scale often depends on substrate scope, safety, and economic factors.

  • Tschitschibabin Indolizine Synthesis: This classic method involves the base-mediated intramolecular cyclization of a pyridinium salt, typically formed by reacting a pyridine derivative with an α-halo ketone. While effective, its scale-up can be challenging due to the often harsh reaction conditions (high temperatures, strong bases) and potential for byproduct formation.[6][7][8]

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile and widely used method. It involves the reaction of a pyridinium ylide (the 1,3-dipole), generated in situ from a pyridinium salt, with a dipolarophile such as an alkyne or an electron-deficient alkene.[9][10][11] This method generally offers milder conditions and a broader substrate scope, making it attractive for complex molecules.

General Scale-Up Workflow

Transitioning any synthesis from milligram to kilogram scale requires a systematic approach. The following workflow highlights critical stages where challenges often arise.

Scale-Up Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Implementation cluster_2 Phase 3: Production A Route Scouting & Optimization (mg scale) B Initial Safety Assessment (DSC, RC1) A->B Select Lead Candidate C Raw Material Sourcing & QC B->C Demonstrate Feasibility D Process Parameter Optimization (g to kg scale) C->D E Impurity Profile Characterization D->E F Isolation & Purification Strategy Development D->F G Technology Transfer & Process Validation F->G Define Critical Process Parameters H Full-Scale Manufacturing G->H

Caption: General workflow for scaling indolizine synthesis.

Table 1: Comparison of Primary Synthesis Routes for Scale-Up
ParameterTschitschibabin Synthesis1,3-Dipolar CycloadditionTransition Metal-Catalyzed Cross-Coupling
Scalability Moderate; can be limited by exotherms and solids handling.High; generally homogeneous and more predictable.Moderate to Low; catalyst cost and removal are major hurdles.[12]
Reagent Cost Generally low-cost starting materials (pyridines, halo-ketones).Can be higher, depending on the complexity of the dipolarophile.High; catalysts (e.g., Palladium) and ligands are expensive.
Safety Profile Can require high temperatures and strong bases (e.g., NaH, K₂CO₃). Potential for thermal runaways.[8]Milder conditions are typical (often room temp to moderate heat). Ylide generation is the key step to control.Catalyst handling (pyrophoric potential) and solvent choice are key considerations.
Typical Yields Variable; often moderate (40-70%).Good to excellent (60-95%).[11]Good to excellent, but sensitive to catalyst poisoning.
Key Challenge Controlling byproduct formation (tars, dimers).[8]Regioselectivity with unsymmetrical dipolarophiles.[11]Complete removal of metal residues from the final product.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during scale-up in a question-and-answer format.

Category 1: Reaction Issues (Low Yield & Byproducts)

Q: My Tschitschibabin reaction yield has dropped significantly upon scaling from 1g to 100g, and I'm generating a large amount of dark, intractable tar. What are the likely causes?

A: This is a classic scale-up problem for this reaction, typically rooted in heat and mass transfer issues.

  • Causality—Thermal Control: The formation of the pyridinium ylide and its subsequent cyclization can be exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for efficient heat dissipation. At the 100g scale, inefficient stirring and slower heat removal can create localized "hot spots." These hot spots accelerate decomposition pathways, leading to polymerization and tar formation. The mechanism of the Tschitschibabin reaction involves a sensitive ylide intermediate that is prone to side reactions if not consumed quickly by the desired intramolecular cyclization.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and agitation. Use a jacketed reactor with a thermal control unit.

    • Control Reagent Addition: Instead of adding the base all at once, add it portion-wise or as a solution over time. This allows you to control the rate of the exothermic ylide formation.

    • Lower Reaction Temperature: You may need to run the reaction at a lower temperature for a longer period to compensate for the reduced heat dissipation at scale.

    • Solvent Choice: Ensure your solvent has a good heat capacity and allows for efficient stirring. A higher boiling point solvent might seem beneficial for temperature control, but it can also make product isolation more difficult.

Q: In my 1,3-dipolar cycloaddition, I'm getting a mixture of regioisomers that is difficult to separate. How can I improve selectivity at scale?

A: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile.

  • Causality—Electronic & Steric Effects: The reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[9][11] The regiochemistry is determined by the alignment that maximizes this orbital overlap.

    • Electron-withdrawing groups on the dipolarophile (e.g., esters, ketones) are crucial for activating it towards the cycloaddition. Their position dictates the primary regioisomer formed.

    • Steric hindrance on either the ylide or the dipolarophile can disfavor one approach, leading to higher selectivity for the less hindered product.

  • Troubleshooting Steps:

    • Modify the Dipolarophile: If possible, increasing the steric bulk near one of the reactive centers of the alkyne or alkene can dramatically improve selectivity.

    • Modify the Pyridinium Ylide: Adding or changing substituents on the pyridine ring can alter the electronics and sterics of the ylide, influencing the outcome.

    • Solvent Screening: Solvent polarity can influence the stability of the transition states leading to different isomers.[13] A screen of solvents (e.g., Toluene, THF, Acetonitrile, DMSO) at the lab scale can identify conditions that favor one isomer.

    • Lewis Acid Catalysis: In some cases, a mild Lewis acid can coordinate to the dipolarophile, further polarizing it and enhancing the regioselectivity. This must be carefully tested, as it can also catalyze side reactions.

Troubleshooting Low Yield Start Low Reaction Yield at Scale Q1 Is the reaction mass homogeneous? Start->Q1 A1_Yes Check Thermal Control Q1->A1_Yes Yes A1_No Improve Agitation / Select Better Solvent Q1->A1_No No Q2 Is significant byproduct / tar observed? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower Temperature / Control Reagent Addition Rate Q2->A2_Yes Yes A2_No Check Reagent Purity & Stoichiometry Q2->A2_No No Q3 Is starting material consumed? A2_Yes->Q3 A2_No->Q3 A3_Yes Product may be unstable under reaction/workup conditions Q3->A3_Yes Yes A3_No Increase Reaction Time / Check for Catalyst Deactivation Q3->A3_No No

Caption: Decision tree for troubleshooting low reaction yields.

Category 2: Work-Up and Purification Challenges

Q: My indolizine derivative is difficult to purify at a 500g scale. Column chromatography is not economically viable. What are my alternatives?

A: Avoiding large-scale chromatography is a primary goal of process chemistry. The focus should shift to crystallization, extraction, and trituration.

  • Causality—Physical Properties: The ability to purify by non-chromatographic methods depends entirely on the physicochemical properties of your target compound versus its impurities (e.g., solubility, pKa, crystallinity).

  • Troubleshooting & Alternative Strategies:

    • Crystallization (The Gold Standard): This is the most effective and economical method for purifying solids at scale.

      • Develop a Protocol: Systematically screen a range of solvents (see Table 2) for solubility at room temperature and at reflux. Ideal solvents will dissolve the product when hot but provide low solubility when cold.

      • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., DCM, Ethyl Acetate) and slowly add an anti-solvent in which it is insoluble (e.g., Heptane, Hexanes) until turbidity is observed. Cool slowly to promote crystal growth.

    • Acid-Base Extraction: Many indolizine derivatives are weakly basic due to the nitrogen atom. This property can be exploited for purification.

      • Dissolve the crude material in an organic solvent (e.g., MTBE, Toluene).

      • Extract with a dilute aqueous acid (e.g., 1M HCl, 5% Citric Acid). The basic indolizine product will move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the layers, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to pH > 9 and re-extract the purified product back into an organic solvent.

    • Trituration: If the product is a solid but impurities are oily, you can often "wash" the impurities away.

      • Suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, heptane).

      • Stir the slurry for a period, then filter to collect the purified solid product.

Table 2: Common Solvents for Indolizine Crystallization Screening
Solvent ClassExamplesProperties & Typical Use
Alcohols Isopropanol (IPA), EthanolGood for polar compounds; often used as the primary solvent.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateVersatile, medium polarity; good primary or co-solvent.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Stronger solvents, useful for dissolving less soluble compounds.
Hydrocarbons Heptane, Hexanes, TolueneNon-polar; commonly used as anti-solvents.
Ethers Methyl tert-butyl ether (MTBE), 2-MeTHFMedium to low polarity; good for trituration and as anti-solvents.
Polar Aprotic Acetonitrile (ACN)Polar; can be a good primary solvent for polar indolizines.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up indolizine synthesis? A1: The top three are: 1) Thermal Hazard Assessment: Always perform differential scanning calorimetry (DSC) on your reaction mixture to understand its thermal potential and decomposition energy. This is non-negotiable before any significant scale-up. 2) Reagent Handling: Be aware of the specific hazards of your reagents. Classic Tschitschibabin reactions may use strong bases that are pyrophoric or water-reactive. Transition metal catalysts can also be pyrophoric. Ensure proper engineering controls (fume hoods, inert atmosphere) and Personal Protective Equipment (PPE) are in place. 3) Pressure and Off-Gassing: Some reactions, particularly those involving the elimination of small molecules, can generate gas. The reactor must be properly vented to avoid over-pressurization.

Q2: Are there any "green" or more sustainable approaches to indolizine synthesis for industrial applications? A2: Yes, this is an active area of research. Key strategies include: 1) Solvent-Free Reactions: Some modern protocols, often catalyzed by copper, can proceed without a solvent, significantly reducing waste.[14][15] 2) Microwave-Assisted Synthesis: While scaling microwave chemistry has its own challenges, it can dramatically reduce reaction times and energy consumption.[1] 3) Water as a Solvent: Certain cycloaddition reactions have been developed to work in water, which is the greenest solvent possible. 4) Catalyst Choice: Moving from precious metal catalysts (Pd, Rh) to more earth-abundant and less toxic metals like copper or iron is a major goal.[14]

Q3: My final product is an oil, and I cannot get it to crystallize. Am I forced to use large-scale chromatography? A3: Not necessarily. If your product is an oil, first ensure it is sufficiently pure (>90-95%) as impurities can inhibit crystallization. If it is pure and still an oil, consider derivatization. If the molecule has a basic nitrogen, you can form a crystalline salt (e.g., hydrochloride, tartrate, tosylate). This salt can often be easily purified by crystallization and then, if needed, the freebase can be regenerated in a final step. This is a very common industrial strategy for purifying basic, non-crystalline compounds.

Section 4: Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Ethyl 2-phenylindolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a representative example and should be adapted and optimized for specific substrates.

Materials:

  • Pyridine (1 equivalent)

  • Ethyl 2-bromo-2-phenylacetate (1 equivalent)

  • Ethyl propiolate (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3 equivalents)

  • Acetonitrile (anhydrous), ~10 mL per gram of pyridine

Procedure:

  • Pyridinium Salt Formation: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add pyridine and anhydrous acetonitrile. Stir to dissolve. Add ethyl 2-bromo-2-phenylacetate dropwise at room temperature. A white precipitate (the pyridinium salt) will begin to form. Stir the mixture at 40°C for 2 hours to ensure complete quaternization.

  • Ylide Generation & Cycloaddition: Cool the mixture to room temperature. Add the finely powdered anhydrous K₂CO₃. The mixture will typically turn a deep red or brown color, indicating the formation of the pyridinium ylide.

  • Add ethyl propiolate dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 35°C using a water bath if necessary.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the ylide intermediate is consumed.

  • Work-Up: Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Dissolve the crude material in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.

Protocol 2: General Workflow for Developing a Crystallization Protocol
  • Initial Solubility Screen: Place ~20-30 mg of your crude, dry product into several small vials. To each vial, add a different solvent (0.5 mL) from Table 2.

  • Assess Room Temperature Solubility: Agitate the vials. Note which solvents dissolve the compound completely, partially, or not at all. A solvent where it is poorly soluble at room temperature is a good candidate for trituration or as an anti-solvent.

  • Assess Hot Solubility: To the vials where the compound was not fully soluble, gently heat to the boiling point of the solvent. Note if the compound dissolves completely.

  • Identify Primary Candidates: An ideal single-solvent crystallization system is one where the compound is poorly soluble at room temperature but highly soluble when hot.

  • Cooling & Crystal Formation: Allow the vials that formed a solution upon heating to cool slowly to room temperature. If crystals form, you have a promising system. If not, try scratching the inside of the vial with a glass rod or placing it in an ice bath.

  • Anti-Solvent Screening: If no single solvent works well, use a solvent in which the product is very soluble (e.g., Dichloromethane). Slowly add a miscible anti-solvent (e.g., Heptane) until the solution becomes cloudy (the "oiling out" point). Add a small amount of the good solvent back to clarify, then cool slowly. This helps identify effective solvent/anti-solvent pairs.

  • Scale-Up & Optimization: Once a promising system is found, scale it up to 1g. Optimize the solvent volume, cooling rate, and agitation to maximize yield and crystal quality.

References

  • Structural characterization and crystal packing of the indolizine derivative. (n.d.). [Source not explicitly provided, but context suggests a crystallography journal]
  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (2022). ResearchGate. [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (2022). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Solvent effect over reaction selectivity affording the multicomponent... (n.d.). ResearchGate. [Link]

  • Various methods for the synthesis of indolizine derivatives. (n.d.). ResearchGate. [Link]

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). (2024). Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2018). PMC - NIH. [Link]

  • Synthesis of indolizines and azaindoles. (n.d.). ResearchGate. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2011). Journal of Basic and Clinical Pharmacy. [Link]

  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. (2024). Journal of the American Chemical Society. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). SciSpace. [Link]

  • Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions. (n.d.). ResearchGate. [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. (2006). PubMed. [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2019). Request PDF. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). PubMed. [Link]

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  • Ultrasound-assisted 1,3-dipolar cycloaddition and cyclopropanation reactions for the synthesis of bis-indolizine and bis-cyclopropane derivatives. (2014). PubMed. [Link]

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. (2023). MDPI. [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. (2024). American Chemical Society. [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. (2025). Request PDF. [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). SciSpace. [Link]

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  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2023). PMC - NIH. [Link]

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2021). Request PDF. [Link]

  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2 (Pyridin-2-yl)acetate Derivatives. (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Phenylindolizine-3-carbaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Phenylindolizine-3-carbaldehyde stands out as a valuable scaffold due to the biological activities associated with the indolizine core. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule: a direct electrophilic formylation via the Vilsmeier-Haack reaction and a multi-step approach culminating in C3-functionalization. By examining the underlying mechanisms, experimental protocols, and performance metrics of each pathway, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to this compound

The indolizine nucleus is a significant pharmacophore, and its derivatives have garnered considerable attention for their diverse biological activities. The introduction of a phenyl group at the 2-position and a carbaldehyde at the 3-position of the indolizine core creates a versatile intermediate. The aldehyde functionality serves as a synthetic handle for further molecular elaboration, enabling the construction of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

This guide will dissect two distinct strategies for the synthesis of this compound, providing a clear comparison of their respective advantages and limitations.

Route 1: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This approach offers a direct and often high-yielding pathway to introduce a formyl group onto the 2-phenylindolizine scaffold.

Mechanistic Rationale

The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][3] This electrophilic species then attacks the electron-rich C3 position of the 2-phenylindolizine ring, which is the most nucleophilic site. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate 2_Phenylindolizine 2-Phenylindolizine 2_Phenylindolizine->Intermediate Electrophilic Attack Product This compound Intermediate->Product H2O H₂O (Hydrolysis) Product->H2O Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol

A typical experimental procedure for the Vilsmeier-Haack formylation of 2-phenylindolizine is as follows:

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 2-phenylindolizine in a minimal amount of dry DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for a designated period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is alkaline.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Multi-Step Synthesis via Suzuki Coupling and Subsequent Formylation

An alternative strategy involves a multi-step sequence where the 2-phenylindolizine core is first constructed, followed by the introduction of the formyl group at the C3 position. A common and powerful method for the initial C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.[4][5]

Mechanistic Rationale

This approach can be conceptually divided into two key stages:

  • Synthesis of 2-Phenylindolizine: The synthesis of the 2-phenylindolizine core can be achieved through various methods, including the Tschitschibabin reaction or a Suzuki coupling.[6][7][8] For the purpose of this comparison, we will focus on a Suzuki coupling approach, which involves the palladium-catalyzed cross-coupling of a 2-halopyridine derivative with phenylboronic acid.[4][5] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the 2-halopyridine, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond.

  • Formylation of 2-Phenylindolizine: Once the 2-phenylindolizine scaffold is obtained, the formyl group can be introduced at the C3 position. While the Vilsmeier-Haack reaction is a viable option here as well, other formylation methods could also be employed.

Multi_Step_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Formylation 2_Bromopyridine 2-Bromopyridine 2_Phenylpyridine 2-Phenylpyridine 2_Bromopyridine->2_Phenylpyridine + Phenylboronic Acid (Pd Catalyst, Base) Phenylboronic_Acid Phenylboronic Acid 2_Phenylindolizine 2-Phenylindolizine 2_Phenylpyridine->2_Phenylindolizine + Phenacyl Bromide (Tschitschibabin-type) Phenacyl_Bromide Phenacyl Bromide Product This compound 2_Phenylindolizine->Product Formylation_Reagent Formylation Reagent (e.g., Vilsmeier Reagent) Formylation_Reagent->Product Formylation

Caption: Multi-Step Synthesis Workflow.

Experimental Protocol

A representative multi-step synthesis is outlined below:

Step 1: Synthesis of 2-Phenylpyridine via Suzuki Coupling [4][5]

  • To a solution of 2-bromopyridine and phenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under reflux for a specified time, monitoring by TLC.

  • After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-phenylpyridine.

Step 2: Synthesis of 2-Phenylindolizine [9]

  • React 2-phenylpyridine with phenacyl bromide in a suitable solvent (e.g., acetone) to form the corresponding pyridinium salt.

  • Treat the pyridinium salt with a base (e.g., aqueous sodium bicarbonate) to induce cyclization and formation of 2-phenylindolizine.

  • Isolate and purify the product.

Step 3: Formylation of 2-Phenylindolizine

This step would follow the Vilsmeier-Haack protocol as described in Route 1.

Comparative Analysis

ParameterRoute 1: Vilsmeier-HaackRoute 2: Multi-Step (Suzuki + Formylation)
Number of Steps 1 (from 2-phenylindolizine)3 (from 2-bromopyridine and phenylboronic acid)
Overall Yield High (typically >80%)Moderate to High (dependent on the yield of each step)
Atom Economy GoodModerate
Reagent Availability 2-phenylindolizine may need to be synthesized.Starting materials are generally commercially available.
Reaction Conditions Requires handling of POCl₃ (corrosive and moisture-sensitive).Requires a palladium catalyst and careful control of coupling conditions.
Scalability Generally scalable.Can be scalable, but may require optimization of each step.
Purification Typically requires column chromatography.Requires purification after each step, potentially increasing complexity.

Conclusion

Both the direct Vilsmeier-Haack formylation and the multi-step Suzuki coupling approach offer viable pathways to this compound. The choice of the optimal route will depend on the specific needs and constraints of the research project.

  • For rapid access and when 2-phenylindolizine is readily available, the Vilsmeier-Haack reaction is the more direct and efficient method. Its single-step nature and generally high yields make it an attractive option.

  • When starting from more basic building blocks, the multi-step synthesis provides a robust and versatile approach. The Suzuki coupling allows for the introduction of diverse functionalities on the phenyl ring by using substituted phenylboronic acids, offering greater flexibility for library synthesis.

Ultimately, a thorough evaluation of starting material availability, desired scale, and the synthetic chemist's familiarity with the respective reaction types should guide the selection of the most appropriate synthetic strategy. This guide provides the foundational knowledge to make that informed decision, paving the way for further exploration of the promising chemical space of 2-phenylindolizine derivatives.

References

  • Pagano, N., Heil, M. L., & Cosford, N. D. P. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
  • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075.
  • Dick, R., & Staude, J. (n.d.).
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2009). Tetrahedron Letters, 50(47), 6465-6468.
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  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. (2024). PubMed. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27499-27529.
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  • Chichibabin Reaction. (n.d.).
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A Comparative Guide to the Biological Activity of 2-Phenylindolizine-3-carbaldehyde and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2-phenylindolizine-3-carbaldehyde and its core heterocyclic relatives: indolizine, indole, and quinoline. By examining experimental data and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis of their therapeutic potential.

Introduction: The Significance of Fused Nitrogen Heterocycles

Fused nitrogen heterocyclic scaffolds are cornerstones in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Indolizine, a structural isomer of the well-known indole, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The introduction of specific substituents, such as a phenyl group at the 2-position and a carbaldehyde at the 3-position, can dramatically modulate this activity.

This guide will dissect the biological profile of the 2-phenylindolizine scaffold, specifically considering the influence of the 3-carbaldehyde moiety. To provide a robust comparative context, we will analyze its performance against other biologically significant heterocycles: the parent indolizine, its isomer indole, and the quinoline ring system. Our analysis is grounded in published experimental data, focusing on anticancer, antimicrobial, and anti-inflammatory properties to illuminate the unique potential of this compound class.

Core Heterocyclic Structures at a Glance

The subtle differences in the arrangement of nitrogen and the degree of electron delocalization across these rings are fundamental to their distinct biological profiles.

Heterocycle_Structures cluster_indolizine This compound cluster_indole Indole cluster_quinoline Quinoline Indolizine Indole Quinoline

Caption: Core structures of 2-Phenylindolizine, Indole, and Quinoline.

Comparative Biological Activity

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a primary focus of heterocyclic chemistry. Indolizine, indole, and quinoline derivatives have all demonstrated significant potential in this area.

2-Phenylindolizine Derivatives: The 2-phenylindolizine scaffold is a potent pharmacophore for anticancer activity. Studies on 2-phenylindolizine acetamide derivatives have shown excellent cytotoxic effects against human colon carcinoma (Colo-205) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values as low as 46.34 µM.[5][6] The substitution pattern on the indolizine core plays a crucial role in modulating this activity.[3] For instance, modifications at the 7-position with groups like methoxy or acetyl have been linked to potency against prostate and cervical cancer cells, respectively.[3]

Indole Derivatives: The indole nucleus is a well-established template for anticancer drugs.[7] Novel 2-phenylindole derivatives have demonstrated strong antiproliferative activity in estrogen receptor (ER) positive MCF-7 breast cancer cells, with IC₅₀ values in the low micromolar range (e.g., 1.86 µM).[7] These compounds often work by inducing apoptosis with minimal effects on normal cells.

Quinoline Derivatives: Quinolines are also prevalent in anticancer research.[8][9] For example, a close structural analog of the topic compound, 8-nitro-7-quinolinecarbaldehyde, shows potent cytotoxic effects against Caco-2 colorectal carcinoma cells with an IC₅₀ of just 0.53 µM.[10]

Comparative Cytotoxicity Data:

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Phenylindolizine 2-Phenylindolizine acetamide (7h)MDA-MB-231 (Breast)46.34[5][6]
2-Phenylindolizine 2-Phenylindolizine acetamide (7e)Colo-205 (Colon)54.23[5][6]
Indole 2-Phenylindole derivative (86)MCF-7 (Breast)1.86[7]
Indole 2-Phenylindole derivative (31)MCF-7 (Breast)2.71[7]
Quinoline 8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.53[10]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. These heterocyclic families have shown promise against a range of bacterial and fungal pathogens.

2-Phenylindolizine Derivatives: Specific 2-phenylindolizine acetamide derivatives have demonstrated remarkable antibacterial activity against both Gram-positive (S. aureus, S. pneumoniae) and Gram-negative (E. coli, P. aeruginosa) bacteria.[5][6] Molecular docking studies suggest that these compounds may act by inhibiting bacterial Topoisomerase-IV, a crucial enzyme for DNA replication.[5][6]

Indole Derivatives: While broadly active, specific data for direct comparison is less available in the initial search. However, the indole scaffold is a known component of various antimicrobial compounds.

Quinoline Derivatives: Quinolines are famous for their antimicrobial properties, with the fluoroquinolone antibiotics being a prime example. Quinoline-3-carbaldehyde hydrazone derivatives have been synthesized and tested, showing activity against various bacterial strains.[11] Quinoline-4-carbaldehyde has been shown to significantly inhibit the growth of Clostridium perfringens.[8]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory drugs critical.

Indolizine Derivatives: This class has shown significant anti-inflammatory potential. Studies on 7-(Trifluoromethyl) substituted indolizines identified compounds that selectively target the COX-2 enzyme and reduce levels of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Other indolizine derivatives have been shown to possess superior analgesic and anti-inflammatory effects compared to traditional NSAIDs like aspirin and indomethacin.[14][15] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing promising selectivity for COX-2 over COX-1, which could lead to fewer gastrointestinal side effects.[13][16]

Indole and Quinoline Derivatives: Both indole and quinoline scaffolds are present in known anti-inflammatory agents.[8] Their activity is often linked to the inhibition of inflammatory pathways, but direct comparative data with this compound was not prominent in the initial search results.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activities described are typically evaluated using standardized and validated assays. Below are the foundational protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory action.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][17]

Workflow:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for adherence.[17][18]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-phenylindolizine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a period of 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Incubate (48-72h) A->B C Add MTT Reagent & Incubate (2-4h) B->C D Solubilize Formazan Crystals C->D E Read Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

Workflow:

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity (visible growth).

MIC_Workflow A Serial Dilution of Test Compound in Plate B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Visually Inspect for Growth (Turbidity) C->D E Identify Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these heterocycles is not solely dependent on the core ring but is finely tuned by the nature and position of substituents.

  • For 2-Phenylindolizines: The phenyl group at position 2 is a common feature in many active derivatives, likely contributing to target binding through hydrophobic or π-stacking interactions. The introduction of an acetamide group at various positions has been shown to confer both anticancer and antimicrobial properties.[5] The aldehyde group at position 3 in This compound is an electron-withdrawing group that can participate in hydrogen bonding or covalent interactions with biological targets, potentially enhancing its activity. Aldehyde moieties on other heterocyclic systems, like quinolines, are known to be important for their biological effects.[8][10]

  • Mechanism of Action: While the precise mechanism for this compound is not yet elucidated, related compounds offer clues. The anti-inflammatory effects of indolizines are linked to the inhibition of the COX-2 enzyme and the suppression of inflammatory cytokines TNF-α and IL-6.[12][13] The antimicrobial action of some derivatives points towards the inhibition of bacterial DNA Topoisomerase-IV.[5]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indolizine Indolizine Derivatives Indolizine->COX2 Inhibition

Caption: Indolizine derivatives can inhibit the COX-2 pathway.

Conclusion and Future Outlook

The comparative analysis reveals that the 2-phenylindolizine scaffold is a highly promising platform for the development of new therapeutic agents, demonstrating robust anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental data for This compound is not yet widely published, the known bioactivity of the parent scaffold and the functional importance of the carbaldehyde group in similar heterocycles like quinolines strongly suggest its potential.

Compared to its well-studied isomer indole and the versatile quinoline, the 2-phenylindolizine core offers a distinct structural framework that has proven effective against a range of biological targets. The evidence points to mechanisms involving the inhibition of key enzymes like COX-2 and bacterial topoisomerases.

Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives. Elucidating its precise mechanism of action and conducting in vivo studies will be crucial steps in validating its efficacy and potential for development into an innovative therapy for inflammatory conditions, infectious diseases, or cancer.

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A Senior Application Scientist's Guide to the Validation of Indolizine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indolizine Scaffold

In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as a foundation for potent and selective anticancer agents is relentless. The indolizine nucleus, a unique bicyclic aromatic system and an isomer of indole, has emerged as a "privileged scaffold" due to the diverse biological activities exhibited by its derivatives.[1][2][3] Extensive research has demonstrated that functionalized indolizines can exert significant antiproliferative effects against a wide range of cancer types, including breast, lung, liver, and colon cancer.[2][3][4]

The anticancer potential of these compounds stems from their ability to interact with various critical cellular targets and pathways.[5] Documented mechanisms include the disruption of microtubule dynamics, inhibition of key signaling kinases like EGFR, and the induction of programmed cell death (apoptosis).[4][6][7] However, the journey from a newly synthesized indolizine derivative to a validated lead compound is a rigorous, multi-step process.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the anticancer activity of novel indolizine derivatives. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, establishing a self-validating workflow from initial in vitro screening to essential in vivo efficacy studies. Our objective is to compare the performance of these novel agents against established standards, supported by clear experimental data and logical workflows.

Part 1: Foundational Screening: Quantifying Cytotoxicity

The first critical step is to determine whether a novel indolizine derivative can kill or inhibit the proliferation of cancer cells and to quantify this effect. A quantitative in vitro evaluation is fundamental before proceeding to more complex mechanistic studies or animal models.[8]

Causality Behind Experimental Choices
  • Panel of Cell Lines: It is insufficient to test a compound against a single cancer cell line. A diverse panel, including representatives from different cancer types (e.g., breast, lung, prostate), is essential to identify a preliminary spectrum of activity.[2]

  • Inclusion of Non-Tumoral Cells: A crucial control is the inclusion of a non-cancerous cell line (e.g., normal human fibroblasts).[6] This allows for the calculation of a selectivity index (SI), providing an early indication of the compound's therapeutic window. A high SI suggests the compound is more toxic to cancer cells than to healthy cells, a highly desirable characteristic.[6]

  • Reference Compound: A standard-of-care chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) must be run in parallel. This provides a benchmark against which the potency of the novel derivatives can be objectively compared.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Cancer Cell Lines (e.g., MCF-7, A549, DU-145) A1 Seed cells into 96-well plates P1->A1 P2 Culture Non-Tumoral Line (e.g., OHMF Fibroblasts) P2->A1 P3 Prepare Serial Dilutions of Indolizine Derivatives & Doxorubicin A2 Treat cells with compounds (Vehicle, Indolizines, Doxorubicin) P3->A2 A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (3-4 hours) A4->A5 A6 Solubilize formazan crystals A5->A6 D1 Read absorbance at 570 nm A6->D1 D2 Calculate % Cell Viability D1->D2 D3 Plot dose-response curves D2->D3 D4 Determine IC50 values D3->D4

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

  • Cell Seeding: Seed cancer and non-tumoral cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolizine derivatives and the positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized in a clear, structured table. This allows for rapid comparison of potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of Indolizine Derivatives

CompoundMCF-7 (Breast)A549 (Lung)DU-145 (Prostate)OHMF (Normal Fibroblast)Selectivity Index (SI) vs. MCF-7
IND-Derivative 1 1.073.167.61> 50> 46.7
IND-Derivative 2 20.4518.9025.32> 100> 4.8
Doxorubicin (Control) 2.071.853.505.102.46

Note: Data is hypothetical, modeled after results for various indolizine derivatives.[10][11] The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI is more favorable.

Part 2: Uncovering the Mechanism of Action

Identifying a potent cytotoxic compound is only the beginning. The next logical step is to understand how it kills cancer cells. The two most common and desirable mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.

A. Validation of Apoptosis Induction

Scientific Rationale: Apoptosis, or programmed cell death, is a clean and controlled process of cell suicide that avoids the inflammatory response associated with necrosis.[12] Many effective chemotherapies work by activating this pathway. The Annexin V-FITC/PI assay is the gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Detailed Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat them with the lead indolizine derivative at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. The data will quadrant into:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

B. Validation of Cell Cycle Arrest

Scientific Rationale: The cell cycle is a series of tightly regulated events leading to cell division. Cancer is characterized by uncontrolled progression through this cycle. Compounds that can halt the cycle at a specific checkpoint (e.g., G1, S, or G2/M) prevent cancer cells from proliferating.[13] Several indolizine derivatives have been shown to induce arrest at the G2/M phase, which is characteristic of microtubule-targeting agents.[6] This can be quantified by measuring the DNA content of cells using a fluorescent dye like Propidium Iodide (PI).

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will correspond to different cell cycle phases: G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).

Data Presentation: Mechanistic Insights

Table 2: Mechanistic Effects of IND-Derivative 1 (at IC₅₀ concentration)

AssayCondition% Early Apoptosis% Late Apoptosis% G1 Phase% S Phase% G2/M Phase
Apoptosis Control2.11.5---
IND-Derivative 115.226.5---
Cell Cycle Control--55.418.126.5
IND-Derivative 1--10.215.374.5

Note: Data is hypothetical, modeled after published results showing apoptosis induction and G2/M arrest.[6][11]

Part 3: Target Pathway Identification

After confirming that a compound works and how it works at a cellular level, the next question is what specific molecular machinery it interacts with. This is crucial for rational drug design and for predicting potential resistance mechanisms.

Scientific Rationale

Indolizine derivatives have been reported to engage multiple targets. Some act as microtubule-destabilizing agents, binding to the colchicine site on tubulin and preventing its polymerization, which directly leads to G2/M arrest.[6] Others have been shown to inhibit protein kinases like EGFR or modulate key signaling pathways such as the PI3K/Akt or p53 pathways.[7][14][15] Western blotting is an indispensable technique to probe the activation state and expression levels of key proteins within these pathways.

Signaling Pathway: p53-Mediated Apoptosis

A common mechanism of apoptosis induction involves the activation of the tumor suppressor protein p53. Activated p53 can upregulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of executioner caspases like caspase-3, culminating in cell death.[15]

G Indolizine Indolizine Derivative ROS ↑ Intracellular ROS Indolizine->ROS p53 ↑ p53 Activation (Nuclear Accumulation) ROS->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint & Analysis S1 Implant human cancer cells subcutaneously into immunodeficient mice S2 Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³) S1->S2 S3 Randomize mice into treatment groups (Vehicle, Indolizine, Positive Control) S2->S3 T1 Administer treatment (e.g., IP, IV, oral) daily or on a set schedule S3->T1 T2 Measure tumor volume with calipers 2-3 times/week T1->T2 T3 Monitor animal body weight and overall health T1->T3 E1 Continue treatment for a defined period (e.g., 21 days) or until tumors reach max size T2->E1 T3->E1 E2 Euthanize mice and harvest tumors E1->E2 E3 Weigh final tumors E2->E3 E4 Analyze data: Tumor Growth Inhibition (TGI) & Toxicity E3->E4

Caption: Workflow for an In Vivo Human Tumor Xenograft Study.

Detailed Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize animals into treatment groups (typically n=8-10 mice per group): Vehicle control, Indolizine derivative (at one or more dose levels), and a positive control (e.g., Paclitaxel).

  • Treatment: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Assess toxicity based on body weight changes and clinical observations.

Data Presentation: In Vivo Efficacy

Table 3: Hypothetical In Vivo Efficacy of IND-Derivative 1 in an MCF-7 Xenograft Model

Treatment Group (Dose)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control 1540 ± 210-+2.5
IND-Derivative 1 (20 mg/kg) 693 ± 15555%-1.8
Paclitaxel (10 mg/kg) 570 ± 13063%-8.5

Conclusion

This guide outlines a logical, stepwise progression for the preclinical validation of novel indolizine derivatives as potential anticancer agents. By starting with broad in vitro cytotoxicity screening, moving to focused mechanistic studies, and culminating in a definitive in vivo efficacy model, researchers can build a robust data package. Each step is designed to answer a critical question: Is it potent? Is it selective? How does it work? And does it work in a living system? This systematic approach, which emphasizes objective comparison to established standards and a deep understanding of the underlying scientific principles, is essential for identifying and advancing the most promising compounds toward clinical development.

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A Comparative Guide to the Photophysical Properties of Indolizine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Indolizine, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of novel fluorophores.[1] Its rigid, planar structure and conjugated π-system provide a robust framework for developing fluorescent probes with tunable photophysical properties.[2] This guide offers a comparative analysis of indolizine analogs, delving into the structure-property relationships that govern their fluorescence. We will explore how strategic chemical modifications can be used to modulate their absorption and emission characteristics, and provide detailed experimental protocols for their characterization, empowering researchers to rationally design and evaluate indolizine-based fluorophores for applications in bioimaging, sensing, and materials science.[3][4]

The Indolizine Core: A Versatile Fluorophore Platform

The fluorescence of indolizine derivatives originates from electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). Upon absorbing a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The subsequent radiative decay back to the ground state results in the emission of a photon, observed as fluorescence.[1] The energy gap between the HOMO and LUMO dictates the absorption and emission wavelengths. By strategically modifying the indolizine core, we can manipulate these energy levels and thus tune the color of the emitted light.[5][6]

A notable example of a systematically engineered indolizine-based platform is "Seoul-Fluor," where substituents at different positions allow for predictable tuning of the emission wavelength across the visible spectrum.[5][7] This highlights the immense potential of the indolizine scaffold for creating a diverse palette of fluorescent probes.

Structure-Photophysical Property Relationships

The photophysical properties of indolizine analogs are exquisitely sensitive to their chemical structure. Understanding these relationships is paramount for the rational design of fluorophores with desired characteristics.

The Influence of Substituents

The electronic nature of substituents and their position on the indolizine ring profoundly impact the absorption and emission properties. This is primarily due to their effect on the HOMO and LUMO energy levels.

  • Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs): The introduction of EDGs (e.g., -OCH₃, -N(CH₃)₂) and EWGs (e.g., -NO₂, -CN, -CHO, -COCH₃) can create an intramolecular charge transfer (ICT) character in the excited state.[8][9]

    • An EDG generally raises the HOMO energy level, while an EWG lowers the LUMO energy level.[3] This combined effect reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.[7][8]

    • For instance, placing a strong electron-donating N,N-dimethylamino group on an aryl ring at the C-3 position and an electron-withdrawing group like an acetyl or aldehyde at the C-7 position of the indolizine core can induce a significant red shift in the emission wavelength, spanning from blue to orange.[8][10]

  • Extension of π-Conjugation: Expanding the conjugated π-system of the indolizine core, for example by fusing aromatic rings, generally leads to a red shift in the absorption and emission spectra.[11] This is because a larger conjugated system delocalizes the π-electrons, lowering the energy of the LUMO and raising the energy of the HOMO, thus decreasing the energy gap. π-expanded indoloindolizines, for instance, exhibit vivid colors and fluorescence across the visible spectrum.[11][12]

  • Steric Effects: Bulky substituents can influence the planarity of the molecule. A more planar conformation generally enhances π-conjugation, leading to red-shifted spectra and often higher quantum yields. Conversely, steric hindrance that disrupts planarity can lead to blue-shifted spectra and reduced fluorescence efficiency.

The interplay of these substituent effects allows for the fine-tuning of the photophysical properties of indolizine analogs.[3]

Experimental Characterization of Photophysical Properties

Accurate and reproducible characterization of the photophysical properties of newly synthesized indolizine analogs is crucial. This section provides standardized protocols for measuring key parameters.

I. UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the wavelengths of maximum absorption (λabs) and emission (λem), as well as the Stokes shift (the difference in wavelength between λem and λabs).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the indolizine analog in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (typically 1-10 µM) in the same solvent. The absorbance of this solution at λabs should be between 0.05 and 0.1 to minimize inner filter effects.

  • UV-Visible Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette against a solvent blank.

    • Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Emission and Excitation Measurement:

    • Use a spectrofluorometer.

    • To record the emission spectrum, excite the sample at its λabs and scan the emission wavelengths. The emission maximum is λem.

    • To record the excitation spectrum, set the emission monochromator to λem and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

II. Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13] The comparative method, using a well-characterized standard, is the most common approach.[13][14]

Experimental Protocol (Comparative Method):

  • Selection of a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample and a known quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common standards.[13]

  • Data Acquisition:

    • Prepare solutions of both the standard and the unknown sample with absorbances below 0.1 at the excitation wavelength to avoid reabsorption effects.

    • Measure the absorption of both the standard and the sample at the chosen excitation wavelength.

    • Record the fluorescence emission spectra of both the standard and the sample, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦF, sample) is calculated using the following equation:

    ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • ΦF, std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield (Φ_F) Calculation P1 Prepare Stock Solution (1 mM) P2 Prepare Dilute Solution (1-10 µM) Abs < 0.1 P1->P2 A1 Record UV-Vis Spectrum P2->A1 F1 Record Emission Spectrum (Excite at λ_abs) P2->F1 Q1 Measure Absorbance of Sample & Standard P2->Q1 A2 Determine λ_abs A1->A2 A2->F1 F2 Determine λ_em F1->F2 F3 Record Excitation Spectrum (Detect at λ_em) F1->F3 Q3 Calculate Φ_F using Comparative Method Equation Q1->Q3 Q2 Measure Integrated Fluorescence Intensity of Sample & Standard Q2->Q3

Caption: Experimental workflow for the photophysical characterization of indolizine analogs.

Comparative Data of Indolizine Analogs

The following table summarizes the photophysical properties of a selection of indolizine analogs, illustrating the impact of different substitution patterns.

Compound/AnalogSubstituentsSolventλabs (nm)λem (nm)Stokes Shift (nm)ΦFReference(s)
2-(indolizin-3-yl)acetamide derivatives1-COOEt, 3-CH₂CONH₂ typeDichloromethane375-386408-40922-34High[15]
Mes₂B-functionalized indolizineBMes₂ group at different positions--428-495-0.27-0.68[16]
2-oxo-pyrano[2,3-b]indolizine-3-carboxylate derivativesVarious substituents on the indolizine and pyranone ringsDichloromethane---up to 0.92
Pyrido[3,2-b]indolizine derivativesEDG at C5, EWG at C7->400455-568--[3]
C7-imidazo indolizine derivativesImidazole fused at C7 positionAcetonitrile-423-449-High[17]
Indolizine with N,N-dimethylamino and ester groups3-Aryl-N,N-dimethylamino (EDG), 7-Ester (EWG)Methanol-533--[7]
Indolizine with N,N-dimethylamino and aldehyde groups3-Aryl-N,N-dimethylamino (EDG), 7-Aldehyde (stronger EWG)Methanol-580--[8]

Note: This table presents a selection of data from the literature. "-" indicates data not specified in the cited source. The term "High" for ΦF is used when the source indicates a high quantum yield without providing a specific value.

The Role of the Solvent Environment (Solvatochromism)

The photophysical properties of many indolizine analogs, particularly those with a significant ICT character, are sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, can be exploited in the design of fluorescent sensors for probing local environments.

In polar solvents, the excited state dipole moment of an ICT fluorophore is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum.[15][18] For example, some indolizine derivatives exhibit a clear bathochromic shift with increasing solvent polarity.[15] This solvent-dependent emission behavior is a key characteristic to evaluate when developing probes for biological applications where the local environment can vary significantly.

G Structure Indolizine Core HOMO_LUMO HOMO-LUMO Gap Structure->HOMO_LUMO Core π-system Substituents Substituents (EDG, EWG, π-extension) Substituents->HOMO_LUMO Electronic Perturbation (ICT) QuantumYield Quantum Yield (Φ_F) Substituents->QuantumYield Modulation of non-radiative decay Solvent Solvent Polarity Emission Emission (λ_em) Solvent->Emission Solvatochromism (Dipole Stabilization) Absorption Absorption (λ_abs) HOMO_LUMO->Absorption HOMO_LUMO->Emission

Caption: Key factors influencing the photophysical properties of indolizine analogs.

Conclusion

Indolizine and its analogs represent a highly versatile and tunable class of fluorophores. By understanding the fundamental principles of how structural modifications and the surrounding environment influence their photophysical properties, researchers can rationally design novel probes for a myriad of applications. The systematic variation of substituents, particularly the strategic placement of electron-donating and -withdrawing groups to induce intramolecular charge transfer, provides a powerful tool for tuning emission wavelengths and creating environmentally sensitive fluorophores.[5][8] The experimental protocols detailed in this guide provide a framework for the robust characterization of these valuable compounds, facilitating their development and application in cutting-edge research.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Bioactive Indolizine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, none more critical than the transition from in vitro to in vivo efficacy. This guide provides a comprehensive comparison of the performance of bioactive indolizine compounds in both settings. Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the correlation, and often the disparity, between how these promising compounds behave in a controlled laboratory setting versus a complex living organism is paramount for successful drug development.

This guide will delve into the experimental data, explain the causality behind the chosen methodologies, and provide detailed protocols to empower researchers in their evaluation of indolizine-based therapeutics.

The Indolizine Scaffold: A Privileged Structure in Medicinal Chemistry

Indolizine is an aromatic heterocyclic compound consisting of a pyridine ring fused to a pyrrole ring.[3] This unique structural motif serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The interest in indolizine derivatives stems from their structural similarity to indole, a core component of many biologically active natural products and pharmaceuticals.[3]

Key biological activities attributed to indolizine compounds include:

  • Anticancer Activity: Many indolizine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] Their mechanisms of action often involve the inhibition of crucial cellular processes like tubulin polymerization or the disruption of key signaling pathways.[1]

  • Anti-inflammatory Properties: Several indolizine analogues have been shown to possess significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating the production of pro-inflammatory cytokines.[5][6][7]

  • Antimicrobial Efficacy: The indolizine core is also found in compounds with notable antibacterial and antifungal activities, making them promising candidates for the development of new anti-infective agents.[2][8][9]

The following sections will dissect the methodologies used to evaluate these activities, both in the petri dish and in preclinical animal models, highlighting the critical data and the inherent challenges of translating these findings.

Part 1: In Vitro Evaluation - The Proving Ground

In vitro assays are the foundational step in drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action. For indolizine derivatives, these assays are crucial for identifying promising candidates for further development.

Anticancer Efficacy: Cellular Cytotoxicity Assays

The initial assessment of an indolizine compound's anticancer potential typically involves evaluating its ability to kill or inhibit the growth of cancer cells in culture.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the indolizine compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: After incubation, remove the treatment medium and add a fresh solution of MTT (e.g., 2 mg/mL) to each well.[10] Incubate for 1.5 to 4 hours at 37°C.[10][14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 492 nm or 570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types is often used to assess the compound's spectrum of activity and potential selectivity.[1][4]

  • Incubation Time: The duration of compound exposure is critical and can influence the observed cytotoxicity. A 48-72 hour incubation is standard for assessing effects on cell proliferation.

  • MTT vs. SRB Assay: While the MTT assay measures metabolic activity, the sulforhodamine B (SRB) assay measures cellular protein content. The choice between them can depend on the compound's potential mechanism of action, as some compounds may interfere with mitochondrial function without immediately causing cell death.[15]

Part 2: In Vivo Evaluation - The Reality Check

While in vitro assays provide valuable initial data, the complex physiological environment of a living organism can significantly alter a compound's efficacy. In vivo models are therefore indispensable for validating in vitro findings and assessing the therapeutic potential of indolizine derivatives in a more clinically relevant context.

Anticancer Efficacy: Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[16][17][18]

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo anticancer efficacy of an indolizine compound.

Principle: Human tumor cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in an appropriate medium (e.g., a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10⁷ cells/mL.[17]

  • Animal Handling and Cell Implantation: Use 6-8 week old female athymic nude mice. Anesthetize the mouse and disinfect the injection site on the flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension.[17]

  • Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[17]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16] Administer the indolizine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.

Causality Behind Experimental Choices:

  • Choice of Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Route of Administration: The route of administration should ideally mimic the intended clinical route for the drug.

  • Dose and Schedule: The dose and treatment schedule are critical parameters that are often determined from preliminary toxicity and pharmacokinetic studies.

The In Vitro-In Vivo Correlation: A Complex Relationship

The ultimate goal of preclinical testing is to identify compounds that will be effective in humans. A strong in vitro-in vivo correlation (IVIVC) is therefore highly desirable, but often elusive.

Factors Influencing In Vitro vs. In Vivo Efficacy
FactorIn Vitro EnvironmentIn Vivo EnvironmentImpact on Correlation
Pharmacokinetics (ADME) Direct exposure of cells to a fixed concentration.Complex absorption, distribution, metabolism, and excretion processes determine the drug concentration at the target site.A compound with high in vitro potency may have poor bioavailability or be rapidly metabolized in vivo, leading to low efficacy.
Tumor Microenvironment Homogeneous cell monolayer.Heterogeneous environment with stromal cells, immune cells, and extracellular matrix.The tumor microenvironment can influence drug penetration and cellular response.
Host Factors Absent.Immune system, metabolism, and overall physiology of the host can impact drug efficacy and toxicity.Host factors can modulate the therapeutic response in ways not captured by in vitro models.
Drug Delivery Uniform distribution in culture medium.Drug must travel through the bloodstream and penetrate the tumor tissue to reach its target.Poor tumor penetration can limit the efficacy of a potent compound.
Case Studies with Indolizine Derivatives

While comprehensive head-to-head comparative studies are not abundant in the literature, we can synthesize findings from multiple sources to illustrate the translation from in vitro to in vivo settings.

For instance, a study on novel indolizine derivatives as potential anticancer agents reported several compounds with potent in vitro cytotoxicity against a panel of 60 human tumor cell lines.[1] The most promising compounds from the in vitro screen would then be selected for in vivo evaluation in xenograft models. The success of this transition would heavily depend on the pharmacokinetic properties of the selected compounds, which are not assessed in the initial in vitro cytotoxicity assays.

Similarly, a study on the anti-inflammatory properties of synthetic indolizine derivatives demonstrated significant reduction of COX-2 enzymes and pro-inflammatory cytokines in vitro.[5] The authors suggest that further translational research, including in vivo animal models, is necessary to validate these findings.[5] In an in vivo model of inflammation, such as carrageenan-induced paw edema in rats, the efficacy of these compounds would be influenced by their ability to reach the site of inflammation at a sufficient concentration and for an adequate duration.[19][20]

Visualizing the Path to Efficacy

To better understand the journey of an indolizine compound from the lab to a preclinical model, the following diagrams illustrate the key workflows and a representative signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Indolizine Compound Synthesis invitro_screen Initial Screening (e.g., Cytotoxicity Assay) synthesis->invitro_screen mechanism Mechanism of Action Studies invitro_screen->mechanism pk_pd Pharmacokinetics & Pharmacodynamics mechanism->pk_pd Lead Compound Selection efficacy Efficacy Studies (e.g., Xenograft Model) pk_pd->efficacy toxicity Toxicity Studies efficacy->toxicity

Figure 1: Experimental workflow for evaluating bioactive indolizine compounds.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indolizine Indolizine Compound Indolizine->RAF Inhibition

Figure 2: Simplified MAPK signaling pathway often targeted by anticancer agents.

Conclusion and Future Directions

The development of bioactive indolizine compounds holds significant promise for the treatment of various diseases. However, the successful translation of in vitro findings to in vivo efficacy remains a critical hurdle. This guide has highlighted the importance of a multi-faceted approach that combines robust in vitro screening with well-designed in vivo studies.

For researchers in this field, the key takeaways are:

  • Early ADMET Profiling: Integrating in silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies early in the drug discovery process can help in selecting compounds with a higher probability of in vivo success.[21][22]

  • Mechanism-Driven In Vivo Studies: A thorough understanding of a compound's in vitro mechanism of action can inform the design of more relevant and predictive in vivo models.

  • Bridging the Data Gap: There is a clear need for more studies that directly compare the in vitro and in vivo efficacy of the same indolizine compounds and provide a detailed analysis of the observed correlations.

By embracing a more integrated and translational approach, the scientific community can more effectively harness the therapeutic potential of the versatile indolizine scaffold.

References

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A Comparative Spectroscopic Guide to 2-Phenylindolizine and 2-Phenylindole: Unveiling the Impact of the Bridging Nitrogen Atom

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, the nuanced structural differences between isomeric compounds can lead to profound variations in their photophysical properties. This guide provides an in-depth spectroscopic comparison of 2-phenylindolizine and 2-phenylindole, two closely related aromatic heterocycles. While both molecules share a common phenyl-substituted five-membered ring fused to a six-membered ring, the presence and position of a nitrogen atom—specifically, the bridging nitrogen in indolizine versus the pyrrolic nitrogen in indole—orchestrates a cascade of distinct electronic and, consequently, spectroscopic behaviors. This comparative analysis is of paramount importance to researchers in materials science and drug development, where precise control over absorption and emission characteristics is crucial for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent biological probes.[1][2]

The core objective of this guide is to dissect the spectroscopic signatures of these two molecules, providing experimental data and explaining the underlying photophysical principles. We will explore their synthesis, UV-Vis absorption, and fluorescence emission profiles, including the influence of solvent polarity on their behavior.

Molecular Structures and Synthesis

The seemingly subtle difference in the placement of the nitrogen atom dramatically alters the electronic landscape of the two molecules. In 2-phenylindole, the nitrogen atom is part of the five-membered pyrrole ring, while in 2-phenylindolizine, it occupies a bridging position, being common to both the five- and six-membered rings.

G cluster_0 2-Phenylindolizine cluster_1 2-Phenylindole 2-phenylindolizine 2-phenylindole

Figure 1: Chemical structures of 2-phenylindolizine and 2-phenylindole.

The synthesis of these compounds follows distinct pathways. 2-Phenylindole is commonly prepared via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with acetophenone.[3][4][5] This method offers a versatile route to a wide range of substituted indoles. Other methods include the Bischler–Möhlau indole synthesis and palladium-catalyzed cross-coupling reactions.[5][6]

The synthesis of 2-phenylindolizine, on the other hand, often involves the 1,3-dipolar cycloaddition reaction of pyridinium ylides with alkynes. For instance, reacting a pyridinium salt with a base generates the corresponding pyridinium ylide, which then undergoes a cycloaddition with an activated alkyne like methyl propiolate.[7] Various derivatives can be synthesized by modifying the substituents on the pyridine ring and the alkyne.[1][8][9][10]

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

For both UV-Vis absorption and fluorescence spectroscopy, stock solutions of 2-phenylindolizine and 2-phenylindole were prepared in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, and acetonitrile). The concentrations were adjusted to obtain an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to minimize inner filter effects.

UV-Vis Absorption Spectroscopy

Absorption spectra were recorded using a dual-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length was used. The spectra were recorded from 200 to 700 nm, with the respective solvent used as a blank for baseline correction.

Fluorescence Spectroscopy

Steady-state fluorescence emission and excitation spectra were acquired using a spectrofluorometer. The excitation wavelength was set at the absorption maximum (λmax,abs) of each compound in the respective solvent. Emission spectra were recorded over a wavelength range appropriate to capture the full emission profile.

Relative Quantum Yield Determination

The fluorescence quantum yield (Φf) was determined using the relative method, with a well-characterized standard. The following equation was used:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

A suitable standard with a known quantum yield and overlapping absorption/emission with the samples, such as quinine sulfate or fluorescein, should be chosen.[11][12]

G cluster_workflow Spectroscopic Analysis Workflow prep Sample Preparation (Stock solutions in various solvents) uv_vis UV-Vis Spectroscopy (Measure Absorbance Spectra) prep->uv_vis fluor Fluorescence Spectroscopy (Measure Emission & Excitation Spectra) prep->fluor qy Quantum Yield Determination (Relative method using a standard) fluor->qy G S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S0 Internal Conversion T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Figure 3: Jablonski diagram illustrating the photophysical processes.

Solvatochromism: Probing the Excited State Polarity

The effect of solvent polarity on the absorption and emission spectra, known as solvatochromism, provides valuable insights into the electronic nature of the ground and excited states. [13]

  • 2-Phenylindolizine: Exhibits positive solvatochromism, meaning its emission maximum shifts to longer wavelengths (red-shifts) as the solvent polarity increases. [14][15]This is indicative of a more polar excited state compared to the ground state. The stabilization of the polar excited state by polar solvents lowers its energy, resulting in a lower energy (longer wavelength) emission. [15][16]

  • 2-Phenylindole: Shows a less pronounced solvatochromic effect in its emission. While some red-shifting may be observed, it is generally less sensitive to solvent polarity than 2-phenylindolizine. This suggests that the change in dipole moment upon excitation is less significant in 2-phenylindole.

The stronger solvatochromism in 2-phenylindolizine further supports the idea of a more significant intramolecular charge transfer character in its excited state, a direct consequence of the bridging nitrogen's electron-donating ability.

Conclusion

The spectroscopic comparison of 2-phenylindolizine and 2-phenylindole reveals that the seemingly minor structural difference of the nitrogen atom's position has a profound impact on their photophysical properties. The bridging nitrogen in 2-phenylindolizine leads to a more extended π-conjugation, resulting in red-shifted absorption and emission spectra compared to 2-phenylindole. Furthermore, 2-phenylindolizine exhibits a more pronounced positive solvatochromism, indicating a more polar excited state with significant intramolecular charge transfer character.

These findings are crucial for the rational design of novel functional materials and probes. For applications requiring strong fluorescence and sensitivity to the local environment, 2-phenylindolizine derivatives present a promising scaffold. Conversely, the relatively stable spectroscopic properties of 2-phenylindole in different environments might be advantageous for applications where consistent performance is required regardless of the medium. This guide provides a foundational understanding for researchers to select and modify these versatile heterocyclic systems for their specific applications.

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Bridging the Gap: A Comparative Guide to the Computational Validation of Experimental Results for Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indolizine scaffold represents a privileged structure with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The journey from synthesis to a viable drug candidate, however, is fraught with challenges, demanding rigorous structural and functional characterization. While experimental techniques provide the foundational data, their synergy with computational methods offers a deeper, more predictive understanding of molecular behavior. This guide provides an in-depth comparison of experimental and computational methodologies for the validation of indolizine derivatives, moving beyond a simple listing of techniques to explain the causality behind their integrated application.

The Symbiotic Relationship: Why Integrate Computational and Experimental Data?

In the modern drug discovery workflow, relying solely on experimental data is like navigating with only a compass. It provides direction but lacks the detailed topographical information to anticipate obstacles and identify the most efficient path. Computational chemistry acts as the satellite map, offering a predictive landscape of molecular properties, interactions, and spectral signatures. The integration of these two realms is not merely confirmatory; it's a cyclical process of hypothesis, testing, and refinement that accelerates discovery and mitigates late-stage failures.[2][3]

This guide will navigate the core experimental techniques used to characterize newly synthesized indolizine derivatives and detail how computational methods can be strategically employed to validate, interpret, and predict these findings.

Core Experimental Techniques for Indolizine Characterization

The initial characterization of a novel indolizine derivative relies on a suite of spectroscopic and analytical techniques to confirm its chemical identity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4][5] For indolizine derivatives, ¹H and ¹³C NMR provide a detailed picture of the molecular skeleton.

  • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative abundance (integration).

  • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.[7]

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the precise molecular weight of the synthesized indolizine derivative, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million, which can often definitively establish the molecular formula.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups in indolizine derivatives, such as carbonyls (C=O), nitriles (C≡N), or amines (N-H), based on their characteristic absorption bands.[8]

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For the aromatic indolizine core, this technique provides information about the extent of conjugation and the electronic effects of various substituents.[9]

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray diffraction provides the unambiguous, three-dimensional structure of the indolizine derivative in the solid state.[10][11] This technique yields precise bond lengths, bond angles, and torsional angles, offering the ultimate validation of the proposed structure.[12]

The Computational Counterpart: In Silico Validation and Prediction

Computational chemistry offers a powerful toolkit to not only validate experimental findings but also to predict properties and guide further research.

Density Functional Theory (DFT): Predicting Spectroscopic and Electronic Properties

DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost.[13][14] It can be used to predict a wide range of properties for indolizine derivatives.

  • Geometry Optimization: The first step in most DFT calculations is to find the lowest energy conformation of the molecule. This optimized geometry provides theoretical bond lengths and angles that can be compared with X-ray crystallography data.

  • NMR Chemical Shift Calculation: Using the GIAO (Gauge-Including Atomic Orbital) method, DFT can predict ¹H and ¹³C NMR chemical shifts.[15][16] A strong linear correlation between the calculated and experimental shifts provides powerful evidence for the correctness of the structural assignment.[13]

  • IR Frequency Calculation: DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum.[17][18] While there is often a systematic overestimation of the frequencies, applying a scaling factor typically results in excellent agreement with experimental data.[8]

  • UV-Vis Spectra Prediction (TD-DFT): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum.[19][20][21] This can help in assigning the observed absorption bands to specific electronic transitions within the indolizine scaffold.

Molecular Docking: Probing Biological Interactions

For indolizine derivatives with potential therapeutic applications, molecular docking is a computational technique used to predict how they might bind to a biological target, such as an enzyme or a receptor.[22][23] By simulating the interaction between the small molecule (ligand) and the macromolecule (receptor), docking can:

  • Predict the preferred binding pose of the indolizine derivative within the active site.

  • Estimate the binding affinity (e.g., in kcal/mol), which can be used to rank potential drug candidates.[22]

  • Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Function

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[24] By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can be used to:

  • Predict the biological activity of newly designed indolizine derivatives before they are synthesized.

  • Provide insights into the structural features that are important for a desired biological effect, thereby guiding lead optimization.

A Comparative Analysis: Weaving Together the Experimental and Computational Threads

The true power of these techniques is realized when they are used in a complementary fashion. The following table and workflow diagram illustrate how experimental and computational methods can be integrated for a comprehensive validation of indolizine derivatives.

Experimental Data Computational Validation/Prediction Method Insight Gained
¹H & ¹³C NMR SpectraDFT with GIAO methodConfirmation of structural assignment through correlation of experimental and calculated chemical shifts.
IR SpectrumDFT frequency calculationsAssignment of vibrational modes and confirmation of functional groups.
UV-Vis SpectrumTD-DFT calculationsUnderstanding of electronic transitions and the effect of substituents on the chromophore.
X-ray Crystal StructureDFT geometry optimizationValidation of the computational model and understanding of solid-state packing vs. gas-phase conformation.
Biological Activity (e.g., IC₅₀)Molecular Docking & QSARRationalization of biological activity, prediction of binding modes, and guidance for designing more potent derivatives.

Integrated Workflow for Validation

The following diagram, generated using DOT language, illustrates a best-practice workflow for the integrated computational and experimental validation of indolizine derivatives.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Indolizine Derivative nmr NMR (1D & 2D) Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms ir_uv IR & UV-Vis Spectroscopy synthesis->ir_uv xray Single Crystal X-ray Diffraction synthesis->xray bio_activity Biological Activity Screening synthesis->bio_activity dft_nmr DFT NMR Calculation nmr->dft_nmr Correlate dft_ir_uv DFT/TD-DFT IR/UV-Vis Calculation ir_uv->dft_ir_uv Correlate dft_geom DFT Geometry Optimization xray->dft_geom Compare docking Molecular Docking bio_activity->docking Correlate qsar QSAR Modeling bio_activity->qsar Model dft_geom->dft_nmr dft_geom->dft_ir_uv dft_geom->docking qsar->synthesis Design New Derivatives

Caption: Integrated experimental and computational workflow.

Detailed Methodologies: Protocols for Key Experiments

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are step-by-step methodologies for key computational workflows.

Protocol 1: DFT Calculation of NMR Spectra
  • Structure Preparation: Draw the proposed 2D structure of the indolizine derivative in a molecular editor and generate an initial 3D conformation.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, etc.

    • Method: DFT.

    • Functional: B3LYP is a commonly used and well-validated functional for organic molecules.[15]

    • Basis Set: 6-31G(d,p) is a good starting point for geometry optimization.

    • Solvent Model: If NMR was performed in a solvent, include a solvent model (e.g., PCM for chloroform or DMSO) in the calculation.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • NMR Calculation:

    • Method: GIAO (Gauge-Including Atomic Orbital).

    • Functional: A functional like mPW1PW91 or B3LYP is often used.

    • Basis Set: A larger basis set, such as 6-311+G(2d,p), is recommended for more accurate chemical shift predictions.[13]

    • Solvent Model: Use the same solvent model as in the optimization.

  • Data Analysis:

    • Calculate the shielding values for a reference compound (e.g., TMS) at the same level of theory.

    • Calculate the chemical shifts (δ) for your indolizine derivative using the formula: δ_sample = σ_TMS - σ_sample.

    • Plot the experimental chemical shifts against the calculated chemical shifts. A linear regression with a high R² value (ideally >0.99) provides strong validation of the structure.

Protocol 2: Molecular Docking
  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, remove water molecules, co-crystallized ligands, and any non-essential protein chains.[25][26]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized geometry of the indolizine derivative.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the receptor. This is the space where the docking algorithm will search for favorable binding poses.[27]

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina.

    • The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Results Analysis:

    • Visualize the top-ranked poses in the context of the receptor's active site using a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the most plausible binding poses.

    • Compare the calculated binding affinities across a series of indolizine derivatives with their experimental biological activities to look for correlations.

Conclusion: A Unified Approach to Drug Discovery

The validation of experimental results for indolizine derivatives through computational methods is no longer a niche academic exercise but a cornerstone of modern, efficient drug discovery.[28] This integrated approach provides a level of confidence and predictive power that neither methodology can achieve alone. By correlating NMR, IR, and UV-Vis spectra with DFT calculations, comparing X-ray structures to optimized geometries, and rationalizing biological activity with molecular docking and QSAR, researchers can build a robust, self-validating system. This synergy not only confirms the identity and structure of novel compounds but also illuminates their potential biological function, paving a more rational and accelerated path from the laboratory bench to clinical application.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Phenylindolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Phenylindolizine-3-carbaldehyde (CAS No. 3672-41-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and regulatory compliance within your laboratory.

Part 1: Pre-Disposal Safety Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is critical. This initial assessment dictates the necessary precautions for safe handling and proper waste segregation.

Section 1.1: Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available with harmonized GHS classifications, data from analogous chemical structures, such as other indole and quinoline carbaldehydes, provide a strong basis for a conservative safety approach. The precautionary principle must be applied.

Structurally similar compounds are known to cause irritation. For instance, Indole-3-carboxaldehyde and Quinoline-3-carbaldehyde are classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, this compound should be handled as a hazardous substance with the potential to be an irritant to the skin, eyes, and respiratory system. The parent molecule, 2-Phenylindolizine, is noted to potentially cause long-lasting harmful effects to aquatic life[3].

Table 1: Hazard Profile and Precautionary Measures

Hazard Statement (Assumed)DescriptionPrecautionary Statement (Recommended)Protective Action
H315 Causes skin irritationP280 Wear protective gloves/protective clothing.[1]
H319 Causes serious eye irritationP280 Wear eye protection/face protection.[1]
H335 May cause respiratory irritationP261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H413 (Potential) May cause long lasting harmful effects to aquatic lifeP273 Avoid release to the environment.[3]
General Disposal -P501 Dispose of contents/container to an approved waste disposal plant.[1][3]
Section 1.2: Physical and Chemical Properties

Understanding the physical state and solubility of a chemical is crucial for selecting appropriate waste containers and anticipating its behavior in the event of a spill.

Table 2: Key Physical and Chemical Properties

PropertyValueSource
CAS Number 3672-41-1[4][5]
Molecular Formula C15H11NO[4][5]
Molecular Weight 221.25 g/mol [4][5]
Physical State Solid / Crystalline Powder[1]
Melting Point 105-106 °C[6]
Solubility Data not readily available, but likely soluble in organic solvents.-
Section 1.3: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound in any capacity, including weighing, reaction setup, or disposal preparation[7]:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or during a spill cleanup. Always work within a certified chemical fume hood when handling the solid compound.

Part 2: Waste Segregation and Containment Protocol

Proper segregation and containment are the cornerstones of safe chemical waste management. This prevents dangerous reactions and ensures compliance with federal and local regulations.

Section 2.1: Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous[8][9]. Given its irritant properties, this compound waste must be classified and managed as hazardous chemical waste .

Causality: The aldehyde functional group can be reactive, and the heterocyclic nitrogen structure is common in biologically active and potentially toxic compounds[10][11]. Disposing of this compound as hazardous waste is a self-validating protocol that mitigates risk in the absence of complete toxicity data.

Section 2.2: Container Selection and Labeling
  • Container Selection:

    • Solid Waste: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene). The container must be in good condition with no cracks or deterioration[12].

    • Contaminated Debris (Gloves, Wipes): Collect in a separate, clearly labeled plastic bag or container designated for solid hazardous waste.

    • Liquid Waste (e.g., rinse from contaminated glassware): Use a sealable, compatible container (plastic is often preferred over glass to prevent breakage)[9]. Ensure at least one inch of headroom to allow for expansion[12].

  • Labeling:

    • All waste containers must be labeled immediately upon the first addition of waste.

    • Use your institution's official "Hazardous Waste" tag[9].

    • The label must include[9][13]:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas .

      • An accurate estimation of the quantity or percentage of the waste.

      • The date waste was first added (accumulation start date).

      • The name of the Principal Investigator and the laboratory location (building and room number).

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

Section 2.3: Segregation of Incompatible Wastes

To prevent violent reactions, toxic gas release, or fires, it is imperative to segregate waste streams.

  • Store waste containers of this compound away from:

    • Strong Oxidizing Agents: Aldehydes can be oxidized, potentially leading to an exothermic reaction.

    • Strong Acids and Bases: Contact with strong acids or bases can catalyze violent polymerization or other reactions in some aldehydes[14].

    • Water-Reactive Materials: Keep separate from chemicals that react with water, as a spill could involve an aqueous response[12].

Part 3: Disposal Workflow

This section provides the step-by-step methodology for disposing of waste generated from the use of this compound.

Section 3.1: Step-by-Step Disposal Procedure
  • Unused or Expired Pure Chemical:

    • Place the original container, if securely sealed, into a secondary containment bin.

    • If transferring the solid to a designated hazardous waste container, do so inside a chemical fume hood over a protective liner to contain any spills.

    • Affix a completed hazardous waste tag to the container.

  • Grossly Contaminated Labware (e.g., weighing boats, spatulas):

    • Scrape as much solid residue as possible into the designated solid hazardous waste container.

    • Dispose of the contaminated item itself in the same solid hazardous waste container.

  • Contaminated PPE and Debris (e.g., gloves, wipes, absorbent pads):

    • Collect all contaminated disposable items in a designated container for solid hazardous waste.

    • Ensure the container is properly labeled as described in Section 2.2.

  • Contaminated Glassware:

    • For containers of highly toxic chemicals (a conservative approach for this compound), the first three rinses with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste[15].

    • Collect the rinsate in a properly labeled liquid hazardous waste container.

    • After rinsing, the glassware can be washed normally.

  • Storage and Pickup:

    • Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA)[12][13]. This area must be near the point of generation and under the control of laboratory personnel[8].

    • Ensure liquid waste containers are kept in secondary containment bins[15].

    • Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department. Do not allow waste to accumulate for more than one year in an SAA, or as specified by your institutional policy[12].

Section 3.2: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly dispersed dust, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Small Spill Cleanup (if trained and safe to do so):

    • Don the appropriate PPE (respirator may be required).

    • Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a designated container for hazardous waste.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

Workflow Diagram: Disposal Decision Process

G Disposal Workflow for this compound start Waste Identified: This compound waste_type What is the form of the waste? start->waste_type solid_chem Pure Solid / Expired Reagent waste_type->solid_chem Solid cont_debris Contaminated Debris (Gloves, Wipes, Weigh Boats) waste_type->cont_debris Debris cont_glass Contaminated Glassware waste_type->cont_glass Glassware collect_solid Place in compatible, labeled 'Solid Hazardous Waste' container. solid_chem->collect_solid cont_debris->collect_solid collect_rinse Triple rinse with solvent. Collect all rinsate in labeled 'Liquid Hazardous Waste' container. cont_glass->collect_rinse store Securely seal container. Store in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. collect_solid->store clean_glass Wash cleaned glassware through normal procedures. collect_rinse->clean_glass collect_rinse->store pickup Contact EHS for Hazardous Waste Pickup. store->pickup

Caption: Decision workflow for proper segregation and disposal.

Part 4: Regulatory Compliance and Best Practices

Adherence to this guide ensures compliance with the primary regulations governing laboratory safety and waste.

  • OSHA (Occupational Safety and Health Administration): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of all chemicals are evaluated and that this information is conveyed to employees[16][17]. Following the PPE and handling advice in this guide meets these requirements.

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave"[8]. The classification, labeling, and storage procedures outlined here are designed to comply with RCRA mandates.

The Golden Rule: Never dispose of this compound, or any other laboratory chemical, down the sanitary sewer or in the regular trash unless you have explicit written permission from your institution's EHS department[9][18]. Your EHS office is your most valuable resource for ensuring safety and compliance.

References

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A Senior Application Scientist's Guide to Handling 2-Phenylindolizine-3-carbaldehyde: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the discerning researcher. Our goal extends beyond simply supplying a chemical; we aim to empower you with the critical knowledge to handle 2-Phenylindolizine-3-carbaldehyde with the utmost safety and efficacy. This document is not a generic safety data sheet but a curated operational plan, grounded in established safety principles and tailored to the specific hazards of this compound. We will explore not just what to do, but why you're doing it, ensuring every step is a self-validating component of a secure research environment.

Hazard Profile: Understanding the Adversary

This compound (CAS No. 3672-41-1) is a heterocyclic aromatic aldehyde. While many indolizine derivatives are explored for their valuable biological activities, it is imperative to approach this specific compound with a clear understanding of its documented hazards.[1] The primary risks associated with this solid, powdered substance stem from its irritant properties.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". These classifications dictate a handling protocol that prioritizes the prevention of direct contact and inhalation. The causality is clear: the aldehyde functional group and the complex aromatic structure can interact with biological tissues, leading to irritation upon exposure.

Hazard Summary Table
Hazard StatementGHS ClassificationKey Protective Measures
H315: Causes skin irritationSkin Irritation, Category 2Chemical-resistant gloves, full-coverage lab coat.
H319: Causes serious eye irritationEye Irritation, Category 2Chemical splash goggles or a full-face shield.
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat 3Use within a certified chemical fume hood; respiratory protection may be required for spills or large-scale handling.

Foundational Safety: Engineering Controls

Before any personal protective equipment is even selected, the primary line of defense is a properly designed workspace. Engineering controls are non-negotiable for mitigating the risks of this compound.

Chemical Fume Hood: All handling of this compound powder must be conducted within a certified chemical fume hood. This is the most critical control for preventing respiratory tract irritation, as it captures dust and vapors at the source.[2] The rationale is to maintain an inward airflow that directs any airborne particles away from the operator's breathing zone.

Ventilation: Ensure the laboratory has adequate general ventilation. This serves as a secondary control to dilute any fugitive emissions that might escape primary containment.

Eyewash Station and Safety Shower: An ANSI-compliant eyewash station and safety shower must be readily accessible and tested regularly. In the event of accidental contact, immediate and copious irrigation is the most effective first aid measure.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be used as a substitute for robust engineering controls.[3] The selection of appropriate PPE is dictated by the specific hazards of skin, eye, and respiratory irritation.

Eye and Face Protection

Given the "serious eye irritation" warning, standard safety glasses are insufficient.[4]

  • Chemical Splash Goggles: Wear indirectly vented, chemical splash goggles that conform to ANSI Z87.1 standards.[4] These provide a seal around the eyes, protecting against airborne powder and accidental splashes.

  • Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.[5][6]

Skin and Body Protection
  • Gloves: Disposable nitrile gloves are the standard for incidental contact with a broad range of chemicals.[4] For handling this compound, inspect gloves for any tears or punctures before use. If prolonged contact is anticipated, or when performing a task with a higher risk of contamination, consider double-gloving. Always wash hands thoroughly after removing gloves.[2]

  • Lab Coat: A long-sleeved, flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage of skin and personal clothing.[6]

  • Footwear: Wear closed-toe, closed-heel shoes made of a non-porous material. Cloth or mesh shoes are not appropriate as they offer no protection from spills.[5]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it is crucial in specific scenarios:

  • Spill Cleanup: In the event of a spill outside of a fume hood, a respirator is necessary.

  • Large-Scale Handling: When weighing or transferring large quantities of the powder where dust generation is unavoidable.

If a respirator is needed, a minimum of a NIOSH-approved N95 particulate respirator should be used to protect against airborne dust. For situations with potential for higher concentrations or vapor exposure, an air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters would be more appropriate.[3] All respirator use must be done under a formal respiratory protection program that includes medical evaluation and fit-testing.[6]

Safe Handling and Disposal Workflow

The following protocol outlines the procedural steps for safely managing this compound throughout its lifecycle in the lab.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Risk Assessment Review SDS and Procedures B 2. Assemble Engineering Controls (Verify Fume Hood Certification) A->B C 3. Don Correct PPE (Goggles, Gloves, Lab Coat) B->C D 4. Work in Fume Hood (Keep Sash at appropriate height) C->D E 5. Weigh/Transfer Compound (Use smallest quantity necessary) D->E F 6. Perform Experiment (Maintain situational awareness) E->F G 7. Decontaminate Surfaces (Wipe down fume hood) F->G H 8. Doff PPE Correctly (Avoid self-contamination) G->H I 9. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-) H->I J 10. Dispose of Waste (Follow institutional guidelines) I->J

Caption: Workflow for handling this compound.

Step-by-Step Protocol
  • Preparation:

    • Before starting, review this guide and the Safety Data Sheet.

    • Verify that the chemical fume hood is operational and has been certified within the last year.

    • Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.

  • Handling:

    • Perform all manipulations of the solid compound inside the fume hood.

    • When weighing, use a weigh boat or creased paper to minimize dust. Tare the balance with the container before adding the chemical to avoid spills.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of the chemical sealed when not in immediate use.

  • Decontamination and Cleanup:

    • After handling, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels. Dispose of the towels as solid chemical waste.

    • In case of a small spill inside the fume hood, absorb the material with a dry, inert absorbent. Carefully sweep up the material and place it in a sealed container for disposal.

    • For a spill outside the hood, evacuate the area and prevent others from entering. If trained and equipped with the proper respiratory protection, follow your institution's spill cleanup procedure.

  • Disposal:

    • Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[7]

    • Solid Waste: Collect any unused compound, contaminated gloves, weigh boats, and cleaning materials in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any amount down the drain.[8]

    • All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical destruction plant.[8]

By adhering to this guide, you are not merely following rules but actively participating in a culture of safety. This structured approach, grounded in the known hazards of this compound, will allow you to conduct your valuable research with confidence and security.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.